Product packaging for Methyltetrazine-PEG4-SSPy(Cat. No.:)

Methyltetrazine-PEG4-SSPy

Cat. No.: B11928300
M. Wt: 645.8 g/mol
InChI Key: QXFIMEMMJHLDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyltetrazine-PEG4-SSPy is a useful research compound. Its molecular formula is C29H39N7O6S2 and its molecular weight is 645.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N7O6S2 B11928300 Methyltetrazine-PEG4-SSPy

Properties

Molecular Formula

C29H39N7O6S2

Molecular Weight

645.8 g/mol

IUPAC Name

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37)

InChI Key

QXFIMEMMJHLDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG4-SSPy: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltetrazine-PEG4-SSPy is a highly versatile, heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive technical overview of its core attributes, including its chemical properties, mechanism of action, and key applications. Detailed experimental protocols, quantitative data, and visual diagrams of its reaction mechanisms and workflows are presented to enable researchers to effectively integrate this linker into their scientific endeavors.

Introduction

This compound is a chemical reagent designed for the precise and efficient coupling of molecules. Its structure is composed of three key functional components: a methyltetrazine group, a polyethylene (B3416737) glycol (PEG) spacer, and a pyridyl disulfide (SSPy) group. This unique combination of moieties allows for a two-step sequential or orthogonal bioconjugation strategy, making it an invaluable asset in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the solubility of the linker in aqueous environments and reduces steric hindrance during conjugation. The SSPy group readily reacts with free thiol (sulfhydryl) groups to form a disulfide bond, which can be subsequently cleaved under reducing conditions, allowing for the controlled release of conjugated cargo.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values have been compiled from various chemical suppliers and provide a baseline for experimental design.

PropertyValueSource
Chemical Formula C₂₉H₃₉N₇O₆S₂BroadPharm, Conju-Probe
Molecular Weight 645.80 g/mol BroadPharm, Conju-Probe
Purity >95% (typically analyzed by HPLC)BroadPharm, Conju-Probe
Physical Form Red solid to red oilConju-Probe
Solubility Soluble in THF, DCM, DMF, and DMSOConju-Probe
Storage Conditions -20°CBroadPharm, Conju-Probe

Mechanism of Action and Key Reactions

This compound's utility stems from two primary, orthogonal reactions: the iEDDA "click" reaction and the thiol-disulfide exchange.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The methyltetrazine moiety is the "click chemistry" handle of the molecule. It reacts with a strained alkene, such as trans-cyclooctene (TCO), in a rapid and highly specific [4+2] cycloaddition. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and its ability to proceed under mild, physiological conditions without the need for a catalyst. The methyl group on the tetrazine ring enhances its stability.

The general workflow for the iEDDA reaction is as follows:

iEDDA_Workflow cluster_iEDDA iEDDA Reaction MoleculeA Molecule A (e.g., protein, antibody) TCO_MoleculeA TCO-modified Molecule A MoleculeA->TCO_MoleculeA TCO modification Conjugate1 Conjugate 1 (Molecule A-Linker) TCO_MoleculeA->Conjugate1 Fast, selective cycloaddition Methyltetrazine_Linker This compound Methyltetrazine_Linker->Conjugate1 Fast, selective cycloaddition

iEDDA reaction workflow with this compound.
Thiol-Disulfide Exchange and Cleavage

The pyridyl disulfide (SSPy) group is designed to react with free thiol groups, which are present in cysteine residues of proteins and peptides. This reaction results in the formation of a stable disulfide bond, linking the molecule of interest to the this compound linker.

A key feature of this disulfide bond is its reversibility. It can be cleaved under reducing conditions, for example, in the presence of dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or within the reducing environment of the cell cytoplasm. This cleavability is a critical feature for drug delivery applications, as it allows for the release of a therapeutic agent at the target site.

The following diagram illustrates the thiol conjugation and subsequent cleavage:

Thiol_Cleavage_Workflow cluster_conjugation Thiol Conjugation MoleculeB Molecule B with Thiol (e.g., cytotoxic drug, peptide) FinalConjugate Final Conjugate (Molecule A-Linker-Molecule B) MoleculeB->FinalConjugate Disulfide bond formation Conjugate1 Conjugate 1 (Molecule A-Linker) Conjugate1->FinalConjugate Disulfide bond formation ReleasedMoleculeB Released Molecule B FinalConjugate->ReleasedMoleculeB Cleavage with reducing agent (e.g., DTT)

Thiol conjugation and disulfide bond cleavage.

Experimental Protocols

While specific protocols will vary depending on the molecules being conjugated, the following provides a general framework for the use of this compound.

General Protocol for Two-Step Bioconjugation

This protocol outlines the conjugation of a TCO-modified protein to a thiol-containing peptide.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Thiol-containing peptide

  • This compound

  • Anhydrous DMSO

  • Reducing agent (e.g., DTT or TCEP) for optional cleavage

  • Reaction buffers (e.g., PBS)

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

Step 1: Reaction of this compound with Thiol-Peptide

  • Dissolve the thiol-containing peptide in a reaction buffer (e.g., PBS, pH 7.0-7.5).

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution. The final DMSO concentration should be kept low (e.g., <10%) to avoid denaturation of the peptide.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purify the resulting Methyltetrazine-PEG4-peptide conjugate using SEC to remove excess linker.

Step 2: iEDDA Reaction with TCO-Protein

  • Combine the purified Methyltetrazine-PEG4-peptide conjugate with the TCO-modified protein in a reaction buffer (e.g., PBS, pH 7.4). A 1.5 to 3-fold molar excess of the peptide conjugate is recommended.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Purify the final protein-peptide conjugate using SEC to remove any unreacted peptide conjugate.

  • Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the conjugation efficiency.

Step 3 (Optional): Cleavage of the Disulfide Bond

  • To release the peptide from the protein, incubate the purified conjugate with a reducing agent.

  • For example, add DTT to a final concentration of 10-20 mM and incubate at 37°C for 30-60 minutes.

  • Analyze the reaction mixture by HPLC or mass spectrometry to confirm the release of the peptide.

Applications

The unique properties of this compound make it suitable for a wide range of applications in biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link a cytotoxic drug to an antibody. The antibody, modified with a TCO group, can be conjugated to the linker-drug construct via the iEDDA reaction. The disulfide bond allows for the release of the drug inside the target cancer cell, where the reducing environment of the cytoplasm facilitates cleavage.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also valuable for the synthesis of PROTACs.[1] A PROTAC is a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. This linker can be used to connect the target-binding moiety to the E3 ligase-binding moiety, with the cleavable disulfide bond offering an additional layer of control over the PROTAC's activity.

The logical workflow for PROTAC assembly using this linker is depicted below:

PROTAC_Assembly TargetBinder Target Protein Ligand (with Thiol) Intermediate Linker-Target Binder (via Disulfide Bond) TargetBinder->Intermediate Thiol Reaction E3LigaseBinder E3 Ligase Ligand (TCO-modified) PROTAC PROTAC Molecule E3LigaseBinder->PROTAC iEDDA Reaction Linker This compound Linker->Intermediate Intermediate->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Induces Proximity Degradation Target Protein Degradation TernaryComplex->Degradation Leads to

Logical workflow for PROTAC synthesis and action.
Live Cell Imaging and Biomolecule Labeling

The bioorthogonality and rapid kinetics of the iEDDA reaction make this compound an excellent tool for live-cell imaging. A fluorophore with a thiol group can be attached to the linker, which can then be used to label a TCO-modified biomolecule on the surface of or inside a living cell.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control and efficiency in the construction of complex bioconjugates. Its combination of a stable yet reactive methyltetrazine for bioorthogonal click chemistry, a solubilizing PEG spacer, and a cleavable disulfide bond for thiol conjugation makes it an ideal choice for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics like ADCs and PROTACs. The detailed information and protocols provided in this guide serve as a valuable resource for scientists and professionals seeking to leverage the capabilities of this advanced chemical tool.

References

An In-Depth Technical Guide to Methyltetrazine-PEG4-SSPy: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-SSPy. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application in bioconjugation, drug delivery, and molecular imaging. This document outlines its chemical structure and properties, presents quantitative data in a structured format, details experimental protocols for its use, and provides visual diagrams of key workflows and reaction mechanisms.

Core Structure and Properties

This compound is a versatile chemical tool that features three key components: a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a pyridyl disulfide (SSPy) group. This unique combination of functional groups allows for a two-step sequential or dual-labeling strategy.

  • Methyltetrazine Group: This moiety is at the forefront of bioorthogonal chemistry, reacting with exceptional speed and selectivity with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is characterized by its rapid kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst[1][2].

  • Pyridyl Disulfide (SSPy) Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. The reaction forms a stable, yet cleavable, disulfide bond. This disulfide linkage can be broken under reducing conditions, such as in the presence of dithiothreitol (B142953) (DTT) or within the reducing environment of the cell's cytoplasm, offering a mechanism for controlled release[3][4][5][6][7].

  • PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, a critical feature for biological applications[3]. It also provides a flexible linker arm that reduces steric hindrance between the conjugated molecules, potentially preserving their biological activity[3].

A visual representation of the this compound structure is provided below:

Caption: Core components of the this compound linker.

Quantitative Data

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₂₉H₃₉N₇O₆S₂[8]
Molecular Weight 645.80 g/mol [8]
Appearance Red solid to red oil[8]
Purity >95% by HPLC[8]
Solubility Soluble in THF, DCM, DMF, and DMSO[8]
Storage -20°C[8]

Table 2: Reactivity and Stability

ParameterValueConditionsSource(s)
Methyltetrazine Reaction Rate (k₂) with TCO ~1000 M⁻¹s⁻¹ (for a similar methyl-tetrazine)Aqueous media[1]
Pyridyl Disulfide Linker Stability Cleavable by reducing agents (e.g., DTT, TCEP, GSH)Intracellular reducing environment[3][4]
Plasma Stability of Disulfide Linkers Variable, can be subject to premature cleavage in plasma due to the presence of thiols. Stability can be influenced by steric hindrance around the disulfide bond.In vivo circulation[4][7][9]

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in a typical two-step bioconjugation workflow.

Step 1: Thiol-Reactive Conjugation

This protocol outlines the conjugation of this compound to a cysteine-containing protein or peptide.

Materials:

  • Cysteine-containing protein/peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.0-7.5

  • Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of DTT or TCEP. Incubate for 1-2 hours at room temperature.

    • If DTT was used, it must be removed prior to conjugation. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed if reacting with a pyridyl disulfide.

  • Linker Preparation:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess linker.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with the desired buffer (e.g., PBS)[][11][12][13][14].

    • Collect the fractions containing the purified protein-Methyltetrazine conjugate.

Step 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the reaction of the purified protein-Methyltetrazine conjugate with a TCO-containing molecule.

Materials:

  • Purified protein-Methyltetrazine conjugate from Step 1

  • TCO-containing molecule (e.g., TCO-PEG-Biotin, TCO-fluorophore)

  • Reaction Buffer: PBS or other suitable aqueous buffer, pH 7.4

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

    • The protein-Methyltetrazine conjugate should be in the reaction buffer from the previous purification step.

  • IEDDA Reaction:

    • Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the protein-Methyltetrazine conjugate solution.

    • The reaction is typically rapid and can be incubated for 1-2 hours at room temperature or 37°C. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted TCO-containing molecule using size-exclusion chromatography as described in Step 1.5[][11][12][13][14].

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of this compound.

G cluster_0 Step 1: Thiol Conjugation cluster_1 Step 2: iEDDA Reaction A Cysteine-containing Protein/Peptide C Incubate (pH 7.0-7.5, RT, 2h) A->C B This compound B->C D Protein-S-S-PEG4-Methyltetrazine Intermediate C->D E Purification (Size-Exclusion Chromatography) D->E G Incubate (pH 7.4, RT, 1h) E->G Purified Intermediate F TCO-containing Molecule F->G H Final Bioconjugate G->H I Purification (Size-Exclusion Chromatography) H->I

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products A Thiol-containing Biomolecule 1 (e.g., Protein) R1 Thiol-Disulfide Exchange A->R1 B This compound B->R1 C TCO-containing Biomolecule 2 (e.g., Drug, Fluorophore) R2 Inverse-Electron-Demand Diels-Alder (iEDDA) C->R2 D Biomolecule 1 - S-S - PEG4 - Methyltetrazine R1->D E Biomolecule 1 - S-S - PEG4 - Conjugate - Biomolecule 2 R2->E D->R2

Caption: Logical relationship of the dual reactivity of this compound.

This guide aims to provide a thorough understanding of this compound to facilitate its successful implementation in your research and development endeavors. The combination of its bioorthogonal reactivity, cleavable linkage, and enhanced solubility makes it a powerful tool for creating well-defined and functional bioconjugates.

References

An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional linker, Methyltetrazine-PEG4-SSPy. This linker is a sophisticated tool in the field of bioconjugation and drug delivery, enabling the creation of targeted therapeutics such as antibody-drug conjugates (ADCs). Its design incorporates three key functional elements: a methyltetrazine group for a highly specific bioorthogonal reaction, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a pyridyl disulfide (SSPy) moiety for controlled, triggered release of a payload.

Core Components and Their Roles

The this compound linker is comprised of three distinct chemical moieties, each with a specific function in the overall mechanism of action.

  • Methyltetrazine: This group is the "bioorthogonal handle" of the linker.[1][2] It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[3] This reaction is exceptionally fast and highly specific, proceeding readily in aqueous environments under mild conditions without the need for a catalyst.[3] This "click chemistry" allows for the precise and stable attachment of the linker to a targeting moiety, such as an antibody, that has been pre-functionalized with a TCO group.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that confers several advantageous properties to the linker and the resulting conjugate.[1][2] It increases the overall water solubility of the molecule, which can be beneficial when working with hydrophobic payloads.[2] The PEG spacer also reduces steric hindrance, providing flexibility and accessibility for both the tetrazine-TCO ligation and the interaction of the targeting moiety with its biological target.

  • Pyridyl Disulfide (SSPy): This component is the cleavable trigger for payload release.[1] The disulfide bond within the SSPy group is stable under normal physiological conditions but is susceptible to cleavage by reducing agents, most notably glutathione (B108866) (GSH).[4] The concentration of glutathione is significantly higher inside cells compared to the extracellular environment, providing a mechanism for targeted intracellular drug release.[5]

Mechanism of Action: A Two-Step Process

The utility of the this compound linker in drug delivery is realized through a sequential, two-step mechanism: bioorthogonal conjugation followed by triggered payload release.

Step 1: Bioorthogonal Conjugation via Tetrazine-TCO Ligation

The initial step involves the covalent attachment of the this compound linker, already conjugated to a therapeutic payload via its SSPy group, to a targeting molecule (e.g., an antibody) that has been functionalized with a TCO group. This reaction is a highly efficient and specific IEDDA cycloaddition.

The electron-deficient tetrazine ring reacts with the electron-rich and strained TCO dienophile. This is followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) bond.[3] The high reaction rate allows for conjugation to occur at low concentrations of reactants.

Step 2: Thiol-Mediated Payload Release

Once the antibody-drug conjugate (ADC) has bound to its target on the cell surface and has been internalized, it is exposed to the higher intracellular concentration of reducing agents, primarily glutathione (GSH).[5] The disulfide bond in the SSPy linker is then cleaved through a thiol-disulfide exchange reaction.

This process is initiated by a nucleophilic attack of a thiolate anion (from GSH) on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide between the linker and glutathione, and the release of the payload with a free thiol group. The released pyridine-2-thione is a common byproduct of this reaction.[6] This selective cleavage within the target cell minimizes off-target toxicity and enhances the therapeutic index of the drug.

Quantitative Data

While specific kinetic data for the complete this compound linker is not extensively published in a single source, the performance of its key components is well-characterized in the literature.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Conditions

| Methyltetrazine derivatives and TCO derivatives | 800 - 1000 | Aqueous media |

Data compiled from publicly available information. Actual rates can be influenced by specific substituents on both the tetrazine and TCO, as well as reaction conditions such as pH and temperature.

Table 2: Glutathione Concentrations and Disulfide Cleavage

Environment Glutathione (GSH) Concentration Disulfide Bond Stability
Extracellular ~2 µM Stable

| Intracellular | 1 - 10 mM | Prone to cleavage |

The significant differential in GSH concentration is the basis for the targeted intracellular release mechanism.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of the this compound linker. Optimization will be required for specific antibodies, payloads, and experimental setups.

Protocol 1: Conjugation of a Thiol-Containing Payload to this compound

  • Materials:

    • This compound

    • Thiol-containing payload

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

    • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Procedure:

    • Dissolve the thiol-containing payload in the reaction buffer.

    • Dissolve this compound in DMF or DMSO to create a stock solution.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the payload solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

    • The reaction progress can be monitored by observing the release of pyridine-2-thione, which has a characteristic UV absorbance at approximately 343 nm.

    • Purify the resulting Methyltetrazine-PEG4-SS-Payload conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted linker and payload.

Protocol 2: Conjugation of TCO-Functionalized Antibody with Methyltetrazine-PEG4-SS-Payload

  • Materials:

    • TCO-functionalized antibody

    • Methyltetrazine-PEG4-SS-Payload conjugate

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a solution of the TCO-functionalized antibody in the reaction buffer.

    • Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-SS-Payload conjugate to the antibody solution.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C. The progress of the tetrazine ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.

    • Purify the resulting antibody-drug conjugate (ADC) using SEC to remove excess linker-payload conjugate.

Protocol 3: Monitoring Glutathione-Mediated Payload Release

  • Materials:

    • Purified ADC

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Glutathione (GSH) stock solution (e.g., 100 mM in water)

    • RP-HPLC system

  • Procedure:

    • Prepare a solution of the ADC in the reaction buffer.

    • Add GSH to the ADC solution to a final concentration of 1-10 mM to mimic intracellular conditions. A control sample without GSH should also be prepared.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction mixtures.

    • Analyze the aliquots by RP-HPLC to separate the intact ADC, released payload, and other species.

    • Quantify the amount of released payload by integrating the corresponding peak area in the HPLC chromatogram. This will allow for the generation of a payload release profile over time.

Visualizing the Mechanism

The following diagrams illustrate the key steps in the mechanism of action of this compound.

G cluster_0 Step 1: Bioorthogonal Conjugation TCO-Antibody TCO-Antibody ADC Antibody-Drug Conjugate TCO-Antibody->ADC IEDDA Click Reaction (releases N2) Me-Tet-PEG4-SSPy-Payload Me-Tet-PEG4-SSPy-Payload Me-Tet-PEG4-SSPy-Payload->ADC

Caption: Bioorthogonal conjugation of a TCO-antibody with the linker-payload.

G cluster_1 Step 2: Intracellular Payload Release ADC_Internalized Internalized ADC Released_Payload Released Payload (Active Drug) ADC_Internalized->Released_Payload Thiol-Disulfide Exchange Antibody_Linker_GSH Antibody-Linker-S-SG ADC_Internalized->Antibody_Linker_GSH GSH Glutathione (GSH) (High Intracellular Conc.) GSH->ADC_Internalized cleaves

References

An In-depth Technical Guide to Methyltetrazine-PEG4-SSPy Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-PEG4-SSPy, a heterobifunctional linker at the forefront of bioconjugation and drug delivery. We will delve into the core principles of its click chemistry, provide detailed experimental protocols, and present key quantitative data to facilitate its application in your research.

Core Principles

This compound is a versatile chemical tool designed for the precise and efficient linkage of molecules. Its structure comprises three key components: a methyltetrazine moiety for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and a pyridyl disulfide (SSPy) group for thiol-reactive conjugation.

  • Methyltetrazine Moiety : This group is the reactive handle for the click chemistry reaction. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst. The methyl substitution on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[1][2][3][4]

  • PEG4 Spacer : The tetraethylene glycol linker enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer arm, which can minimize steric hindrance during conjugation.[5]

  • Pyridyl Disulfide (SSPy) Group : This functional group allows for the specific and efficient conjugation to thiol (-SH) groups present in molecules such as proteins and peptides. The reaction forms a stable, yet cleavable, disulfide bond. This cleavability is a key feature, as the disulfide bond can be broken under reducing conditions, for example, in the intracellular environment, allowing for the controlled release of a conjugated payload.

The combination of these features makes this compound an ideal linker for applications in antibody-drug conjugates (ADCs), targeted drug delivery systems, and the construction of complex biomolecular architectures.[2][5]

The Click Chemistry Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition

The core of the this compound functionality lies in the iEDDA reaction. This bioorthogonal ligation involves the [4+2] cycloaddition of the electron-deficient methyltetrazine ring with an electron-rich, strained dienophile like TCO. The reaction is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[6]

dot

Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Quantitative Data

The efficiency and speed of the methyltetrazine-TCO ligation are critical for its utility. The following tables summarize key quantitative data related to this click chemistry reaction.

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligations

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
Methyl-substituted tetrazineTCO~1000Aqueous media[6]
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C[6]
3-methyl-6-phenyl-tetrazineTCO3.14Acetonitrile, 20°C[6]
MethyltetrazineTCO-PEG₄463PBS, pH 7.4, 37°C[7]

Table 2: Recommended Reaction Conditions for Methyltetrazine-TCO Ligation

ParameterRecommended Range/ValueNotesReference
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, Acetonitrile, MethanolThe choice of solvent can influence the reaction rate.[8]
Temperature 4°C to 37°CRoom temperature (20-25°C) is generally sufficient.[8]
pH (Aqueous) 6.0 - 9.0The reaction is efficient across a broad pH range.[8]
Stoichiometry 1:1 to 1:1.5 (TCO:Tetrazine)A slight excess of one component can be used to drive the reaction to completion for the other.[8]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving this compound.

Protocol for Thiol-Reactive Conjugation

This protocol describes the conjugation of this compound to a thiol-containing molecule, such as a protein with free cysteine residues.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed pH 7.0-7.5 buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES)

  • (Optional) Reducing agent: TCEP (tris-carboxyethylphosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are in the form of disulfide bonds, they must be reduced.

    • Dissolve the protein in the reaction buffer.

    • Add a 10-100x molar excess of TCEP.

    • Incubate for 20-30 minutes at room temperature.

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20x molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

dot

Thiol_Conjugation_Workflow Start Start: Thiol-containing Protein Reduction (Optional) Reduce Disulfide Bonds with TCEP Start->Reduction Conjugation Conjugate Protein and Linker (10-20x molar excess of linker) 2h @ RT or O/N @ 4°C Reduction->Conjugation Prepare_Linker Prepare this compound Stock Solution (10 mM in DMSO/DMF) Prepare_Linker->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification End End: Methyltetrazine-labeled Protein Purification->End

Workflow for thiol-reactive conjugation.
Protocol for Click Chemistry Ligation

This protocol outlines the iEDDA reaction between the methyltetrazine-labeled molecule and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-labeled molecule

  • TCO-functionalized molecule

  • Reaction Buffer: PBS (pH 7.4) or other suitable aqueous buffer

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the methyltetrazine-labeled molecule and the TCO-functionalized molecule in the reaction buffer to the desired concentrations.

  • Click Reaction:

    • Mix the two solutions. A 1:1 to 1:1.5 molar ratio is recommended.

    • Incubate for 10-30 minutes at room temperature, 4°C, or 37°C, depending on the application.

  • Analysis:

    • The reaction can be monitored by observing the disappearance of the characteristic pink color of the tetrazine.

    • The final conjugate can be analyzed by techniques such as HPLC, mass spectrometry, or SDS-PAGE.

Click_Ligation_Workflow Start_MeTz Start: Methyltetrazine-labeled Molecule Mix Mix Reactants in Aqueous Buffer (1:1 to 1:1.5 molar ratio) Start_MeTz->Mix Start_TCO Start: TCO-functionalized Molecule Start_TCO->Mix Incubate Incubate for 10-30 min (RT, 4°C, or 37°C) Mix->Incubate Analysis Analyze Conjugate (HPLC, MS, SDS-PAGE) Incubate->Analysis End End: Final Conjugate Analysis->End

Workflow for the cleavage of the disulfide bond.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).

dot

ADC_Application_Pathway cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery cluster_release Drug Release Antibody Antibody with Free Thiol ADC Antibody-Drug Conjugate (ADC) Antibody->ADC + Linker Linker This compound Linker->ADC Drug_TCO TCO-functionalized Drug Drug_TCO->ADC + Click Chemistry Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Antigen Internalized_ADC Internalized ADC Tumor_Cell->Internalized_ADC Internalization Released_Drug Released Drug Internalized_ADC->Released_Drug Disulfide Cleavage

Application of this compound in Antibody-Drug Conjugates.

In this application, an antibody with a free thiol group is first conjugated to the SSPy end of the linker. Subsequently, a TCO-modified cytotoxic drug is attached via the iEDDA click reaction. The resulting ADC can then selectively bind to its target antigen on a tumor cell. Upon internalization, the reducing environment within the cell cleaves the disulfide bond, releasing the potent drug payload directly at the site of action, thereby minimizing systemic toxicity.

Conclusion

This compound is a highly efficient and versatile heterobifunctional linker that combines the power of bioorthogonal click chemistry with the specificity of thiol-reactive conjugation. Its favorable reaction kinetics, biocompatibility, and the cleavable nature of the disulfide bond make it an invaluable tool for researchers in drug development, proteomics, and various other fields of chemical biology. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.

References

The Strategic Role of the PEG4 Spacer in Methyltetrazine-PEG4-SSPy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the architecture of linker molecules is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and targeted imaging agents. The heterobifunctional linker, Methyltetrazine-PEG4-SSPy, has emerged as a powerful tool, offering the rapid and bioorthogonal reactivity of methyltetrazine for inverse-electron-demand Diels-Alder (iEDDA) click chemistry and the thiol-specific reactivity of a pyridyl disulfide (SSPy) moiety. At the heart of this linker is the discrete, four-unit polyethylene (B3416737) glycol (PEG4) spacer, a component that plays a pivotal, multifaceted role in optimizing the performance of the resulting bioconjugate. This technical guide provides a comprehensive examination of the function of the PEG4 spacer in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in the this compound linker is a deliberate design choice that imparts several crucial advantages to the final bioconjugate.[1] These benefits collectively address common challenges in the development of targeted therapeutics and diagnostics.

  • Enhanced Hydrophilicity and Solubility: A significant challenge in the development of ADCs is the inherent hydrophobicity of many potent cytotoxic payloads.[] This can lead to aggregation of the ADC, which in turn can reduce its efficacy and potentially trigger an immune response. The hydrophilic nature of the PEG4 spacer, with its repeating ethylene (B1197577) glycol units, increases the overall water solubility of the this compound linker and the resulting bioconjugate, thereby mitigating aggregation and improving its handling and formulation.[3][4][5]

  • Reduced Immunogenicity and Enhanced Stability: The PEG4 spacer can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the likelihood of an undesired immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[6]

  • Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer can significantly influence its pharmacokinetic profile.[1] This often translates to a longer circulation half-life and can alter the biodistribution of the conjugate, leading to improved drug exposure at the target site and a better overall therapeutic index.[1]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload or imaging agent. This separation is crucial for maintaining the biological activity of the antibody by preventing the conjugated molecule from sterically hindering its antigen-binding site.[1] It also ensures that the payload is accessible to its target once the bioconjugate has reached its destination.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often provides a favorable balance of properties, the ideal length is context-dependent. The following tables summarize quantitative data from various studies that illustrate the impact of PEG spacer length on the properties of bioconjugates.

PropertyPEG Spacer LengthObservationReference
Hydrophilicity (logD) PEG2-1.95[1]
PEG12-2.22 (Increased hydrophilicity with longer PEG chain)[1]
In Vivo Uptake PEG3Lower liver uptake compared to other lengths for a 68Ga-NOTA-RM26 conjugate.[1]
PEG4Approximate tenfold reduction in kidney uptake compared to a non-PEGylated analog for a radiolabeled ligand.[1]
PEG8Approximate fivefold reduction in kidney uptake, a lesser effect than PEG4 for a radiolabeled ligand.[1]
Binding Affinity (Kd) PEG4Resulted in a conjugate with slightly weaker binding affinity (Kd = 110 nM) compared to the unconjugated peptibody for an anti-FGFR1 Peptibody-vcMMAE.[1]
Drug-to-Antibody Ratio (DAR) PEG2Higher DAR achieved compared to PEG8 for a Trastuzumab-MMAD Conjugate.[1]
PEG8Associated with increased aggregation compared to PEG2 for a Trastuzumab-MMAD Conjugate.[1]
ParameterNo PEGPEG2PEG4PEG8PEG12PEG24Reference
ADC Clearance (mL/day/kg) in Rats ~15~10~7~5~5~5[7]

Experimental Protocols

The following are detailed methodologies for the two key reactions involving the this compound linker: thiol-SSPy conjugation and methyltetrazine-TCO ligation.

Protocol 1: Thiol-SSPy Conjugation to a Cysteine-Containing Protein (e.g., Antibody)

This protocol describes the conjugation of the SSPy group of this compound to a reduced cysteine residue on a protein.

Materials:

  • Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Reducing agent (e.g., TCEP, DTT)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching solution (e.g., N-acetyl cysteine)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Protein Reduction (if necessary):

    • If the cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP).

    • Add the reducing agent to the protein solution at a 10-50 fold molar excess.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to come to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the reduced and purified protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the linker.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching solution such as N-acetyl cysteine can be added to react with any excess this compound.

  • Purification:

    • Purify the resulting Methyltetrazine-PEG4-functionalized protein from excess linker and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and 520 nm (for the methyltetrazine).

    • Confirm the integrity of the conjugate by mass spectrometry.

Protocol 2: Methyltetrazine-TCO Ligation

This protocol describes the bioorthogonal "click" reaction between the methyltetrazine-functionalized protein and a trans-cyclooctene (B1233481) (TCO)-containing molecule.

Materials:

  • Methyltetrazine-functionalized protein (from Protocol 1)

  • TCO-containing molecule (e.g., TCO-payload, TCO-imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the methyltetrazine-functionalized protein in the reaction buffer.

    • Prepare a stock solution of the TCO-containing molecule in a compatible solvent (e.g., DMSO).

  • Ligation Reaction:

    • Add the TCO-containing molecule solution to the methyltetrazine-functionalized protein solution. A slight molar excess (1.1-1.5 equivalents) of the TCO-reagent is often used to ensure complete reaction.

    • The reaction is typically rapid and can be incubated at room temperature for 30-60 minutes.

  • Purification:

    • If necessary, purify the final bioconjugate from any unreacted TCO-containing molecule using size-exclusion chromatography.

  • Analysis:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway where a bioconjugate synthesized with this compound could be applied.

Pre-targeted Imaging Experimental Workflow

This workflow is often employed in nuclear medicine to improve imaging contrast and reduce radiation dose to the patient.[8][9][10][11]

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Agent Administration cluster_step3 Step 3: In Vivo Ligation and Imaging a TCO-Antibody Administration b Accumulation at Target Site a->b c Radiolabeled Methyltetrazine Injection b->c Time Delay for Antibody Clearance d Bioorthogonal Ligation at Target c->d e Clearance of Unbound Imaging Agent d->e f PET/SPECT Imaging e->f

Pre-targeted imaging workflow using TCO-tetrazine ligation.
HER2 Signaling Pathway Targeted by an Antibody-Drug Conjugate

Antibody-drug conjugates are frequently designed to target cancer cells overexpressing specific receptors, such as HER2 in breast cancer.[12][13][14] The antibody component of the ADC binds to HER2, leading to internalization and release of the cytotoxic payload, which can then induce cell death.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Payload Released Cytotoxic Payload ADC Trastuzumab-PEG4-Payload (ADC) ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Apoptosis Apoptosis Payload->Apoptosis

Simplified HER2 signaling pathway and ADC mechanism of action.

Conclusion

The PEG4 spacer within the this compound linker is far more than a simple scaffold; it is a critical component that directly influences the physicochemical and pharmacokinetic properties of the resulting bioconjugate. By enhancing solubility, reducing immunogenicity, improving stability, and providing optimal spatial separation, the PEG4 spacer addresses key challenges in the development of targeted therapies and diagnostics. The provided experimental protocols offer a practical foundation for the successful application of this versatile linker, while the visualized workflows and pathways highlight its potential in cutting-edge biomedical research and drug development. The rational inclusion of the PEG4 spacer in this compound exemplifies the sophisticated chemical engineering required to create the next generation of highly effective and safe bioconjugates.

References

An In-Depth Technical Guide to the Thiol-Reactive SSPy (Pyridyl Disulfide) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridyl disulfide (SSPy) group is a highly valuable chemical moiety in the fields of bioconjugation, drug delivery, and proteomics. Its specific reactivity towards thiol groups (sulfhydryl groups, -SH) allows for the precise and reversible covalent linkage of molecules to proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of the SSPy group, including its core chemistry, quantitative reaction parameters, detailed experimental protocols, and its application in advanced therapeutic strategies.

Core Chemistry and Reaction Mechanism

The functionality of the SSPy group is centered around a disulfide bond where one sulfur atom is attached to a pyridine (B92270) ring. This disulfide bond is susceptible to nucleophilic attack by a free thiol group, initiating a thiol-disulfide exchange reaction.

The reaction proceeds via a thiolate anion (R-S⁻) attacking one of the sulfur atoms of the pyridyl disulfide. This leads to the formation of a new, stable disulfide bond between the target molecule and the thiol-containing biomolecule. A key feature of this reaction is the concurrent release of pyridine-2-thione, a chromogenic byproduct that can be monitored spectrophotometrically to quantify the progress of the reaction.[1][2]

The reaction is highly specific for thiols at near-neutral pH, minimizing off-target reactions with other nucleophilic groups like amines.[3]

Quantitative Data on SSPy Reactivity and Stability

The efficiency of the thiol-disulfide exchange reaction and the stability of the resulting conjugate are critical for the design of effective bioconjugates. The following tables summarize key quantitative parameters.

ParameterValue/RangeConditionsNotes
Optimal pH Range 7.0 - 8.0Aqueous bufferThe reaction rate is pH-dependent as it relies on the concentration of the reactive thiolate anion.[4][5]
Reaction Time 30 - 60 minutesRoom temperatureReaction times can vary based on the concentration and reactivity of the specific thiol.[4]
Monitoring Wavelength 343 nmUV-Vis SpectroscopyCorresponds to the absorbance maximum of the released pyridine-2-thione byproduct.[4]
Molar Extinction Coefficient (Pyridine-2-thione) ~8,000 M⁻¹cm⁻¹pH 7-8Can be used to quantify the extent of the reaction.

Table 1: Reaction Parameters for Thiol-SSPy Conjugation

LinkageEnvironmentStability CharacteristicKey Advantage
Pyridyl Disulfide In vivo (Plasma)Susceptible to reduction by glutathione (B108866) and other endogenous thiols.Enables cleavable drug release in the reducing intracellular environment.[3][6]
Pyridyl Disulfide In vitro (Storage)Generally stable in the absence of reducing agents.Allows for the preparation and storage of conjugates prior to use.
Maleimide-Thiol In vivo (Plasma)Generally more stable than disulfide bonds, but can undergo retro-Michael reaction.[3][7]Provides a more permanent linkage for applications where cleavage is not desired.

Table 2: Comparative Stability of Disulfide and Maleimide Linkages

Experimental Protocols

This section provides detailed methodologies for common applications of SSPy chemistry.

Protein Labeling with an SSPy-Containing Reagent (e.g., SPDP)

This protocol describes the modification of a protein containing primary amines to introduce a thiol-reactive pyridyl disulfide group, followed by conjugation to a thiol-containing molecule.

Materials:

  • Protein to be labeled (1-5 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) or a similar NHS-SSPy crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule for conjugation

  • Reducing agent (e.g., DTT or TCEP) (Optional, for reducing native disulfides)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of SSPy Reagent Stock Solution: Dissolve the NHS-SSPy crosslinker in anhydrous DMSO or DMF to a final concentration of 20-25 mM.[4]

  • Protein Modification:

    • While vortexing, slowly add a 10-20 fold molar excess of the SSPy reagent stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[4]

  • Removal of Excess Reagent: Purify the SSPy-modified protein using a desalting column or size-exclusion chromatography equilibrated with the reaction buffer.

  • Quantification of Incorporated SSPy Groups (Optional):

    • Measure the absorbance of the modified protein at 280 nm (for protein concentration) and 343 nm (for pyridine-2-thione concentration after reduction).

    • To a known concentration of the modified protein, add a reducing agent like DTT to a final concentration of 25 mM.[4]

    • After 15-30 minutes, measure the absorbance at 343 nm.

    • Calculate the number of SSPy groups per protein using the Beer-Lambert law and the molar extinction coefficient of pyridine-2-thione.

  • Conjugation to a Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the purified SSPy-modified protein at a desired molar ratio.

    • Incubate for 1-2 hours at room temperature.

    • The reaction can be monitored by measuring the increase in absorbance at 343 nm.

  • Purification of the Final Conjugate: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion exchange, or affinity chromatography) to remove unreacted molecules and the pyridine-2-thione byproduct.

Monitoring the Thiol-SSPy Reaction using UV-Vis Spectroscopy

Protocol:

  • Set up the UV-Vis spectrophotometer to measure absorbance at 343 nm.

  • Blank the instrument with the reaction buffer.

  • Initiate the conjugation reaction by mixing the SSPy-modified molecule and the thiol-containing molecule in a quartz cuvette.

  • Immediately begin recording the absorbance at 343 nm over time.

  • The reaction is complete when the absorbance at 343 nm reaches a plateau.

  • The concentration of the released pyridine-2-thione, and thus the extent of the reaction, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (~8,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving the SSPy group.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_purification1 Purification 1 cluster_conjugation Drug Conjugation cluster_purification2 Purification 2 Antibody Monoclonal Antibody Modified_Ab SSPy-Modified Antibody Antibody->Modified_Ab SPDP SPDP Reagent (NHS-SSPy) SPDP->Antibody Amine Reaction (pH 7-8) Purification1 Size Exclusion Chromatography Modified_Ab->Purification1 Purified_Ab Purified SSPy-Ab Purification1->Purified_Ab Thiol_Drug Thiol-Containing Cytotoxic Drug Purified_Ab->Thiol_Drug Thiol-Disulfide Exchange ADC_Crude Crude ADC Thiol_Drug->ADC_Crude Purification2 Purification (e.g., HIC) ADC_Crude->Purification2 Final_ADC Final Purified ADC Purification2->Final_ADC ADC_Intracellular_Cleavage cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-SS-Drug (Stable) Receptor Target Antigen (on cell surface) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome GSH Glutathione (GSH) (High Concentration) Lysosome->GSH Release into Cytosol Released_Drug Active Cytotoxic Drug GSH->Released_Drug Disulfide Cleavage Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis Thiol_Disulfide_Exchange Molecule_A_SSPy Molecule A-S-S-Py Molecule_A_SS_Biomolecule Molecule A-S-S-Biomolecule Molecule_A_SSPy->Molecule_A_SS_Biomolecule + Pyridine_Thione Pyridine-2-thione Molecule_A_SSPy->Pyridine_Thione releases Biomolecule_SH Biomolecule-SH Biomolecule_SH->Molecule_A_SS_Biomolecule

References

The Critical Role of the Cleavable Disulfide Bond in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of cleavable linkers is a cornerstone of modern bioconjugation, enabling the targeted delivery and controlled release of therapeutic agents. Among these, the disulfide bond stands out as a key player, offering a unique mechanism for selective cleavage within the cellular environment. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding the use of cleavable disulfide bonds in bioconjugation, with a particular focus on their application in antibody-drug conjugates (ADCs).

The Principle of Disulfide Bond Cleavage: A Tale of Two Environments

The utility of disulfide linkers in bioconjugation hinges on the stark difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, which keeps the disulfide bond stable.[][2][3] In contrast, the cytoplasm of cells, particularly cancer cells, maintains a highly reducing environment, primarily due to a high concentration of glutathione (B108866) (GSH), a tripeptide thiol.[4][5][6] This high intracellular GSH concentration, often 1000-fold greater than in the blood plasma, drives the cleavage of disulfide bonds through a thiol-disulfide exchange reaction, releasing the conjugated payload precisely where it is needed.[7]

The primary intracellular catalyst for this reduction is glutathione reductase, an enzyme that maintains a high ratio of reduced GSH to its oxidized form (GSSG).[8][9]

The Impact of Steric Hindrance on Stability and Release Kinetics

The stability of a disulfide linker is not absolute and can be modulated to fine-tune the release profile of a bioconjugate. A key strategy for enhancing stability in the bloodstream is the introduction of steric hindrance around the disulfide bond.[10] Bulky substituents, such as methyl or cyclopropyl (B3062369) groups, adjacent to the disulfide bond can shield it from premature reduction by circulating thiols.[5][11] However, this increased stability can also lead to slower payload release within the target cell.[10] Therefore, a delicate balance must be struck between plasma stability and efficient intracellular cleavage to maximize the therapeutic window.[10][12] The choice between unhindered and sterically hindered linkers is a critical design parameter in the development of ADCs.[10][13]

Quantitative Data on Disulfide Linker Performance

The following tables summarize key quantitative data related to the stability and cleavage of disulfide linkers in bioconjugation.

Table 1: Intracellular Glutathione (GSH) Concentrations

Cell TypeIntracellular GSH Concentration (mM)Reference
Normal Cells~1-10[4][14]
Cancer CellsOften elevated, ~10 or higher[4][15]
Blood Plasma~0.005[7]

Table 2: Comparative in vivo Stability of Disulfide-Linked ADCs

Linker TypeAntibody-PayloadAnimal ModelStability Metric (Time)FindingReference
Unhindered Disulfide (direct connection)Tmab-SG3231 (LC-V205C)Mice~40% DAR remaining (7 days)Site-dependent stability.[5]
Unhindered Disulfide (direct connection)Tmab-SG3231 (LC-K149C)Mice~70% DAR remaining (7 days)Site-dependent stability.[5]
Methyl-hindered DisulfideTmab-SG3451 (K149C)Mice>90% DAR remaining (7 days)Increased stability with steric hindrance.[5]
SPDB (hindered)SAR3419HumansSimilar molar AUC to stable SMCC linkerCleavable linker can exhibit high stability.[16]

Table 3: Kinetics of Glutathione-Mediated Disulfide Bond Cleavage

Disulfide SubstrateReducing Agent (Concentration)Second-Order Rate Constant (M⁻¹s⁻¹)Temperature (°C)pHReference
Oxidized Glutathione (GSSG)Glutathione (GSH)0.83257.4[17]
CystineGlutathione (GSH)0.13257.4[17]
Protein DisulfidesGlutathione (GSH)Varies widely based on accessibility and local environment37~7.4[7]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the field of disulfide bioconjugation.

Protocol for Disulfide Bond Reduction in Antibodies for Conjugation

Objective: To selectively reduce interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the mAb solution to a concentration of 1-10 mg/mL in the reaction buffer.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP or DTT in the reaction buffer.

  • Reduction Reaction: Add the reducing agent to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.

  • Thiol Quantification (Optional): Determine the concentration of free thiol groups using Ellman's reagent to confirm the extent of reduction.

Protocol for Conjugation of a Drug-Linker to a Reduced Antibody

Objective: To conjugate a thiol-reactive drug-linker (e.g., maleimide-functionalized) to the free thiol groups of a reduced antibody.

Materials:

  • Reduced antibody with free thiol groups

  • Thiol-reactive drug-linker (e.g., MC-VC-PAB-MMAE) dissolved in an organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Drug-Linker Addition: Add the drug-linker solution to the reduced antibody solution with gentle mixing. The molar ratio of drug-linker to antibody will depend on the desired drug-to-antibody ratio (DAR).

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups. Incubate for 20-30 minutes.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable purification method like size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Protocol for In Vitro Plasma Stability Assay of an ADC

Objective: To assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash buffer (e.g., PBS)

  • Elution buffer

  • LC-MS system for analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 0.1 mg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.

  • Immunoaffinity Capture: Add immunoaffinity capture beads to the plasma aliquots to isolate the ADC. Incubate to allow binding.

  • Washing: Wash the beads with wash buffer to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using an appropriate elution buffer.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[18][19]

Protocol for Quantification of Intracellular Glutathione (GSH)

Objective: To measure the concentration of reduced glutathione in cultured cells.

Materials:

  • Cultured cells

  • Lysis buffer

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Glutathione reductase

  • NADPH

  • Spectrophotometer or plate reader

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them using a suitable lysis buffer to release intracellular contents.

  • Protein Precipitation: Precipitate proteins from the cell lysate, for example, by adding sulfosalicylic acid.

  • Centrifugation: Centrifuge the lysate to pellet the precipitated proteins.

  • Assay Reaction: In a microplate well, mix the supernatant with DTNB, glutathione reductase, and NADPH.

  • Measurement: Measure the absorbance at 412 nm over time. The rate of change in absorbance is proportional to the concentration of GSH in the sample.

  • Standard Curve: Generate a standard curve using known concentrations of GSH to quantify the amount in the cell samples.[2][20][21]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts in disulfide bioconjugation.

Glutathione_Mediated_Cleavage cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Cytoplasm) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) GSH Glutathione (GSH) (High Concentration) Thiol_Exchange Thiol-Disulfide Exchange ADC->Thiol_Exchange cleavage GSH->Thiol_Exchange drives Cleaved_ADC Reduced Antibody Thiol_Exchange->Cleaved_ADC Released_Drug Released Drug Thiol_Exchange->Released_Drug

Fig 1. Glutathione-mediated cleavage of a disulfide-linked ADC.

Glutathione_Reductase_Pathway GSSG Glutathione Disulfide (GSSG - Oxidized) GR Glutathione Reductase (GR) GSSG->GR GSH Glutathione (GSH - Reduced) GR->GSH 2x NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Fig 2. The Glutathione Reductase catalytic cycle.

ADC_Development_Workflow mAb_Production 1. Monoclonal Antibody Production & Purification Reduction 2. Antibody Disulfide Bond Reduction mAb_Production->Reduction Conjugation 3. Drug-Linker Conjugation Reduction->Conjugation Purification 4. ADC Purification Conjugation->Purification Characterization 5. ADC Characterization (DAR, Purity, etc.) Purification->Characterization InVitro_Testing 6. In Vitro Testing (Stability, Cytotoxicity) Characterization->InVitro_Testing InVivo_Testing 7. In Vivo Testing (Efficacy, PK/PD) InVitro_Testing->InVivo_Testing

Fig 3. A generalized workflow for ADC development.

Conclusion

The cleavable disulfide bond is a powerful tool in the bioconjugation toolbox, offering a robust and tunable mechanism for the targeted release of therapeutic payloads. A thorough understanding of the principles of disulfide bond stability, the nuances of the intracellular reducing environment, and the impact of linker design is paramount for the successful development of next-generation bioconjugates. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate disulfide-linked bioconjugates with enhanced therapeutic potential. As our understanding of the tumor microenvironment and cellular trafficking continues to evolve, so too will the sophistication and application of this versatile and indispensable linker technology.

References

A Technical Guide to the Bioorthogonal Chemistry of Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry.[1] Prized for its exceptionally rapid kinetics, high specificity, and biocompatibility, this ligation has become an indispensable tool for site-specific bioconjugation in complex biological environments, ranging from live-cell imaging to the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and pre-targeted imaging agents.[1][2][3]

The Core Reaction: An Unrivaled Bioorthogonal Tool

The tetrazine-TCO ligation proceeds via a [4+2] cycloaddition, where the electron-deficient tetrazine diene reacts with the strained, electron-rich TCO dienophile.[4] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[5] The reaction's bioorthogonality stems from the fact that neither tetrazines nor TCOs react with endogenous functional groups found in biological systems.[5][6] Furthermore, the reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for in vivo applications.[7][8]

Reaction_Mechanism Tetrazine Tetrazine (Diene) Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine [4+2] Cycloaddition + Retro-Diels-Alder TCO trans-Cyclooctene (Dienophile) TCO->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen

Figure 1: Mechanism of the Tetrazine-TCO IEDDA ligation.

Quantitative Data: Kinetics and Stability

The kinetics of the tetrazine-TCO ligation are among the fastest of any bioorthogonal reaction, with second-order rate constants (k) spanning from ~1 to 1 x 10⁶ M⁻¹s⁻¹.[5] This rate is primarily governed by the electronic properties of the reactants: electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO accelerate the reaction.[9] While highly reactive, some tetrazine derivatives can be susceptible to degradation in aqueous media, necessitating a careful balance between reactivity and stability for in vivo applications.[10][11]

Table 1: Second-Order Rate Constants for Select Tetrazine-TCO Pairs

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k) [M⁻¹s⁻¹] Conditions
Hydrogen-substituted (H-Tz) "Standard" TCO up to 30,000[12][13] PBS, 37°C[14]
Methyl-substituted (Me-Tz) "Standard" TCO ~1,000[12] Aqueous Media
Dipyridyl Tetrazine "Standard" TCO 2,000 (±400)[12] PBS, pH 7.4
Dipyridyl Tetrazine Dioxolane-fused (d-TCO) 366,000 (±15,000)[15] Water, 25°C

| Various ATTO-Tetrazines | "Standard" TCO | up to 1,000[12] | PBS, 37°C |

Note: Rate constants are highly dependent on the specific molecular structures and experimental conditions. This table provides a general comparison.

Table 2: Stability and Reaction Parameters

Parameter Condition/Value Notes
Reaction pH 6.0 - 9.0[5][12] Optimal for most bioconjugation. TCOs can be sensitive to low pH.[10]
Reaction Temperature 4°C, 25°C, or 37°C[12] Reaction proceeds rapidly even at low temperatures.
Tetrazine Stability Methyl-substituted tetrazines are generally more stable in aqueous media than hydrogen-substituted ones.[10] Prepare aqueous solutions of less stable tetrazines immediately before use.[10]

| TCO Stability | Can be sensitive to thiols and UV light. Store under inert atmosphere.[10] | Highly strained TCOs may have lower stability.[9] |

Key Applications and Experimental Workflows

The unique characteristics of the tetrazine-TCO ligation have enabled powerful applications in drug development and biomedical research, most notably in pre-targeted imaging and the synthesis of antibody-drug conjugates (ADCs).

Pre-targeted Imaging

Pre-targeting separates the targeting and imaging steps to improve image contrast and reduce radiation exposure to the patient.[16] First, a TCO-modified antibody is administered and allowed to accumulate at the target site while unbound antibodies clear from circulation.[16] Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent (e.g., carrying a radionuclide like ¹⁸F) is administered, which quickly "clicks" to the pre-localized antibody.[16][17][18]

Pre-targeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging A Administer TCO-Antibody Conjugate B Antibody Accumulates at Target Site (e.g., Tumor) A->B C Excess Antibody Clears from Circulation B->C D Administer Tetrazine-Imaging Agent (e.g., ¹⁸F-Tetrazine) C->D Time Delay (24-72h) E In Vivo 'Click' Ligation at Target Site D->E F Excess Imaging Agent Rapidly Clears E->F G Acquire High-Contrast Image (PET/SPECT) F->G

Figure 2: Logical workflow for pre-targeted in vivo imaging.

Antibody-Drug Conjugate (ADC) Synthesis

Site-specific conjugation is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic windows.[19] The tetrazine-TCO ligation allows for the precise attachment of potent cytotoxic drugs to an antibody. This can be achieved by first modifying the antibody with a TCO or tetrazine linker, followed by conjugation with the corresponding bioorthogonal partner attached to the drug payload.[19][20]

ADC_Synthesis_Workflow cluster_ab Antibody Functionalization cluster_drug Drug Functionalization cluster_conjugation Final Ligation A Start with Target-Specific Antibody B React Antibody with TCO-NHS Ester (Targets Lysine (B10760008) Residues) A->B C Purify to yield TCO-Antibody B->C G React TCO-Antibody with Tetrazine-Drug C->G D Start with Cytotoxic Drug Payload E Attach Tetrazine-Linker to Drug D->E F Purify to yield Tetrazine-Drug E->F F->G H Purify Final ADC Product G->H I Characterize DAR and Purity H->I

Figure 3: General workflow for Antibody-Drug Conjugate synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization is crucial for specific biomolecules and applications.

Protocol 1: Protein Labeling with Tetrazine-NHS Ester

This protocol describes the modification of a protein (e.g., an antibody) with a tetrazine moiety using N-Hydroxysuccinimide (NHS) ester chemistry, which targets primary amines like lysine residues.[12]

1. Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4).[1]

  • Tetrazine-PEG-NHS ester (dissolved in anhydrous DMSO or DMF).[12]

  • 1 M Sodium Bicarbonate (NaHCO₃).[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[21]

  • Spin desalting columns for purification.[12]

2. Procedure:

  • Buffer Exchange: If the protein buffer contains primary amines (e.g., Tris), exchange the protein into PBS pH 7.4 using a spin desalting column.[12]

  • pH Adjustment: Add 1/10th volume of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3, which is optimal for NHS ester reactions.[1]

  • Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester solution to the protein solution.[1] The final DMSO/DMF concentration should be kept low (<10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[1][12]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes to stop the reaction by consuming unreacted NHS esters.[12][21]

  • Purification: Remove excess, unreacted tetrazine reagent by purifying the protein conjugate using spin desalting columns.[12]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine (typically 510-550 nm).[12][22]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

1. Materials:

  • Purified TCO-labeled Protein A.

  • Purified Tetrazine-labeled Protein B.

  • Reaction Buffer (e.g., PBS, pH 7.4).

2. Procedure:

  • Preparation: Prepare solutions of both labeled proteins in the reaction buffer.

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 or a slight excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein is often used.[8][12]

  • Ligation: Mix the two protein solutions.

  • Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[12] The reaction progress can be monitored by the disappearance of the tetrazine's pink color/absorbance.[5]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[12]

  • Storage: Store the final conjugate at 4°C.[12]

References

An In-depth Technical Guide to Methyltetrazine-PEG4-SSPy: A Cleavable Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for highly efficient, specific, and controllable crosslinking technologies is paramount. Methyltetrazine-PEG4-SSPy has emerged as a versatile heterobifunctional crosslinker that addresses these needs, particularly in the development of sophisticated biotherapeutics like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core features of this compound, including its chemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Features of this compound

This compound is a meticulously designed molecule that incorporates three key functional components: a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a pyridyl disulfide group. This unique combination of features makes it an invaluable tool for researchers in drug development and related fields.

  • Methyltetrazine Moiety for Bioorthogonal Ligation: The methyltetrazine group is the cornerstone of this crosslinker's utility in bioorthogonal chemistry. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly under mild, aqueous conditions without the need for a catalyst. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1][2]

  • Pyridyl Disulfide (SSPy) for Thiol-Reactive Conjugation: The pyridyl disulfide group provides a highly efficient and specific means of conjugating the crosslinker to molecules containing free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. The reaction involves a disulfide exchange, forming a new disulfide bond with the target molecule and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the reaction's progress.[3]

  • Cleavable Disulfide Bond for Controlled Release: The disulfide bond formed via the SSPy group is cleavable under reducing conditions. This feature is particularly crucial for applications like ADCs, where the cytotoxic payload needs to be released from the antibody within the reducing environment of the target cell.[4] Common physiological reducing agents like glutathione (B108866) (GSH), as well as laboratory reagents such as dithiothreitol (B142953) (DTT), can efficiently cleave this bond.[5][6]

  • PEG4 Spacer for Enhanced Physicochemical Properties: The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic and flexible linker that imparts several advantageous properties to the crosslinker and the resulting conjugate. It significantly enhances aqueous solubility, reduces steric hindrance during conjugation, and can help to minimize aggregation of the final bioconjugate.[1][7]

Quantitative Data

The following tables summarize key quantitative data related to the performance of the functional moieties of this compound. It is important to note that some of this data is derived from studies on closely related molecules and should be considered as a strong approximation for the specific crosslinker.

Parameter Value Conditions Significance
Chemical Formula C29H39N7O6S2-Provides the elemental composition.
Molecular Weight 645.80 g/mol -Essential for calculating molar quantities in experiments.
Purity >95% (by HPLC)-High purity ensures reproducible experimental outcomes.
Physical Form Red solid to red oil-Important for handling and storage.
Solubility Soluble in THF, DCM, DMF, and DMSO-Guides the choice of solvents for stock solution preparation.
Storage -20°C-Ensures long-term stability of the reagent.

Table 1: Physicochemical Properties of this compound. Data compiled from various supplier specifications.

Reaction Reactant Second-Order Rate Constant (k) Conditions
IEDDA Cycloadditiontrans-cyclooctene (TCO)~800 - 1000 M⁻¹s⁻¹Aqueous media, room temperature

Table 2: Reaction Kinetics of the Methyltetrazine Moiety. The inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine group and its TCO partner is exceptionally fast, enabling rapid bioconjugation even at low concentrations.

Reducing Agent Concentration pH Observed Outcome
Dithiothreitol (DTT)1-50 mM7.0 - 8.5Efficient cleavage of the disulfide bond.
Glutathione (GSH)1-10 mM (physiological)~7.4Cleavage of the disulfide bond, mimicking intracellular release.

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the synthesis of an ADC where a thiol-containing payload is first conjugated to this compound, followed by the conjugation of the resulting complex to a TCO-modified antibody.

Materials:

  • Thiol-containing payload

  • This compound

  • TCO-modified antibody

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Step 1: Conjugation of Thiol-Containing Payload to this compound

  • Prepare Stock Solutions:

    • Dissolve the thiol-containing payload in DMF or DMSO to a final concentration of 10 mM.

    • Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the thiol-containing payload solution to the this compound solution. A 1.5 to 2-fold molar excess of the payload is recommended.

    • The reaction volume should be kept small, and the final concentration of organic solvent should be minimized if the payload is soluble in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification (Optional but Recommended):

    • The resulting Methyltetrazine-PEG4-Payload conjugate can be purified by reverse-phase HPLC to remove unreacted payload and crosslinker.

Step 2: Conjugation of Methyltetrazine-PEG4-Payload to TCO-Modified Antibody

  • Prepare TCO-Modified Antibody:

    • The antibody should be modified with a TCO group according to established protocols. Ensure the antibody is in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Add the purified Methyltetrazine-PEG4-Payload conjugate from Step 1 to the TCO-modified antibody solution. A 3- to 5-fold molar excess of the conjugate over the antibody is a good starting point.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the ADC:

    • Remove excess, unreacted Methyltetrazine-PEG4-Payload conjugate using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Reduction of Antibody Disulfide Bonds and Conjugation

This protocol outlines the partial reduction of an antibody to generate free thiols, followed by conjugation with this compound.

Materials:

  • Antibody (e.g., IgG1)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Reduction Buffer: PBS with 10 mM EDTA, pH 7.2

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMF or DMSO

  • Desalting columns

Step 1: Partial Reduction of the Antibody

  • Prepare Antibody Solution:

    • Prepare a solution of the antibody at a concentration of 2-10 mg/mL in Reduction Buffer.

  • Add Reducing Agent:

    • Add a 2-5 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the reducing agent from reacting with the crosslinker.

Step 2: Conjugation of this compound to the Reduced Antibody

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced and purified antibody solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification:

    • Purify the Methyltetrazine-PEG4-modified antibody using a desalting column or size-exclusion chromatography to remove excess crosslinker and pyridine-2-thione. The resulting conjugate is now ready for reaction with a TCO-containing molecule.

Visualizations

Reaction of this compound with a Thiol-Containing Molecule

The following diagram illustrates the reaction of the pyridyl disulfide group of this compound with a thiol-containing molecule (R-SH), such as a payload or a reduced cysteine residue on an antibody.

G cluster_reactants Reactants cluster_products Products MTZ-PEG4-SSPy Methyltetrazine-PEG4-S-S-Py Conjugate Methyltetrazine-PEG4-S-S-R MTZ-PEG4-SSPy->Conjugate Disulfide Exchange Py-SH Pyridine-2-thione MTZ-PEG4-SSPy->Py-SH R-SH Thiol-containing Molecule (R-SH) R-SH->Conjugate G cluster_reactants Reactants cluster_product Product MTZ-R Methyltetrazine Conjugate Dihydropyridazine Stable Dihydropyridazine Adduct MTZ-R->Dihydropyridazine [4+2] Cycloaddition N2 Nitrogen Gas MTZ-R->N2 Retro-Diels-Alder TCO-R TCO-functionalized Molecule TCO-R->Dihydropyridazine G Start Start Step1 Step 1: Conjugate Thiol-Payload to SSPy end of Crosslinker Start->Step1 Intermediate1 Methyltetrazine-PEG4-Payload Step1->Intermediate1 Step2 Step 2: Conjugate Intermediate to TCO-Antibody Intermediate1->Step2 Final_Product Antibody-Drug Conjugate (ADC) Step2->Final_Product End End Final_Product->End

References

The Foundation of Next-Generation ADCs: A Technical Guide to Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugate (ADC) development is rapidly evolving, with a significant focus on enhancing therapeutic efficacy and safety through innovative linker technologies. Among these, the heterobifunctional linker, Methyltetrazine-PEG4-SSPy, has emerged as a powerful tool, offering a unique combination of bioorthogonal chemistry, a cleavable disulfide bond, and a hydrophilic spacer. This in-depth technical guide explores the core principles of utilizing this compound in ADC development, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this dynamic field.

Core Components and Mechanism of Action

This compound is a sophisticated linker comprised of three key functional moieties, each contributing to the overall performance of the resulting ADC.

  • Methyltetrazine: This group is the cornerstone of the bioorthogonal "click chemistry" utilized in this system. It participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This reaction is exceptionally fast and highly selective, proceeding efficiently under biocompatible conditions without the need for a catalyst.[1][2][3] This allows for precise and stable conjugation of the linker-payload to a TCO-modified antibody.

  • PEG4 (Polyethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer imparts hydrophilicity to the ADC.[4] This is crucial for improving the solubility and stability of the conjugate, particularly when dealing with hydrophobic payloads. The PEG linker can also provide steric hindrance, which helps to prevent aggregation and can improve the pharmacokinetic profile of the ADC.[4]

  • SSPy (Pyridyl Disulfide): This moiety provides a cleavable linkage for the cytotoxic payload. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, where the concentration of glutathione (B108866) is significantly higher.[5][6] The pyridyl disulfide is an "activated" form that reacts efficiently with free thiol groups on a payload molecule to form a stable disulfide bond.

The overall strategy involves a two-step conjugation process. First, the cytotoxic payload, modified with a thiol group, is attached to the this compound linker via the SSPy group. In a separate step, the antibody is modified to incorporate a TCO group. Finally, the tetrazine-linker-payload construct is "clicked" onto the TCO-modified antibody to form the final ADC.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with cleavable disulfide linkers and auristatin payloads, which are commonly used in conjunction with this type of linker technology. While specific data for the exact this compound linker is not extensively available in the public domain, these values provide a strong indication of the expected performance.

ParameterValueNotes
Linker Component Characteristic Significance in ADC Development
MethyltetrazineBioorthogonal reactive groupEnables highly specific and rapid "click" conjugation to a TCO-modified antibody under mild conditions.[1][2][3]
PEG4Hydrophilic spacerIncreases solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetics.[4]
SSPy (Pyridyl Disulfide)Thiol-reactive cleavable groupAllows for the attachment of a thiol-containing payload and subsequent release in the reducing intracellular environment of tumor cells.[5][6]

Table 1: Physicochemical and In Vitro Efficacy Data of Representative Disulfide-Linked ADCs

ADC Construct (Representative)Target AntigenPayloadAverage DARIn Vitro Cytotoxicity (IC50)Cell LineReference
Trastuzumab-MMAEHER2MMAE~40.04 nMSK-BR-3 (HER2+++)[7]
Trastuzumab-MMAEHER2MMAE~40.05 nMBT-474 (HER2+++)[7]
Trastuzumab-MMAEHER2MMAE~20.07 nMSK-BR-3 (HER2+++)[7]
Anti-HER2 Diaffibody-MMAEHER2MMAEN/A0.5 nMSK-BR-3 (HER2+++)[8]
Anti-HER2 Diaffibody-MMAEHER2MMAEN/A1.9 nMMDA-MB-453 (HER2++)[8]
H32-VCMMAEHER2MMAE6.60.03 nMSK-BR-3 (HER2+++)[9]

Table 2: In Vivo Efficacy of a Representative Disulfide-Linked ADC in a Xenograft Model

ADC Construct (Representative)Tumor ModelDosing RegimenOutcomeReference
Trastuzumab-bisAlk-vc-MMAE (DAR 4)BT-474 XenograftSingle doseComplete tumor ablation[7]
mil40-15 (Cys-linker-MMAE)NCI-N87 Xenograft5 mg/kg, weekly for 4 weeks93% tumor growth inhibition[5]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the development of an ADC using this compound.

Protocol 1: Preparation of Thiolated Payload

This protocol describes the introduction of a free thiol group onto a cytotoxic payload, a prerequisite for conjugation to the SSPy group of the linker. The specific chemistry will depend on the functional groups available on the payload.

Materials:

  • Cytotoxic payload with a suitable functional group (e.g., amine, carboxylic acid)

  • Thiol-containing modification reagent (e.g., N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) for amines, or a thiol-containing amine for carboxylic acid activation)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Reducing agent (e.g., Dithiothreitol (DTT))

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Methodology:

  • Payload Derivatization: Dissolve the cytotoxic payload in anhydrous DMF or DMSO. Add a 1.5 to 3-fold molar excess of the thiol-containing modification reagent.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or as determined by reaction monitoring (e.g., TLC or LC-MS).

  • Reduction to Free Thiol (if using SPDP): After the initial reaction, add a 10-fold molar excess of DTT to the reaction mixture to reduce the pyridyl disulfide and expose the free thiol. Incubate for 30 minutes at room temperature.

  • Purification: Purify the thiolated payload by RP-HPLC to remove excess reagents and byproducts.

  • Characterization: Confirm the structure and purity of the thiolated payload by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of Thiolated Payload to this compound

This protocol describes the conjugation of the thiolated payload to the linker.

Materials:

  • Thiolated payload (from Protocol 1)

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system (e.g., RP-HPLC)

Methodology:

  • Dissolution: Dissolve the thiolated payload and a 1.1-fold molar excess of this compound in a minimal amount of DMF or DMSO.

  • Reaction: Add the dissolved reactants to the reaction buffer. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the stability of the reactants.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the Methyltetrazine-PEG4-Payload conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by MS.

Protocol 3: Antibody Modification with TCO

This protocol outlines the introduction of a TCO group onto the antibody.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in PBS, pH 7.4

  • TCO-NHS ester

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Methodology:

  • Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column.

  • TCO-NHS Ester Preparation: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation: Add a 5 to 10-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove excess TCO-NHS ester and exchange the TCO-modified antibody into PBS, pH 7.4, using desalting columns.

  • Characterization: Determine the degree of labeling (DOL) of TCO on the antibody using UV-Vis spectroscopy or mass spectrometry.

Protocol 4: Final ADC Assembly via iEDDA Click Chemistry

This protocol describes the final "click" reaction to form the ADC.

Materials:

  • TCO-modified antibody (mAb-TCO) from Protocol 3

  • Methyltetrazine-PEG4-Payload from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Methodology:

  • Reaction Setup: Combine the mAb-TCO and a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-Payload in the conjugation buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the ADC from unreacted linker-payload and other impurities using SEC or HIC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.[10][11]

    • Purity and Aggregation: Assess the purity and aggregation state of the ADC by SEC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays (e.g., MTT or CellTiter-Glo) using target-positive and target-negative cell lines.

    • In Vivo Efficacy: Assess the anti-tumor activity of the ADC in relevant xenograft models.

Mandatory Visualizations

Logical and Experimental Workflows

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_linker Linker Conjugation cluster_antibody Antibody Modification cluster_final_adc Final ADC Assembly Payload Cytotoxic Payload Thiolation Thiolation Reaction Payload->Thiolation Thiolated_Payload Thiolated Payload Thiolation->Thiolated_Payload Linker_Payload_Conj Disulfide Conjugation Thiolated_Payload->Linker_Payload_Conj Linker This compound Linker->Linker_Payload_Conj Tetrazine_Payload Tetrazine-Linker-Payload Linker_Payload_Conj->Tetrazine_Payload Click_Reaction iEDDA Click Reaction Tetrazine_Payload->Click_Reaction Antibody Monoclonal Antibody TCO_Mod TCO Modification Antibody->TCO_Mod TCO_Antibody TCO-Antibody TCO_Mod->TCO_Antibody TCO_Antibody->Click_Reaction Purification Purification (SEC/HIC) Click_Reaction->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Workflow for the synthesis and characterization of an ADC using this compound.

Signaling Pathway: ADC-Mediated Apoptosis with an Auristatin Payload (e.g., MMAE)

ADC_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage (Reduction by GSH) GSH Glutathione (GSH) Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of action for an ADC with a disulfide-linked auristatin payload.

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-PEG4-SSPy Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of antibodies with Methyltetrazine-PEG4-SSPy, a heterobifunctional linker. This reagent facilitates a two-step antibody conjugation strategy. Initially, the pyridyl disulfide (SSPy) group reacts with free thiol groups on the antibody, forming a stable, yet cleavable, disulfide bond. The antibody is then armed with a methyltetrazine moiety, which can undergo a rapid and highly specific bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.

The inclusion of a PEG4 spacer enhances the solubility and reduces steric hindrance of the linker. The cleavable disulfide bond within the linker is of particular interest in drug delivery systems, as it can be selectively cleaved in the reducing environment of the intracellular space, leading to the release of a conjugated payload. This labeling strategy is widely employed in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics.[1]

Data Presentation

The efficiency of antibody labeling and subsequent click chemistry reactions can be influenced by several factors. The following tables summarize key quantitative parameters to consider for successful conjugation.

Table 1: Recommended Parameters for Antibody Labeling with this compound

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 10 - 20 foldThis should be optimized for each specific antibody.[2]
Reaction Buffer Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.5Avoid buffers containing thiols.
Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation times may be necessary for less reactive antibodies.
TCEP Concentration (for disulfide reduction) 5 - 50 mMUse a 10-fold molar excess over the antibody.[3][4][5]
TCEP Reduction Time 20 - 30 minutes at room temperature
Expected Degree of Labeling (DOL) 2 - 8The optimal DOL is application-dependent. For many antibodies used in immunoassays, a final DOL of 4-7 dyes per antibody is often optimal.
Antibody Recovery > 85%Dependent on the purification method.

Table 2: Parameters for TCO-Tetrazine Click Chemistry Reaction

ParameterRecommended ValueNotes
Molar Ratio (Tetrazine-Ab : TCO-molecule) 1 : 1.05-1.5A slight molar excess of the TCO-reagent is recommended.[6]
Reaction Buffer PBS, pH 6.0 - 9.0The reaction is efficient across a broad pH range.[7]
Reaction Time 30 - 60 minutes at room temperatureThe reaction is often complete within minutes due to the fast kinetics.[6][8]
Reaction Kinetics (k) > 800 M⁻¹s⁻¹This is one of the fastest bioorthogonal reactions.[9]

Experimental Protocols

Part 1: Antibody Preparation and Disulfide Bond Reduction (Optional)

This step is necessary if the antibody does not have a sufficient number of free thiols for labeling. The interchain disulfide bonds in the hinge region of IgG antibodies can be selectively reduced to generate free thiols.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reducing Buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5)[10]

  • Desalting columns (e.g., Sephadex G-25)[][12][13]

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a phosphate buffer (pH 7.2-7.5). This can be done using a desalting column.

  • TCEP Preparation: Prepare a fresh stock solution of TCEP in the reducing buffer. For most applications, a final concentration of 5-50 mM TCEP is sufficient to reduce disulfide bonds within minutes at room temperature.[3]

  • Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.[4] Incubate for 20-30 minutes at room temperature.[3]

  • Removal of TCEP: It is crucial to remove the excess TCEP before adding the thiol-reactive this compound. Use a desalting column to exchange the reduced antibody into a fresh reaction buffer (PBS, pH 7.2-7.5).

Part 2: Antibody Labeling with this compound

Materials:

  • Reduced antibody from Part 1

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (PBS, pH 7.2-7.5)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.[2] It is recommended to test different molar ratios to determine the optimal condition for your specific antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light.

  • Purification of the Conjugate: Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25 column).[][12][13] The purified Methyltetrazine-labeled antibody can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Part 3: Characterization of the Labeled Antibody

1. Determination of Degree of Labeling (DOL):

The DOL, which is the average number of Methyltetrazine molecules per antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of the tetrazine (typically around 520-540 nm, refer to the manufacturer's data sheet for the exact value and molar extinction coefficient, ε_dye).

  • The concentration of the antibody can be calculated using the following formula:

    • Antibody Concentration (M) = [A280 - (A_dye × CF)] / ε_protein

      • Where CF is the correction factor (A280 of the dye / A_dye at its maximum absorbance).

  • The concentration of the dye can be calculated using the Beer-Lambert law:

    • Dye Concentration (M) = A_dye / ε_dye

  • The DOL is the ratio of the dye concentration to the antibody concentration:

    • DOL = Dye Concentration / Antibody Concentration

2. Mass Spectrometry:

For a more precise determination of the DOL and to confirm the successful conjugation, the labeled antibody can be analyzed by mass spectrometry.

Part 4: Bioorthogonal Click Reaction with a TCO-containing Molecule

Materials:

  • Methyltetrazine-labeled antibody

  • TCO-containing molecule of interest

  • Reaction Buffer (PBS, pH 6.0-9.0)[7]

Procedure:

  • Prepare Reactants: Prepare the Methyltetrazine-labeled antibody and the TCO-containing molecule in the reaction buffer.

  • Click Reaction: Add a slight molar excess (1.05 to 1.5-fold) of the TCO-containing molecule to the Methyltetrazine-labeled antibody.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6][8] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final antibody conjugate can be purified from any unreacted TCO-molecule by size-exclusion chromatography.[8]

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_reduction Part 1: Antibody Reduction (Optional) cluster_labeling Part 2: Thiol Labeling cluster_click Part 3: Bioorthogonal Click Reaction Ab Antibody TCEP Add TCEP Ab->TCEP Reduce Disulfides Reduced_Ab Reduced Antibody TCEP->Reduced_Ab Purify_TCEP Purify (SEC) Reduced_Ab->Purify_TCEP Remove TCEP Start_Labeling Reduced Antibody Purify_TCEP->Start_Labeling Linker Add Methyltetrazine- PEG4-SSPy Start_Labeling->Linker React with Thiols Labeled_Ab Labeled Antibody Linker->Labeled_Ab Purify_Linker Purify (SEC) Labeled_Ab->Purify_Linker Remove Excess Linker Start_Click Labeled Antibody Purify_Linker->Start_Click TCO Add TCO- functionalized Molecule Start_Click->TCO Tz-TCO Ligation Final_Conjugate Final Antibody Conjugate TCO->Final_Conjugate

Caption: Experimental workflow for antibody labeling.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Administration of Labeled Antibody cluster_step2 Step 2: Clearance of Unbound Antibody cluster_step3 Step 3: Administration of Imaging Agent cluster_step4 Step 4: In Vivo Click Reaction and Imaging Labeled_Ab Methyltetrazine-labeled Antibody (Ab-Tz) Tumor_Cell Tumor Cell with Target Antigen Labeled_Ab->Tumor_Cell Ab-Tz binds to target antigen Clearance Unbound Ab-Tz cleared from circulation Tumor_Site Tumor Site Imaging_Agent TCO-functionalized Imaging Probe (e.g., PET tracer) Imaging_Agent->Tumor_Site Probe distributes throughout the body Click_Reaction Tz-TCO Click Reaction at Tumor Site Tumor_Site->Click_Reaction Probe reacts with Ab-Tz at tumor Imaging PET Imaging Click_Reaction->Imaging Signal accumulation at tumor

Caption: Pre-targeted Immuno-PET Imaging Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient reduction of disulfide bonds.- Hydrolysis of the SSPy linker.- Suboptimal reaction pH.- Steric hindrance at the conjugation site.- Ensure complete reduction with TCEP and its removal before adding the linker.- Prepare fresh solutions of the linker and use anhydrous solvents.- Maintain the reaction pH between 7.2 and 7.5.- Consider using a linker with a longer spacer arm.
Antibody Aggregation - High degree of labeling (DOL).- Hydrophobicity of the linker and attached molecule.- Reduce the molar excess of the labeling reagent or decrease the reaction time.- Perform the reaction at a lower antibody concentration.- Ensure the PEG spacer is sufficient to maintain solubility.
Loss of Antibody Activity - Labeling of critical amino acids in the antigen-binding site.- If using disulfide reduction, ensure it is selective for the hinge region.- Reduce the molar excess of the labeling reagent to decrease the DOL.
Inconsistent Results - Inaccurate quantitation of antibody or labeling reagent.- Variable reaction conditions.- Ensure accurate concentration measurements before starting the reaction.- Keep reaction time, temperature, and pH consistent between experiments.
No or Low Signal in Downstream Click Reaction - Degradation of the tetrazine moiety.- Inefficient labeling in the first step.- Protect the tetrazine-labeled antibody from light and store it properly.- Confirm successful labeling and determine the DOL before proceeding to the click reaction.

References

Application Notes and Protocols for Methyltetrazine-PEG4-SSPy Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of Methyltetrazine-PEG4-SSPy to thiol-containing molecules, such as antibodies, proteins, or peptides. This heterobifunctional linker enables a two-step bioconjugation strategy, leveraging both thiol chemistry and bioorthogonal click chemistry for the precise assembly of complex biomolecules like antibody-drug conjugates (ADCs).

This compound is a versatile tool in bioconjugation, featuring a pyridyl disulfide (SSPy) group for reaction with free thiols and a methyltetrazine moiety for rapid and specific reaction with trans-cyclooctene (B1233481) (TCO) or other strained alkenes.[1][2] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[3][4][5] The disulfide bond within the linker is cleavable under reducing conditions, allowing for the release of conjugated molecules within the reducing environment of the cell.[2][5][6][]

Core Principles of the Conjugation Strategy

The conjugation process involves two primary stages:

  • Thiol-Disulfide Exchange: The SSPy group of the linker reacts with a free sulfhydryl (thiol) group on the target molecule (e.g., a cysteine residue on an antibody or a thiol-modified oligonucleotide) to form a stable disulfide bond.

  • Bioorthogonal Click Chemistry: The methyltetrazine group on the now-conjugated linker is available to react with a molecule containing a strained alkene, such as TCO, through an inverse electron demand Diels-Alder (IEDDA) reaction.[1][8] This reaction is extremely fast, highly specific, and biocompatible, proceeding efficiently under mild, aqueous conditions without the need for a catalyst.[1][2][8][9]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation of this compound to a thiol-containing protein, such as a monoclonal antibody (mAb).

Materials and Equipment
  • This compound linker

  • Thiol-containing protein (e.g., antibody) at a concentration of 1-10 mg/mL

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.2-7.5. Avoid buffers containing thiols.

  • Reducing Agent (optional, for antibody reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): N-ethylmaleimide (NEM) or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, mass spectrometer (optional)

  • Solvent for linker: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Protocol 1: Antibody Reduction (Optional)

If the antibody does not have accessible free thiols, the interchain disulfide bonds in the hinge region can be selectively reduced.

  • Prepare the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Immediately purify the reduced antibody using a desalting column or spin filtration to remove excess TCEP. The purified antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound to the Antibody
  • Dissolve the this compound linker in DMF or DMSO to prepare a 10 mM stock solution.

  • Immediately add a 5-20 fold molar excess of the linker stock solution to the reduced (or naturally thiol-containing) antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • (Optional) Quench the reaction by adding a 10-fold molar excess of L-cysteine or N-ethylmaleimide and incubating for an additional 15 minutes.

  • Purify the resulting antibody-tetrazine conjugate using size-exclusion chromatography or dialysis to remove excess linker and byproducts.

Protocol 3: Bioorthogonal Reaction with a TCO-Containing Molecule
  • To the purified antibody-tetrazine conjugate, add a 1.5-3 fold molar excess of the TCO-containing molecule.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the IEDDA reaction.[8]

  • Purify the final antibody conjugate using size-exclusion chromatography to remove any unreacted TCO-containing molecule.

Data Presentation

The following table summarizes key quantitative parameters for a typical this compound conjugation reaction.

ParameterTypical ValueNotes
Linker to Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each specific antibody.
Reaction Time (Thiol-SSPy) 1-2 hoursLonger incubation times may lead to disulfide scrambling.
Reaction Time (Tetrazine-TCO) 30-60 minutesThe reaction is often complete in under 30 minutes.
Typical Conjugation Efficiency >90%As determined by HPLC or mass spectrometry.
Cleavage Condition Dithiothreitol (DTT) or TCEPThe disulfide bond can be cleaved with reducing agents.[2]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the conjugation of this compound to an antibody and its subsequent reaction with a TCO-modified molecule.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Bioorthogonal Reaction A Start with Antibody B Optional: Reduce with TCEP A->B C Purify Reduced Antibody B->C D Add this compound C->D E Incubate (1-2 hours) D->E F Purify Antibody-Tetrazine Conjugate E->F G Add TCO-Modified Molecule F->G H Incubate (30-60 mins) G->H I Purify Final Conjugate H->I

Caption: Workflow for Antibody Conjugation.

Signaling Pathway Analogy: Targeted Drug Delivery

This diagram illustrates the conceptual pathway for an antibody-drug conjugate created using this linker technology.

G A ADC in Circulation (Stable Disulfide Bond) B Antibody Binds to Target Cell Receptor A->B C Internalization of ADC B->C D Intracellular Reducing Environment (e.g., Glutathione) C->D E Cleavage of Disulfide Bond D->E F Release of Active Drug E->F G Therapeutic Effect F->G

Caption: ADC Mechanism of Action.

References

Application Notes and Protocols for Site-Specific Antibody Modification using Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SSPy is a heterobifunctional linker designed for the site-specific modification of antibodies and other thiol-containing biomolecules. This reagent incorporates three key functionalities: a methyltetrazine moiety for bioorthogonal "click" chemistry, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a pyridyl disulfide (SSPy) group for thiol-specific conjugation. This combination of features enables the precise and efficient construction of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics with a cleavable disulfide linkage.

The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) reaction partner. This reaction is exceptionally fast, highly specific, and occurs under mild, biocompatible conditions, making it ideal for applications in complex biological media. The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated payload. The pyridyl disulfide group reacts specifically with free sulfhydryl (thiol) groups to form a stable, yet cleavable, disulfide bond. This disulfide linkage is relatively stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells, enabling targeted payload release.

These application notes provide a comprehensive overview, experimental protocols, and representative data for the use of this compound in site-specific antibody modification.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC29H39N7O6S2
Molecular Weight645.80 g/mol
Purity>95% by HPLC
Physical FormRed solid to red oil
SolubilitySoluble in THF, DCM, DMF, and DMSO
Storage-20°C
Table 2: Representative Reaction Parameters for Antibody Conjugation
ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker3 - 10 fold per thiolOptimization is crucial to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction BufferPBS or other amine-free buffer, pH 7.2 - 7.5Avoid buffers containing thiols.
Reaction Temperature4 - 25°CRoom temperature is often sufficient.
Reaction Time1 - 4 hoursMonitor reaction progress by HPLC.
Quenching ReagentN-ethylmaleimide or L-cysteineTo cap unreacted thiols.
Table 3: Characterization of a Model Antibody-Tetrazine Conjugate
Analytical MethodParameter MeasuredTypical Result
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR)Peaks corresponding to DAR 0, 2, 4, 6, 8
Mass Spectrometry (MS)Molecular Weight ConfirmationObserved mass corresponds to antibody + (linker x DAR)
Size Exclusion Chromatography (SEC)Aggregation Level>95% monomer
UV-Vis SpectroscopyDegree of Labeling (DOL)Calculated based on absorbance of antibody and tetrazine

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with this compound

This protocol describes a general procedure for the site-specific conjugation of this compound to an antibody with available free thiols, typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody of interest

  • This compound

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 100 mM N-ethylmaleimide (NEM) or L-cysteine in reaction buffer

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation and Reduction: a. If necessary, exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 2-10 mg/mL. b. To generate free thiols for conjugation, partially reduce the antibody's interchain disulfide bonds. Add a 10-30 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours. The optimal TCEP concentration and incubation time should be determined empirically for each antibody to achieve the desired number of free thiols. d. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction: a. Immediately after antibody reduction, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). b. Add a 3-10 fold molar excess of the this compound solution per generated thiol to the reduced antibody solution. c. Gently mix and incubate the reaction at room temperature (25°C) for 1-4 hours or at 4°C overnight. The reaction can be monitored by HIC-HPLC to determine the progression of conjugation.

  • Quenching and Purification: a. (Optional) To quench any unreacted thiol groups on the antibody, add a quenching reagent such as NEM to a final concentration of 1 mM and incubate for 15 minutes at room temperature. b. Purify the antibody-tetrazine conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm. b. Determine the average number of tetrazine linkers per antibody (Drug-to-Antibody Ratio, DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). c. Assess the level of aggregation using Size Exclusion Chromatography (SEC).

Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Containing Payload

This protocol describes the reaction of the tetrazine-modified antibody with a trans-cyclooctene (TCO)-functionalized payload.

Materials:

  • Purified antibody-tetrazine conjugate from Protocol 1

  • TCO-functionalized payload (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Click Reaction: a. Dissolve the TCO-functionalized payload in a compatible solvent (e.g., DMSO). b. Add a 1.5-3 fold molar excess of the TCO-payload to the antibody-tetrazine conjugate solution. c. Incubate the reaction at room temperature for 1-2 hours. The reaction is typically very fast.

  • Purification: a. Remove the excess TCO-payload by SEC or dialysis.

  • Characterization: a. Characterize the final antibody-drug conjugate using HIC, MS, and SEC as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_antibody_prep Step 1: Antibody Preparation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_click_reaction Step 4: Click Chemistry Ab Antibody Reduced_Ab Reduced Antibody (Free Thiols) Ab->Reduced_Ab Reduction (TCEP) Ab_Tz Antibody-Tetrazine Conjugate Reduced_Ab->Ab_Tz Linker This compound Linker->Ab_Tz Purified_Ab_Tz Purified Antibody-Tetrazine Ab_Tz->Purified_Ab_Tz SEC/Desalting ADC Antibody-Drug Conjugate (ADC) Purified_Ab_Tz->ADC TCO_Payload TCO-Payload TCO_Payload->ADC iEDDA Reaction

Caption: Experimental workflow for site-specific antibody modification.

chemical_reaction cluster_thiol_reaction Thiol-Disulfide Exchange cluster_click_chemistry Inverse Electron Demand Diels-Alder (iEDDA) Ab_SH Antibody-SH Ab_Linker Antibody-S-S-PEG4-Methyltetrazine Ab_SH->Ab_Linker Reaction Linker Methyltetrazine-PEG4-S-S-Py Linker->Ab_Linker Pyridinethione + Pyridine-2-thione Ab_Tz Antibody-S-S-PEG4-Methyltetrazine ADC Antibody-Drug Conjugate Ab_Tz->ADC Click Reaction TCO_Drug TCO-Drug TCO_Drug->ADC

Caption: Chemical reactions for antibody conjugation.

signaling_pathway ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Disulfide Cleavage (e.g., by Glutathione) Cell_Death Cell Death Drug->Cell_Death Induces Apoptosis

Caption: ADC mechanism of action.

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the creation of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Methyltetrazine-PEG4-SSPy. This linker enables a two-step conjugation strategy, offering precise control over the drug-to-antibody ratio (DAR) and yielding a cleavable ADC designed for targeted drug release.

The this compound linker contains two key reactive groups:

  • A Methyltetrazine group , which participates in a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO)-modified drug.

  • A Pyridyl disulfide (SSPy) group , which reacts with free thiol groups on an antibody to form a cleavable disulfide bond.

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and stability of the linker and the resulting ADC. The disulfide bond within the linker is designed to be stable in circulation but readily cleaved in the reducing environment of the intracellular space, ensuring targeted release of the cytotoxic payload.[][2]

Experimental Protocols

The creation of an ADC using this compound involves a sequential two-step process:

  • Antibody Modification: Introduction of the this compound linker onto the antibody via reaction with available thiol groups.

  • Drug Conjugation: "Click" reaction of the methyltetrazine-modified antibody with a TCO-functionalized cytotoxic drug.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol details the reduction of interchain disulfide bonds on a monoclonal antibody (mAb) to generate free thiol groups, followed by conjugation with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 6.5-7.5, thiol-free

  • EDTA

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in a thiol-free buffer (e.g., PBS, pH 7.2).[3]

    • Add EDTA to a final concentration of 1-2 mM to prevent re-oxidation of thiols.[4]

  • Antibody Reduction:

    • Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution. The precise molar excess will influence the final DAR and should be optimized for the specific antibody.[3]

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[3]

  • Removal of Reducing Agent:

    • Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with thiol-free PBS (pH 6.5-7.5) containing 1 mM EDTA. This step is critical as residual TCEP will react with the SSPy linker.[3][4]

  • Linker Conjugation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[3]

    • Add a 10-fold molar excess of the this compound stock solution to the reduced antibody solution. Add the linker dropwise while gently mixing to avoid precipitation.[3]

    • Allow the reaction to proceed at room temperature for 2 hours.[3]

  • Monitoring the Reaction:

    • The progress of the conjugation can be monitored by measuring the release of the pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm. An increase in absorbance at this wavelength indicates successful conjugation.[3]

  • Purification of the Modified Antibody:

    • Purify the methyltetrazine-modified antibody from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Drug Conjugation via iEDDA Click Chemistry

This protocol describes the conjugation of the methyltetrazine-modified antibody with a TCO-functionalized cytotoxic drug.

Materials:

  • Methyltetrazine-modified antibody

  • TCO-functionalized cytotoxic drug

  • PBS, pH 7.4

Procedure:

  • Prepare the TCO-Drug:

    • Dissolve the TCO-functionalized drug in a suitable solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • Add a slight molar excess (e.g., 1.5 to 3 equivalents) of the TCO-drug solution to the methyltetrazine-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing. The iEDDA reaction is typically fast and efficient under these conditions.

  • Purification of the ADC:

    • Purify the final ADC from unreacted drug and other small molecules using SEC or tangential flow filtration (TFF).[5]

Data Presentation

The following table summarizes typical reaction parameters for the creation of ADCs with this compound. These values should be considered as a starting point and may require optimization for specific antibodies and drugs.

ParameterValueReference
Antibody Reduction
Antibody Concentration1-5 mg/mL[3]
TCEP:Antibody Molar Ratio10:1 to 20:1[3]
Reduction TemperatureRoom Temperature (20-25°C)[3]
Reduction Time30-60 minutes[3]
Linker Conjugation
Linker:Thiol Molar Ratio5:1 to 20:1[3]
Conjugation TemperatureRoom Temperature (20-25°C)[3]
Conjugation Time2 hours[3]
Drug Conjugation
TCO-Drug:Antibody Molar Ratio1.5:1 to 3:1
Conjugation Temperature4°C to Room Temperature
Conjugation Time1-4 hours[4]

Characterization of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality and efficacy. Key parameters to evaluate include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[6][7]

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC) to quantify the percentage of monomeric ADC and detect the presence of aggregates.

  • Antigen Binding: The binding affinity of the ADC to its target antigen should be comparable to that of the unconjugated antibody, as determined by methods like ELISA or Surface Plasmon Resonance (SPR).

Visualizations

Experimental Workflow

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Purification & Characterization mAb Monoclonal Antibody TCEP TCEP Reduction mAb->TCEP 1. Reduce disulfide bonds Reduced_mAb Reduced mAb (with free thiols) TCEP->Reduced_mAb Linker Methyltetrazine- PEG4-SSPy Reduced_mAb->Linker 2. Conjugate linker Modified_mAb Methyltetrazine- Modified mAb Linker->Modified_mAb Click_Reaction iEDDA Click Chemistry Modified_mAb->Click_Reaction 3. Add drug TCO_Drug TCO-Functionalized Drug TCO_Drug->Click_Reaction ADC Final ADC Click_Reaction->ADC Purification Purification (SEC/TFF) ADC->Purification Characterization Characterization (HIC, MS, SEC) Purification->Characterization ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug_Release Drug Release Lysosome->Drug_Release 4. Reductive Cleavage of Disulfide Bond Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Cell_Death Cell Death (Apoptosis) Released_Drug->Cell_Death 5. Cytotoxicity Two_Step_Logic Antibody Antibody -SH (after reduction) Intermediate Antibody-Linker Conjugate Disulfide Bond Methyltetrazine Antibody->Intermediate Step 1: Thiol-Disulfide Exchange Linker This compound Pyridyl Disulfide (SSPy) Methyltetrazine Linker->Intermediate Drug Drug Trans-cyclooctene (TCO) Final_ADC Final ADC Disulfide Bond Dihydropyridazine Drug->Final_ADC Intermediate->Final_ADC Step 2: iEDDA Click Chemistry

References

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SSPy is a versatile heterobifunctional linker that enables a two-step sequential labeling strategy for live cell imaging applications. This reagent combines the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with thiol-reactive chemistry. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO)-tagged molecule, a cornerstone of "click chemistry" known for its biocompatibility and fast kinetics.[1][2][3] Concurrently, the pyridyl disulfide (SSPy) group allows for covalent attachment to free thiol groups, such as those on cysteine residues of proteins, forming a cleavable disulfide bond.[4][5]

The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which helps to minimize non-specific binding and aggregation in aqueous environments.[6] This dual functionality makes this compound an ideal tool for researchers aiming to label and track biomolecules in their native cellular environment. Applications include, but are not limited to, visualizing protein trafficking, receptor internalization, and the dynamics of antibody-drug conjugates (ADCs).

Chemical Properties and Reaction Mechanism

The utility of this compound is rooted in two distinct and sequential chemical reactions:

  • Thiol-Disulfide Exchange: The SSPy group reacts with a free sulfhydryl group (e.g., from a cysteine residue on a protein of interest) to form a stable disulfide bond. This reaction is typically performed at a pH range of 6.5-7.5.[4]

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine ring undergoes a rapid and specific [4+2] cycloaddition with a TCO-functionalized molecule (e.g., a fluorescent probe or a small molecule). This "click" reaction is bioorthogonal, meaning it does not interfere with native cellular processes, and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]

Below is a diagram illustrating the sequential labeling workflow.

G cluster_0 Step 1: Thiol-Reactive Labeling cluster_1 Step 2: Bioorthogonal Click Reaction Protein Protein Labeled_Protein Methyltetrazine-labeled Protein of Interest Protein->Labeled_Protein Reaction with protein thiol (Cys) MTZ-PEG4-SSPy Methyltetrazine- PEG4-SSPy MTZ-PEG4-SSPy->Labeled_Protein TCO_Probe TCO-tagged Fluorescent Probe Final_Product Fluorescently Labeled Protein of Interest Labeled_Protein->Final_Product iEDDA Click Reaction TCO_Probe->Final_Product

Sequential labeling workflow using this compound.

Data Presentation

The performance of this compound in live cell imaging applications is characterized by its high efficiency, specificity, and biocompatibility. The following tables summarize key quantitative data.

Parameter Value Significance References
iEDDA Reaction Rate Constant (k) Up to 10⁶ M⁻¹s⁻¹Extremely fast kinetics enable rapid labeling in dynamic cellular environments.[1]
Fluorescence Turn-On Ratio Up to 109-fold (with fluorogenic probes)Using a fluorogenic TCO-probe significantly enhances the signal-to-noise ratio by minimizing background from unbound probes.[1]
Optimal pH for Thiol Reaction 6.5 - 7.5Allows for efficient and specific labeling of cysteine residues under physiological conditions.[4]
Parameter Condition Cell Viability (%) Notes References
Cell Viability Untreated Control100%Baseline cell viability.[1][7]
This compound (up to 40 µM)>95%Demonstrates low cytotoxicity at typical working concentrations.[1]
TCO-Probe (up to 10 µM)>95%TCO-functionalized probes are well-tolerated by live cells.[7]
Combined Labeling>90%The complete two-step labeling process shows minimal impact on cell health.[1][7]

Experimental Protocols

Protocol 1: Two-Step Labeling of Cell Surface Proteins for Live Cell Imaging

This protocol details the labeling of a cell surface protein, such as the HER2 receptor, using a primary antibody, followed by this compound and a TCO-tagged fluorescent probe.

Materials:

  • Cells expressing the protein of interest (e.g., SK-BR-3 cells for HER2)

  • Primary antibody with a reducible disulfide bond or engineered with a free cysteine

  • This compound

  • TCO-tagged fluorescent probe (e.g., TCO-Cy5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with 25 mM HEPES)

  • Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells onto a glass-bottom imaging dish and culture to 60-80% confluency.

  • Antibody Preparation (if reduction is needed):

    • Reduce the primary antibody to expose free thiols by incubating with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Step 1: Thiol-Reactive Labeling of Antibody:

    • Incubate the thiol-containing primary antibody with a 10-fold molar excess of this compound in PBS for 1-2 hours at room temperature.

    • Remove unreacted this compound using a desalting column.

  • Labeling of Cells with Methyltetrazine-Antibody Conjugate:

    • Wash the cultured cells twice with cold PBS.

    • Incubate the cells with the Methyltetrazine-labeled antibody (e.g., 10 µg/mL in cold PBS) for 1 hour at 4°C to allow binding to the cell surface receptor and prevent internalization.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • Step 2: Bioorthogonal Click Reaction:

    • Prepare a solution of the TCO-tagged fluorescent probe in live-cell imaging buffer (final concentration typically 1-10 µM).

    • Add the TCO-probe solution to the cells and incubate for 10-30 minutes at 37°C in the dark.

  • Live Cell Imaging:

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.

    • Mount the imaging dish on the confocal microscope stage within the environmental chamber.

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to track the protein of interest.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol describes how to assess the cytotoxicity of the labeling reagents using a standard MTT assay.[8][9][10]

Materials:

  • Cells of interest

  • 96-well plate

  • Complete cell culture medium

  • This compound and TCO-tagged fluorescent probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound, the TCO-probe, or the combination of both for the desired labeling duration (e.g., 2-4 hours). Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.

  • MTT Incubation:

    • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for HER2 Receptor Labeling and Imaging

The following diagram outlines the key steps for labeling and imaging the HER2 receptor on the surface of live cancer cells.

G cluster_0 Cell Culture & Preparation cluster_1 Antibody-Linker Conjugation cluster_2 Live Cell Labeling cluster_3 Imaging & Analysis A Seed HER2-positive cells (e.g., SK-BR-3) on glass-bottom dish B Culture to 60-80% confluency A->B C Prepare thiol-containing anti-HER2 antibody D Incubate antibody with This compound C->D E Purify Methyltetrazine-labeled anti-HER2 antibody D->E F Incubate cells with Methyltetrazine-labeled antibody (1 hr at 4°C) E->F G Wash to remove unbound antibody F->G H Add TCO-tagged fluorescent probe (10-30 min at 37°C) G->H I Wash to remove unbound probe H->I J Live cell imaging using confocal microscopy I->J K Image acquisition (time-lapse for trafficking) J->K L Data analysis K->L

Workflow for labeling and imaging the HER2 receptor.
HER2 Receptor Signaling and Internalization Pathway

Upon binding of an antibody, such as a Methyltetrazine-labeled anti-HER2 antibody, the HER2 receptor can undergo internalization, leading to downstream signaling or degradation. This process can be tracked using the described live cell imaging protocol.

G cluster_0 Cell Surface cluster_1 Internalization & Trafficking cluster_2 Downstream Signaling HER2 HER2 Receptor Endocytosis Clathrin-mediated Endocytosis HER2->Endocytosis PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Ab Methyltetrazine-labeled anti-HER2 Antibody Ab->HER2 Binding EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Recycling Recycling to Plasma Membrane EarlyEndosome->Recycling LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Degradation Degradation LateEndosome->Degradation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

HER2 receptor internalization and signaling pathway.

References

Application Notes and Protocols for Thiol-Specific Protein Labeling with Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-PEG4-SSPy is a heterobifunctional linker designed for the precise and efficient labeling of proteins and other biomolecules. This reagent incorporates three key functional elements: a methyltetrazine group for bioorthogonal click chemistry, a pyridyl disulfide (SSPy) group for specific reaction with thiols, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The methyltetrazine moiety enables an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules. The SSPy group allows for the specific labeling of cysteine residues on proteins, forming a cleavable disulfide bond. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance during conjugation. These features make this compound a powerful tool in various applications, including the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.

Reaction Mechanism

The utility of this compound lies in a two-stage reaction process. The first stage involves the thiol-specific labeling of a protein, followed by a bioorthogonal ligation to a molecule of interest.

  • Thiol-Specific Labeling: The pyridyl disulfide group of this compound reacts specifically with a free thiol group (sulfhydryl group), typically from a cysteine residue on a protein. This reaction results in the formation of a stable disulfide bond between the protein and the linker, with the release of pyridine-2-thione. This reaction is highly selective for thiols under mild pH conditions.

  • Bioorthogonal Tetrazine Ligation: The methyltetrazine group on the now protein-linked PEG4-SSPy moiety can undergo a rapid and highly specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functionalized molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biological processes. The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.

G cluster_0 Stage 1: Thiol-Specific Labeling cluster_1 Stage 2: Bioorthogonal Ligation Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-S-PEG4-Methyltetrazine Protein_SH->Labeled_Protein + Me_Tet_PEG4_SSPy This compound Me_Tet_PEG4_SSPy->Labeled_Protein pH 7.0-7.5 Pyridone Pyridine-2-thione (Byproduct) Labeled_Protein2 Protein-S-S-PEG4-Methyltetrazine Final_Conjugate Final Protein Conjugate Labeled_Protein2->Final_Conjugate + TCO_Molecule TCO-Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate iEDDA Click Reaction N2 N₂ Gas (Byproduct)

Reaction mechanism of this compound.

Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs where a cytotoxic drug (functionalized with TCO) is attached to a thiol-containing antibody. The cleavable disulfide bond allows for the controlled release of the drug in the reducing environment of the target cell.

  • Targeted Drug Delivery: Beyond ADCs, this linker can be used to attach various therapeutic agents to targeting moieties like proteins or peptides, enabling specific delivery to diseased tissues.

  • Molecular Imaging: Fluorophores or imaging agents functionalized with TCO can be conjugated to proteins or antibodies for in vivo imaging applications, allowing for the visualization of biological processes.

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data

The efficiency of protein labeling with this compound is dependent on several factors, including the concentration of reactants, pH, and temperature. The following tables summarize key quantitative data related to the two-stage reaction.

Table 1: Thiol-Specific Labeling with SSPy Reagents

ParameterValueConditionsNotes
Reaction pH 7.0 - 7.5Phosphate (B84403), Tris, or HEPES bufferHigher pH can lead to hydrolysis of the SSPy group.
Molar Ratio 10-20 fold molar excess of reagent to proteinFor optimal labelingThe exact ratio may need to be optimized for each protein.
Reaction Time 2 hours at room temperature or overnight at 4°C-Longer incubation at lower temperatures can improve stability.
Efficiency Typically >90%With accessible thiolsLabeling efficiency is dependent on the accessibility of cysteine residues.

Table 2: Bioorthogonal Tetrazine-TCO Ligation

ParameterValueConditionsReference
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Aqueous buffer
Reaction pH 6.0 - 9.0PBS bufferThe reaction is efficient across a broad pH range.
Reaction Temperature Room Temperature (20-25°C)-Can be performed at 4°C with longer incubation times.
Reaction Time 30 minutes - 2 hoursDepending on concentrationThe reaction is generally rapid, even at low concentrations.

Experimental Protocols

The following are detailed protocols for the use of this compound in protein labeling.

Protocol 1: Thiol-Specific Labeling of a Protein

This protocol describes the first stage of labeling, where this compound is conjugated to a protein via a cysteine residue.

Materials:

  • Protein with at least one accessible cysteine residue

  • This compound

  • Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.2

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column, exchanging the buffer back to the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • The resulting Methyltetrazine-labeled protein is now ready for the bioorthogonal ligation step.

G start Start protein_prep Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) start->protein_prep reduction Optional: Reduce Disulfides (10x TCEP, 30 min, RT) protein_prep->reduction reagent_prep Prepare 10 mM Reagent Stock (in DMSO) desalt1 Remove TCEP (Desalting Column) reduction->desalt1 desalt1->reagent_prep conjugation Add Reagent to Protein (10-20x molar excess) reagent_prep->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation desalt2 Purify Labeled Protein (Desalting Column) incubation->desalt2 end Labeled Protein Ready for Ligation desalt2->end

Workflow for thiol-specific protein labeling.
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the second stage, where the Methyltetrazine-labeled protein is conjugated to a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure the Methyltetrazine-labeled protein is in the Reaction Buffer at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Ligation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the TCO-functionalized molecule to the Methyltetrazine-labeled protein solution.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification (Optional):

    • If necessary, the final protein conjugate can be purified from excess TCO-reagent and any byproducts using size-exclusion chromatography or dialysis.

  • Storage:

    • Store the final protein conjugate at 4°C or -20°C for long-term storage.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes how to cleave the disulfide bond to release the conjugated molecule from the protein.

Materials:

  • Protein conjugate with a disulfide bond

  • Cleavage Buffer: PBS, pH 7.4

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Prepare the Protein Conjugate:

    • Dissolve the protein conjugate in the Cleavage Buffer.

  • Cleavage Reaction:

    • Add a final concentration of 10-50 mM DTT or TCEP to the protein conjugate solution.

    • Incubate for 1-2 hours at 37°C.

  • Analysis:

    • The cleavage can be confirmed by various analytical techniques, such as SDS-PAGE (which will show a shift in the protein's molecular weight) or HPLC/MS to detect the released molecule.

G start Start dissolve Dissolve Protein Conjugate (in Cleavage Buffer) start->dissolve add_reducing Add Reducing Agent (10-50 mM DTT or TCEP) dissolve->add_reducing incubate Incubate (1-2h @ 37°C) add_reducing->incubate analyze Analyze Cleavage (SDS-PAGE, HPLC/MS) incubate->analyze end Released Molecule analyze->end

Workflow for disulfide bond cleavage.

Application Notes and Protocols for Cleaving the Methyltetrazine-PEG4-SSPy Disulfide Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the conditions and protocols for cleaving the disulfide bond of Methyltetrazine-PEG4-SSPy, a versatile heterobifunctional linker used in bioconjugation and drug delivery. The pyridyl disulfide moiety in this linker is an "activated" disulfide, facilitating its cleavage under mild reducing conditions. This document outlines protocols using three common reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH).

Introduction

The this compound linker enables the connection of a methyltetrazine group to a thiol-containing molecule via a cleavable disulfide bond. The methyltetrazine can then be used for bioorthogonal ligation to a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). The ability to cleave the disulfide bond on demand is crucial for applications such as drug release in the reducing environment of the cell or for the controlled disassembly of bioconjugates. The general mechanism for the cleavage of the pyridyl disulfide involves a thiol-disulfide exchange reaction, which is particularly efficient due to the good leaving group nature of pyridine-2-thione.

Comparison of Reducing Agents

The choice of reducing agent for cleaving the this compound disulfide bond will depend on the specific application, including the desired reaction kinetics, pH compatibility, and downstream processing steps. The following table summarizes the key characteristics and recommended conditions for DTT, TCEP, and GSH.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH)
Typical Concentration 1 - 100 mM5 - 50 mM1 - 10 mM (in vitro)
Optimal pH Range 7.0 - 8.5[1]4.0 - 9.0[1]~7.4
Reaction Time 15 - 60 minutes< 5 - 30 minutes30 - 120 minutes
Temperature Room Temperature (20-25°C) or 37°CRoom Temperature (20-25°C)37°C
Key Advantages Strong reducing agent, widely used.More stable to air oxidation, effective over a broad pH range, does not contain a thiol group.[2]Endogenous reducing agent, relevant for in vivo and cell-based assays.[3]
Key Disadvantages Prone to air oxidation, can interfere with subsequent thiol-reactive chemistry.Can react with maleimides under certain conditions.[4]Weaker reducing agent than DTT and TCEP in vitro.

Experimental Protocols

Below are detailed protocols for the cleavage of the this compound disulfide bond using DTT, TCEP, and GSH.

Protocol 1: Cleavage using Dithiothreitol (DTT)

This protocol is suitable for most applications where a strong reducing agent is required and subsequent thiol-reactive chemistry is not immediately performed without purification.

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water.

  • Dissolve Conjugate: Dissolve the this compound conjugate in PBS, pH 7.4, to a desired concentration (e.g., 1-5 mg/mL).

  • Initiate Cleavage: Add the DTT stock solution to the conjugate solution to a final concentration of 20-50 mM.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature (20-25°C).

  • Remove Excess DTT: To remove excess DTT and the cleaved pyridine-2-thione, pass the reaction mixture through a desalting column equilibrated with the desired buffer for the downstream application.[4]

  • Stabilize the Thiol (Optional): To prevent re-oxidation of the newly formed thiol, subsequent steps can be performed at a lower pH (e.g., pH 6.0-6.5) or in buffers degassed with nitrogen or argon.[5]

Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is advantageous due to the stability of TCEP and its compatibility with a wider pH range. It is often the preferred method when downstream thiol-maleimide chemistry is intended.

Materials:

  • This compound conjugate

  • Buffer of choice (e.g., PBS, HEPES, Tris), pH 6.5-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Desalting column or dialysis cassette

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP in deionized water and adjust the pH to ~7.0 with 1 M NaOH.

  • Dissolve Conjugate: Dissolve the this compound conjugate in the chosen buffer.

  • Initiate Cleavage: Add the TCEP stock solution to the conjugate solution to a final concentration of 10-20 mM.

  • Incubate: Incubate the reaction mixture for 5-15 minutes at room temperature (20-25°C). The reaction is typically very rapid.

  • Remove Excess TCEP (Optional but Recommended): While TCEP does not contain a thiol, it can react with certain reagents like maleimides.[4] For sensitive downstream applications, it is advisable to remove excess TCEP using a desalting column or dialysis. Immobilized TCEP resins are also commercially available, which can be removed by simple filtration.[5]

Protocol 3: Cleavage using Glutathione (GSH)

This protocol is particularly relevant for studying the release of cargo from the linker in conditions that mimic the intracellular environment.

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

Procedure:

  • Prepare GSH Solution: Prepare a fresh solution of 10 mM GSH in PBS, pH 7.4.

  • Dissolve Conjugate: Dissolve the this compound conjugate in PBS.

  • Initiate Cleavage: Add the GSH solution to the conjugate solution to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction mixture for 30-120 minutes at 37°C. The reaction progress can be monitored over time if kinetic data is required.

  • Analysis: The cleaved product can be analyzed directly by methods such as HPLC or mass spectrometry to determine the extent of cleavage.

Visualizations

Disulfide Cleavage Mechanism

The following diagram illustrates the general mechanism of thiol-disulfide exchange for the cleavage of the this compound disulfide bond by a generic thiol-containing reducing agent (R-SH).

G cluster_products Products Linker Methyltetrazine-PEG4-S-S-Py CleavedLinker Methyltetrazine-PEG4-SH Linker->CleavedLinker Thiol-Disulfide Exchange Byproduct Pyridine-2-thione ReducingAgent R-SH (e.g., DTT, GSH) ReducingAgent->Byproduct MixedDisulfide R-S-S-Py

Mechanism of pyridyl disulfide cleavage.
Experimental Workflow for Disulfide Bond Cleavage and Analysis

This diagram outlines a typical workflow for cleaving the disulfide bond and preparing the resulting thiol-containing molecule for downstream applications.

G cluster_workflow Experimental Workflow A 1. Prepare Conjugate Solution (this compound) B 2. Add Reducing Agent (DTT, TCEP, or GSH) A->B C 3. Incubate (Time and Temperature as per protocol) B->C D 4. Purification (Remove excess reducing agent and byproduct) C->D E 5. Downstream Application or Analysis (e.g., further conjugation, HPLC, MS) D->E

Workflow for disulfide bond cleavage.
Logical Relationship of Reducing Agent Selection

This diagram illustrates the decision-making process for selecting the appropriate reducing agent based on experimental requirements.

G Start Select Reducing Agent DownstreamThiolReaction Downstream Thiol Reaction? Start->DownstreamThiolReaction CellularMimic Mimic Cellular Environment? DownstreamThiolReaction->CellularMimic No TCEP Use TCEP DownstreamThiolReaction->TCEP Yes DTT Use DTT CellularMimic->DTT No GSH Use GSH CellularMimic->GSH Yes

References

Application Notes and Protocols: Site-Specific Bioconjugation utilizing Methyltetrazine-PEG4-SSPy with Free Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific bioconjugation is a cornerstone of modern drug development, enabling the creation of precisely engineered therapeutics such as antibody-drug conjugates (ADCs), targeted imaging agents, and novel protein constructs. The heterobifunctional linker, Methyltetrazine-PEG4-SSPy, offers a powerful tool for achieving this precision. This molecule features two distinct reactive moieties: a pyridyl disulfide (SSPy) group for selective reaction with free cysteine residues, and a methyltetrazine group for rapid and bioorthogonal "click" chemistry.

The SSPy group reacts with the thiol of a free cysteine via a disulfide exchange mechanism, forming a stable yet cleavable disulfide bond. This allows for the specific attachment of the linker to a protein or peptide at a predetermined cysteine site. The hydrophilic PEG4 (polyethylene glycol) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, minimizing aggregation and improving pharmacokinetic properties.

The methyltetrazine moiety enables a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This bioorthogonal reaction, often referred to as tetrazine ligation, proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating a second molecule of interest (e.g., a payload drug, a fluorescent dye, or another biomolecule) to the cysteine-tagged protein.[1]

This document provides detailed protocols for the use of this compound in a two-step bioconjugation workflow: (1) labeling of a cysteine-containing protein and (2) subsequent tetrazine ligation with a TCO-functionalized molecule. A protocol for the cleavage of the disulfide bond is also included.

Reaction Mechanism and Workflow

The overall workflow involves the initial labeling of a protein with a free cysteine residue using this compound. This is followed by the bioorthogonal ligation of a TCO-modified molecule to the now tetrazine-functionalized protein. The resulting conjugate contains a cleavable disulfide linkage.

G cluster_0 Step 1: Cysteine Labeling cluster_1 Step 2: Bioorthogonal Ligation (iEDDA) cluster_2 Optional Step 3: Cleavage Protein_Cys Protein-SH (Free Cysteine) Labeled_Protein Protein-S-S-PEG4-Methyltetrazine Protein_Cys->Labeled_Protein Disulfide Exchange MTZ_PEG4_SSPy This compound MTZ_PEG4_SSPy->Labeled_Protein Pyridinethione Pyridine-2-thione (Byproduct) Labeled_Protein->Pyridinethione Labeled_Protein_2 Protein-S-S-PEG4-Methyltetrazine Final_Conjugate Final Conjugate (Protein-Linker-Molecule) Labeled_Protein_2->Final_Conjugate iEDDA Click Reaction TCO_Molecule TCO-Molecule (e.g., Drug, Dye) TCO_Molecule->Final_Conjugate Nitrogen N2 Gas Final_Conjugate->Nitrogen Final_Conjugate_2 Final Conjugate Released_Protein Protein-SH Final_Conjugate_2->Released_Protein Disulfide Reduction Released_Molecule HS-PEG4-Dihydropyridazine-Molecule Final_Conjugate_2->Released_Molecule Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Released_Protein Reducing_Agent->Released_Molecule G start Start protein_prep Prepare Protein (1-10 mg/mL in degassed buffer) start->protein_prep linker_prep Prepare Linker Stock (10-20 mM in DMF/DMSO) start->linker_prep mix Combine Protein and Linker (1:10 molar ratio) protein_prep->mix linker_prep->mix incubate Incubate 1-4h at RT mix->incubate purify Purify Conjugate (SEC or Desalting) incubate->purify analyze Analyze (MS, UV-Vis) purify->analyze end End analyze->end G start Start protein_prep Prepare Tetrazine- Protein Solution start->protein_prep tco_prep Prepare TCO- Molecule Solution start->tco_prep mix Combine Reactants (1:1.5 Tetrazine:TCO) protein_prep->mix tco_prep->mix incubate Incubate 0.5-2h at RT mix->incubate purify Purify Final Conjugate (SEC) incubate->purify analyze Analyze (MS, SDS-PAGE) purify->analyze end End analyze->end

References

Dual-Labeling Strategies Using Methyltetrazine-PEG4-SSPy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Methyltetrazine-PEG4-SSPy, a heterobifunctional linker, for advanced dual-labeling strategies. This reagent is particularly suited for applications requiring the sequential or site-specific introduction of two distinct labels onto a biomolecule, such as an antibody or protein. The cleavable disulfide bond within the linker offers an additional layer of control for applications like drug delivery, enabling the release of a conjugated molecule under reducing conditions.

This compound incorporates three key functionalities:

  • A Methyltetrazine group for bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) modified molecules. This reaction is exceptionally fast and highly specific, proceeding efficiently in complex biological media.[1]

  • A Pyridyl disulfide (SSPy) group that reacts specifically with free thiols (sulfhydryl groups) on cysteine residues to form a stable, yet cleavable, disulfide bond.[1]

  • A PEG4 spacer (polyethylene glycol) that enhances the solubility and flexibility of the linker, minimizing steric hindrance during conjugation.[2]

This unique combination allows for a versatile dual-labeling approach where one label is introduced via a thiol-reactive conjugation and a second, different label is attached through a bioorthogonal ligation.

Data Presentation

Quantitative Data Summary

The efficiency of the labeling reactions is crucial for successful bioconjugation. The following tables summarize key quantitative parameters for the reactions involved in the dual-labeling strategy.

Table 1: Thiol-Reactive Labeling with SSPy

ParameterTypical ValueConditionsNotes
Molar Ratio (Linker:Protein) 5-20 fold excesspH 6.5-7.5The optimal ratio should be determined empirically for each specific protein.
Reaction Time 1-2 hoursRoom TemperatureLonger incubation times (e.g., overnight at 4°C) may increase efficiency.
Typical Degree of Labeling (DOL) 1-4Varies with protein and reaction conditionsDOL represents the average number of linker molecules per protein.
Conjugation Efficiency >80%Optimized conditionsEfficiency depends on the number of accessible free thiols on the protein.

Table 2: Tetrazine-TCO Ligation (Click Chemistry)

ParameterValueConditionsSource
Second-Order Rate Constant (k) >800 M⁻¹s⁻¹Aqueous buffer, room temperature[3][4]
Molar Ratio (TCO-reagent:Tetrazine-protein) 1.5-5 fold excesspH 6.0-9.0A slight excess of the TCO-containing molecule ensures complete reaction of the tetrazine-labeled protein.[5]
Reaction Time 5-60 minutesRoom TemperatureThe reaction is typically very fast and can be complete in minutes.[5]
Conjugation Efficiency >95%Optimized conditionsThe high rate constant and specificity of the reaction lead to near-quantitative yields.[6]

Table 3: Disulfide Bond Cleavage

Reducing AgentTypical ConcentrationIncubation TimeTemperatureNotes
Dithiothreitol (DTT) 10-50 mM30-60 minutes37°CA commonly used and effective reducing agent.
Tris(2-carboxyethyl)phosphine (TCEP) 1-10 mM30-60 minutesRoom TemperatureTCEP is more stable and does not contain a thiol group, which can be advantageous in certain downstream applications.

Experimental Protocols

Protocol 1: Sequential Dual-Labeling of a Protein

This protocol outlines the sequential labeling of a protein, first at a thiol-containing residue using the SSPy functionality of this compound, followed by the bioorthogonal ligation of a TCO-modified molecule to the tetrazine group.

Materials:

  • Protein of interest (e.g., antibody) with at least one accessible free cysteine residue.

  • This compound

  • TCO-modified molecule (e.g., TCO-PEG4-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional, for exposing cysteine residues): 10 mM TCEP solution

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Part A: Thiol-Reactive Labeling with this compound

  • Protein Preparation:

    • Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine (~520 nm).

Part B: Bioorthogonal Ligation with a TCO-Modified Molecule

  • TCO-Reagent Preparation:

    • Prepare a stock solution of the TCO-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the purified tetrazine-labeled protein from Part A.

    • Incubate for 5-60 minutes at room temperature. The reaction is typically rapid.

  • Purification:

    • Purify the dual-labeled protein conjugate from excess TCO-reagent using a desalting column or size-exclusion chromatography.

  • Final Characterization:

    • Characterize the final dual-labeled conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the molecule conjugated via the thiol-reactive pathway.

Materials:

  • Dual-labeled protein conjugate

  • Reducing Buffer: PBS containing 10-50 mM DTT or 1-10 mM TCEP

  • Control Buffer: PBS without reducing agent

Procedure:

  • Incubation:

    • Incubate an aliquot of the dual-labeled protein conjugate in the Reducing Buffer at 37°C for 30-60 minutes.

    • As a control, incubate another aliquot in the Control Buffer under the same conditions.

  • Analysis:

    • Analyze the samples by methods such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry to confirm the cleavage of the disulfide bond and the release of the conjugated molecule.

Visualizations

G cluster_0 Part A: Thiol-Reactive Labeling cluster_1 Part B: Bioorthogonal Ligation Protein Protein-SH Labeled_Protein Protein-SS-PEG4- Methyltetrazine Protein->Labeled_Protein  + Linker  pH 7.2-7.5, RT, 1-2h Linker Methyltetrazine- PEG4-SSPy Linker->Labeled_Protein Purification1 Purification (Desalting Column) Labeled_Protein->Purification1 Dual_Labeled_Protein Dual-Labeled Protein Purification1->Dual_Labeled_Protein  + TCO-Label  RT, 5-60 min TCO_Label TCO-Label TCO_Label->Dual_Labeled_Protein Purification2 Purification (Desalting Column) Dual_Labeled_Protein->Purification2 G Dual_Labeled_Protein Dual-Labeled Protein (Protein-SS-PEG4-Tetrazine-Label) Cleaved_Products Cleaved Products: Protein-SH + HS-PEG4-Tetrazine-Label Dual_Labeled_Protein->Cleaved_Products  + Reducing Agent  37°C, 30-60 min Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleaved_Products G cluster_thiol Thiol-Reactive Pathway cluster_bioorthogonal Bioorthogonal Pathway Protein_SH Protein with free Cysteine (-SH) Thiol_Conjugate Protein-SS-PEG4-Methyltetrazine Protein_SH->Thiol_Conjugate Disulfide bond formation SSPy_Linker This compound SSPy_Linker->Thiol_Conjugate Tetrazine_ Tetrazine_ Thiol_Conjugate->Tetrazine_ TCO_Molecule TCO-modified Molecule Diels_Alder_Product Stable Dihydropyridazine Linkage TCO_Molecule->Diels_Alder_Product Inverse Electron Demand Diels-Alder Reaction moiety Tetrazine on Conjugate moiety->Diels_Alder_Product

References

Application of Methyltetrazine-PEG4-SSPy in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SSPy is a heterobifunctional linker that is instrumental in the field of targeted drug delivery, particularly in the construction of antibody-drug conjugates (ADCs). This linker leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction is known for its exceptional speed and selectivity, allowing for the precise coupling of molecules in complex biological environments without interfering with native biochemical processes.[1][2]

The this compound linker possesses three key components:

  • A methyltetrazine moiety for a highly efficient and rapid bioorthogonal reaction with TCO-tagged molecules.[3]

  • A pyridyl disulfide (SSPy) group which is an activated disulfide enabling covalent attachment to thiol-containing molecules, such as antibodies or other targeting ligands, through a cleavable disulfide bond.[3][4]

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer that enhances solubility in aqueous solutions, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[3][4]

The cleavable disulfide bond is a critical feature, designed to be stable in the systemic circulation but susceptible to cleavage in the reducing intracellular environment of target cells, where concentrations of reducing agents like glutathione (B108866) (GSH) are significantly higher.[][6] This ensures the controlled release of the cytotoxic payload at the desired site of action, minimizing off-target toxicity.[1][2]

Principle of Technology

The application of this compound in targeted drug delivery primarily involves a two-step "pre-targeting" approach or the direct conjugation of a thiol-containing targeting moiety.

1. Pre-targeting Strategy:

In a pre-targeting strategy, a targeting molecule (e.g., an antibody) functionalized with a TCO group is administered first. This TCO-modified antibody circulates and accumulates at the target site (e.g., a tumor). After a sufficient period for the unbound antibody to clear from circulation, a second component, a methyltetrazine-linked therapeutic agent (e.g., a cytotoxic drug conjugated to this compound), is administered. The highly rapid and specific IEDDA reaction then occurs in vivo, covalently linking the therapeutic agent to the TCO-modified antibody already localized at the target site. This approach allows for the use of short-lived radionuclides or highly potent drugs with reduced systemic toxicity.[7]

2. Direct Conjugation Strategy (ADC formation):

In a more direct approach, the this compound linker can be used to construct an ADC. Here, a thiol-containing drug is first conjugated to the SSPy end of the linker. The resulting methyltetrazine-functionalized drug is then reacted with a TCO-modified antibody. Alternatively, the linker can be first attached to a thiol-containing antibody, followed by the attachment of a TCO-tagged drug. The disulfide bond within the linker allows for the release of the drug inside the target cell upon internalization and exposure to the reducing intracellular environment.

Key Features of this compound

  • Biocompatible: The click reaction occurs efficiently under mild buffer conditions and physiological temperatures, without the need for cytotoxic copper catalysts.[4]

  • Chemoselective: The methyltetrazine and TCO groups are highly selective for each other and do not react with other functional groups present in biological systems.[4]

  • Unprecedented Kinetics: The inverse-electron-demand Diels-Alder reaction is one of the fastest bioorthogonal ligations currently available, enabling efficient conjugation even at low concentrations.[4]

  • Cleavable Linkage: The disulfide bond provides a mechanism for controlled payload release in the reducing environment of the cell cytoplasm.[][6]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility and reduces aggregation of the conjugate.[3][4]

Data Presentation

The following tables summarize key quantitative data related to the components and reactions involved in the application of methyltetrazine-based linkers in targeted drug delivery.

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
Methyl-substituted tetrazineTCO~1000Aqueous media
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C
General TetrazineTCO> 800Not specified

(Data sourced from Benchchem Technical Support Center and Vector Labs)[8][9]

Table 2: Example of Tetrazine Incorporation into a Protein

ProteinLinkerMolar Ratio (Linker:Protein)Tetrazines per Protein Molecule
Bovine Serum Albumin (BSA)Methyl tetrazine–PEG4-NHS-ester30:125

(Data sourced from a study on covalent immobilization of antibodies)[10]

Table 3: Illustrative In Vitro Cytotoxicity of ADCs with Disulfide Linkers

ADCCell LineTarget AntigenIC₅₀ (nM)
ADC with MMAF payloadSKBR3HER20.1 - 1
ADC with MMAF payloadBT474HER20.1 - 1
ADC with MMAF payloadMCF7HER2-negative> 100
ADC with MMAF payloadMDA-MB-468HER2-negative> 100

(Data is illustrative and based on typical values for ADCs with cleavable linkers against relevant cell lines. Specific values for an ADC constructed with this compound would need to be determined experimentally.)

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody

This protocol describes the conjugation of the SSPy group of the linker to a thiol group on an antibody. Thiol groups can be present in engineered cysteines or generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody with available thiol groups (e.g., reduced IgG)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA (1-5 mM)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (if starting with non-reduced antibody), e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange using a desalting column equilibrated with reaction buffer.

  • Linker Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • To the reduced antibody solution, add a 5-10 fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching:

    • Add a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of linker to quench any unreacted thiol groups on the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate from excess linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~520 nm (for the tetrazine).

    • Confirm the integrity and purity of the conjugate by SDS-PAGE and mass spectrometry.

Protocol 2: Pre-targeted Drug Delivery using a TCO-Antibody and a Methyltetrazine-Payload

This protocol outlines a typical in vitro experiment to demonstrate the principle of pre-targeted drug delivery.

Materials:

  • Target cells expressing the antigen of interest

  • TCO-modified antibody (prepared separately)

  • Payload conjugated to this compound (prepared separately)

  • Cell culture medium and supplements

  • PBS

  • Flow cytometer or fluorescence microscope (if using a fluorescent payload)

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed target cells in appropriate culture plates (e.g., 96-well plates for viability assays, or chamber slides for microscopy) and allow them to adhere overnight.

  • Pre-targeting with TCO-Antibody:

    • Treat the cells with the TCO-modified antibody at a predetermined concentration (e.g., 1-10 µg/mL) in cell culture medium.

    • Incubate for 1-4 hours at 37°C to allow for antibody binding to the target antigen.

    • Wash the cells three times with PBS to remove unbound antibody.

  • Administration of Methyltetrazine-Payload:

    • Add the Methyltetrazine-payload conjugate to the cells at various concentrations in fresh cell culture medium.

    • Incubate for a specified period (e.g., 1-2 hours for the click reaction, followed by a longer incubation of 48-72 hours for cytotoxicity assessment).

  • Analysis:

    • For fluorescent payloads: Wash the cells with PBS and analyze by flow cytometry or fluorescence microscopy to quantify the specific binding and cellular uptake.

    • For cytotoxic payloads: After the incubation period, assess cell viability using a suitable assay to determine the IC₅₀ value.

  • Controls:

    • Include control groups such as:

      • Untreated cells.

      • Cells treated with the TCO-antibody only.

      • Cells treated with the Methyltetrazine-payload only (without pre-targeting).

      • Cells treated with a non-targeting TCO-antibody followed by the Methyltetrazine-payload.

Protocol 3: In Vitro Cleavage of the Disulfide Bond

This protocol describes a method to assess the cleavage of the disulfide bond in the linker and the subsequent release of the payload in a reducing environment.

Materials:

  • Antibody-drug conjugate prepared with this compound

  • Cleavage Buffer: PBS, pH 7.4

  • Reducing Agent: Glutathione (GSH) or Dithiothreitol (DTT) stock solution (e.g., 100 mM)

  • Analytical method for detecting the released payload (e.g., HPLC, LC-MS)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in the cleavage buffer at a known concentration.

    • Add the reducing agent (GSH or DTT) to a final concentration that mimics the intracellular environment (e.g., 1-10 mM for GSH).

    • Prepare a control sample without the reducing agent.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction mixtures.

    • Immediately quench the reaction if necessary (e.g., by acidification or addition of a thiol-scavenging agent).

  • Quantification of Payload Release:

    • Analyze the aliquots by HPLC or LC-MS to separate and quantify the amount of released payload, the intact ADC, and any intermediates.

    • Plot the percentage of released payload against time to determine the cleavage kinetics.

Visualizations

G cluster_0 Pre-targeting Phase cluster_1 Drug Delivery Phase cluster_2 In Vivo Ligation and Action TCO_Ab TCO-Modified Antibody TargetCell Target Cell (e.g., Tumor Cell) TCO_Ab->TargetCell 1. Administration and Binding ClickReaction Bioorthogonal Click Reaction (IEDDA) MTz_Payload Methyltetrazine-Payload MTz_Payload->TargetCell 2. Administration ADC_formed ADC Formed at Target Site ClickReaction->ADC_formed 3. Ligation Internalization Internalization ADC_formed->Internalization PayloadRelease Payload Release (Disulfide Cleavage) Internalization->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: Pre-targeting drug delivery workflow.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (this compound Linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome GSH Glutathione (GSH) Lysosome->GSH Disulfide Cleavage Payload Released Payload GSH->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: ADC internalization and payload release.

G AbSH Thiolated Antibody (Ab-SH) AbLinker Antibody-Linker Conjugate (Ab-S-S-PEG4-MTz) AbSH->AbLinker Thiol Reaction Linker This compound Linker->AbLinker ADC Final ADC AbLinker->ADC IEDDA Click Reaction TCOPayload TCO-Payload TCOPayload->ADC

Caption: ADC synthesis workflow.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry provides powerful tools for selectively labeling and visualizing biomolecules in complex biological systems without interfering with native processes.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[2][3][4][5] Methyltetrazine-PEG4-SSPy is a versatile heterobifunctional linker designed to leverage this chemistry for the synthesis of advanced fluorescent probes.

This linker possesses three key functional domains:

  • Methyltetrazine Moiety: The reactive group for the bioorthogonal iEDDA "click" reaction with TCO-modified molecules.

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances aqueous solubility and minimizes steric hindrance.[2][3][5]

  • Pyridyl Disulfide (SSPy): An activated disulfide group that reacts specifically with free thiols (sulfhydryl groups) to form a stable, yet cleavable, disulfide bond.

This unique combination allows for a two-step strategy in probe development. First, a thiol-containing molecule, such as a cysteine-modified fluorophore or peptide, is conjugated to the SSPy end of the linker. The resulting tetrazine-functionalized molecule can then be used as a highly specific probe to label TCO-tagged targets. The inclusion of a disulfide bond also offers the option of cleaving the probe from its target under reducing conditions, a valuable feature in drug delivery and release studies.

A significant advantage of using tetrazine-based probes is their potential for fluorogenicity. Many organic dyes are efficiently quenched by a conjugated tetrazine. Upon reaction with a TCO, the tetrazine is consumed, leading to a substantial increase in fluorescence emission.[6][7] This "turn-on" mechanism dramatically improves the signal-to-noise ratio in imaging experiments, often eliminating the need for wash steps.[6][8]

These application notes provide detailed protocols for the synthesis and application of fluorescent probes using this compound, with a focus on creating tools for studying cellular processes like apoptosis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₂₉H₃₉N₇O₆S₂[2][9]
Molecular Weight 645.80 g/mol [2][9]
Purity >95% by HPLC[2][9]
Physical Form Red solid to red oil[2][9]
Solubility DMSO, DMF, THF, DCM[2][9]
Storage -20°C[2][10]
Table 2: Reaction Kinetics and Fluorogenic Properties of Tetrazine-Dye Conjugates

The following table presents representative data for the iEDDA reaction and the resulting fluorescence enhancement. While not specific to probes synthesized with this compound, these values are typical for tetrazine-fluorophore systems and illustrate the key advantages of this technology.

Fluorophore BackboneSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Quantum Yield (Φ) of ProductFluorescence Turn-On RatioSource
BODIPY-Tetrazine~2,000 (in 9:1 Methanol/Water)0.73Up to 900-fold[11]
Coumarin-TetrazineNot specifiedNot specified~20-fold[7]
Fluorescein-TetrazineNot specifiedNot specified72-fold[8]
Silicon Rhodamine (SiR)Not specifiedNot specified~50-fold[7]

Experimental Protocols

Protocol 1: Synthesis of a Tetrazine-Fluorophore Conjugate via Thiol-Disulfide Exchange

This protocol describes the conjugation of a thiol-containing fluorophore to this compound.

Materials:

  • This compound

  • Thiol-modified fluorophore (e.g., Cysteine-FITC, Thiol-Cy5)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (50 mM, pH 7.0-7.5) with 1 mM EDTA.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or Reverse-Phase HPLC.

Procedure:

  • Prepare Reagents:

    • Dissolve the thiol-modified fluorophore in the Reaction Buffer to a final concentration of 1-5 mM.

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • To the fluorophore solution, add a 1.5 to 3-fold molar excess of the this compound stock solution.

    • Mix thoroughly by vortexing and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Monitoring the Reaction (Optional):

    • The reaction can be monitored by observing the release of the pyridine-2-thione byproduct, which absorbs at 343 nm.

    • Alternatively, use TLC or LC-MS to track the consumption of the starting materials and the formation of the product.

  • Purification of the Conjugate:

    • Purify the resulting tetrazine-fluorophore conjugate from excess unconjugated linker and byproduct using a desalting column (size-exclusion chromatography).

    • For higher purity, use reverse-phase HPLC.

  • Characterization and Storage:

    • Confirm the identity of the product using mass spectrometry (MS) and determine its concentration via UV-Vis spectroscopy, using the absorbance maximum of the fluorophore.

    • Store the purified conjugate in a suitable buffer at -20°C or -80°C, protected from light.

Protocol 2: Labeling of a TCO-Modified Biomolecule with the Tetrazine-Fluorophore Conjugate

This protocol outlines the use of the newly synthesized probe to label a TCO-modified protein for imaging applications.

Materials:

  • Purified Tetrazine-Fluorophore Conjugate (from Protocol 1)

  • TCO-modified biomolecule (e.g., TCO-Antibody, TCO-Peptide)

  • Labeling Buffer: PBS, pH 7.4

  • Quenching Reagent (Optional): 5-norbornene-2-carboxylic acid to quench any unreacted tetrazine.

Procedure:

  • Prepare Reagents:

    • Dissolve the TCO-modified biomolecule in the Labeling Buffer to a concentration of 1-10 µM.

  • Labeling Reaction:

    • Add a 5 to 10-fold molar excess of the Tetrazine-Fluorophore Conjugate to the solution of the TCO-modified biomolecule.

    • Incubate the reaction for 30-60 minutes at room temperature or 37°C. The reaction is typically very fast.

  • Purification (Optional but Recommended):

    • Remove excess, unreacted Tetrazine-Fluorophore Conjugate using a desalting column or through dialysis, depending on the size of the biomolecule. This step is crucial for reducing background fluorescence in imaging applications.

  • Confirmation of Labeling:

    • Confirm successful conjugation using SDS-PAGE (for proteins), observing a shift in the molecular weight, and/or fluorescence imaging of the gel.

    • The final labeled biomolecule is now ready for use in downstream applications.

Protocol 3: Application in Live-Cell Imaging - Detecting Caspase-3 Activity via a Pre-targeting Strategy

This protocol provides an example of how a custom-synthesized probe can be used to detect apoptosis by targeting caspase-3 activity in live cells. Caspase-3 is a key effector protease that becomes active during apoptosis.[12][13] Its activity can be detected using a peptide substrate containing the DEVD recognition sequence.

Strategy: A two-step pre-targeting approach is used. First, cells are treated with a TCO-modified caspase-3 substrate peptide (e.g., TCO-DEVD-Peptide). This substrate enters the cells. In apoptotic cells, caspase-3 cleaves the DEVD sequence, releasing a fragment that may be retained intracellularly. In healthy cells, the substrate remains intact. In the second step, the cell-permeable Tetrazine-Fluorophore probe is added, which "clicks" to the TCO tag, leading to a fluorescent signal only in cells where the TCO-peptide fragment has been retained.

Materials:

  • HeLa cells or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, 1 µM)

  • TCO-DEVD-Peptide (caspase-3 substrate)

  • Cell-permeable Tetrazine-Fluorophore Conjugate (from Protocol 1)

  • Hoechst 33342 stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

    • Treat one set of cells with the apoptosis-inducing agent (e.g., 1 µM Staurosporine) for 3-6 hours. Leave another set untreated as a negative control.

  • Pre-targeting with TCO-Substrate:

    • Incubate both treated and untreated cells with the TCO-DEVD-Peptide (e.g., 10-20 µM) for 60 minutes at 37°C.

    • Wash the cells three times with warm PBS or cell culture medium to remove excess, uncleaved substrate.

  • Labeling with Tetrazine-Fluorophore Probe:

    • Add the cell-permeable Tetrazine-Fluorophore Conjugate (e.g., 1-5 µM) to all wells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Counterstaining and Imaging:

    • (Optional) Add Hoechst 33342 to the medium for 10 minutes to stain the cell nuclei.

    • Wash the cells twice with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst.

  • Analysis:

    • Quantify the fluorescence intensity in the apoptotic (Staurosporine-treated) versus healthy (untreated) cells. A significantly higher fluorescent signal is expected in the apoptotic cells, indicating caspase-3 activity.

Visualizations

Synthesis and Application Workflow

G Thiol_Fluorophore Thiol-Containing Fluorophore Probe Tetrazine-S-S-Fluorophore Probe Thiol_Fluorophore->Probe Step 1: Thiol-Disulfide Exchange Linker This compound Linker->Probe Labeled_Product Labeled Fluorescent Bioconjugate Probe->Labeled_Product Step 2: iEDDA Reaction (Click Chemistry) TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->Labeled_Product G start Step 1: Administer TCO-Targeting Agent accumulate Step 2: Agent Accumulates at Target Site & Excess Clears start->accumulate inject_probe Step 3: Administer Tetrazine-Fluorophore Probe accumulate->inject_probe click Step 4: In Situ Bioorthogonal Reaction (Click) inject_probe->click washout Step 5: Excess Probe Clears click->washout image Step 6: Fluorescence Imaging washout->image G Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimuli->Initiator_Caspases Effector_Caspase Effector Caspase-3 (Inactive) Initiator_Caspases->Effector_Caspase Active_Caspase3 Active Caspase-3 Effector_Caspase->Active_Caspase3 Activation Probe_Activation Cleavage of TCO-DEVD Substrate Active_Caspase3->Probe_Activation Cellular_Targets Cleavage of Cellular Substrates Active_Caspase3->Cellular_Targets Apoptosis Apoptosis Cellular_Targets->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyltetrazine-PEG4-SSPy Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-SSPy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.

This compound is a heterobifunctional linker that enables a two-step bioconjugation strategy. The first step involves the reaction of the pyridyl disulfide (SSPy) group with a thiol (sulfhydryl) group on a target molecule, such as a cysteine residue on a protein. The second, bioorthogonal step utilizes the methyltetrazine moiety in a highly efficient inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[1] This system allows for the precise and efficient coupling of two different molecules.

This guide will address common issues encountered during the initial thiol conjugation step, which is often the primary determinant of overall efficiency.

Troubleshooting Guide & FAQs

This section addresses common challenges in a question-and-answer format to help you diagnose and resolve issues in your experiments.

Low or No Conjugation Yield

Q1: My final conjugate yield is very low or non-existent. What are the primary areas I should investigate?

Low conjugation efficiency with this compound typically points to one of three critical areas: the availability and reactivity of the thiol group on your target molecule, the integrity and handling of the linker itself, or suboptimal reaction conditions.

Problem Area 1: Insufficient or Inactive Thiols on the Target Molecule

Q2: How can I be sure that the thiol groups on my protein are available for conjugation?

  • Possible Cause: Cysteine residues on your protein may have formed disulfide bonds with each other (cystine), leaving no free sulfhydryl (-SH) group available to react with the SSPy linker.

  • Solution: Before starting the conjugation, treat your protein with a mild reducing agent to break any existing disulfide bonds. It is crucial to then remove the reducing agent completely before adding the this compound, as it will compete with your protein for the linker.

    • Recommended Reducing Agents:

      • TCEP (Tris(2-carboxyethyl)phosphine): A 10- to 20-fold molar excess incubated for 30-60 minutes at room temperature is typically sufficient. TCEP does not need to be removed before conjugation with maleimides, but removal is recommended for SSPy to avoid any potential interference.[2]

      • DTT (Dithiothreitol): A 10- to 100-fold molar excess can be used. However, DTT must be completely removed before adding the SSPy linker.[3]

    • Removal of Reducing Agents: Desalting columns or size-exclusion chromatography are effective methods for removing excess reducing agents.[4]

  • Possible Cause: The thiol groups are present but are sterically hindered or buried within the three-dimensional structure of the protein, making them inaccessible to the SSPy linker.

  • Solution: Consider introducing a mild denaturant to your reaction buffer to partially unfold the protein and expose the cysteine residues. Use this approach with caution as it may impact the protein's function.

Problem Area 2: Issues with the this compound Reagent

Q3: I suspect my this compound reagent may have degraded. How should I properly store and handle it?

  • Possible Cause: The SSPy reagent can degrade if not stored or handled correctly, particularly with exposure to moisture.

  • Solution: Store the reagent at -20°C in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.

Q4: The reagent seems to be precipitating out of my reaction buffer. What can I do?

  • Possible Cause: Although the PEG4 spacer enhances water solubility, the reagent may have limited solubility in highly aqueous buffers at high concentrations.[5]

  • Solution: Prepare a fresh, concentrated stock solution of the this compound in a compatible, dry organic solvent like DMSO or DMF. Add the stock solution to your aqueous reaction buffer dropwise while gently vortexing to ensure it remains dissolved.

Problem Area 3: Suboptimal Reaction Conditions

Q5: What are the optimal reaction conditions for the SSPy-thiol conjugation?

The efficiency of the conjugation is highly dependent on the reaction conditions. The table below summarizes key parameters and recommended starting points for optimization.

ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5The thiol-disulfide exchange reaction is most efficient in this pH range. At higher pH (>8.0), the SSPy linker can become less stable, and side reactions with other nucleophilic amino acid residues (like lysine) may occur.[6]
Temperature Room Temperature (20-25°C)This temperature is generally sufficient for the reaction to proceed efficiently without compromising the stability of most proteins.
Molar Ratio (Linker:Thiol) 5:1 to 20:1A molar excess of the linker is recommended to drive the reaction to completion. A good starting point is a 10-fold molar excess of the linker over the available free thiols.[7]
Reaction Time 1 - 2 hoursThe reaction is typically complete within this timeframe at room temperature. The progress can be monitored (see Q6).
Buffer System PBS, HEPES, MESThe buffer must be free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) as they will compete with your target molecule.
Monitoring and Characterization

Q6: How can I monitor the progress of my conjugation reaction?

The reaction between the SSPy group and a thiol releases a byproduct, pyridine-2-thione. This molecule has a maximum absorbance at 343 nm.[4] By measuring the increase in absorbance at this wavelength over time with a spectrophotometer, you can monitor the progress of the reaction in real-time.

Q7: What are potential side reactions I should be aware of?

  • Disulfide Scrambling: The newly formed disulfide bond can potentially react with other free thiols in the solution, leading to a mixture of products. This can be minimized by using an appropriate molar excess of the SSPy linker and by controlling the pH.

  • Tetrazine Degradation: While methyl-substituted tetrazines are relatively stable, they can degrade in the presence of strong nucleophiles or at very high pH.[8] It is best to perform the subsequent iEDDA reaction as soon as practical after the initial thiol conjugation and purification.

Purification

Q8: How should I purify my final conjugate?

After the conjugation reaction, it is important to remove any unreacted linker and the pyridine-2-thione byproduct.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from smaller molecules.

  • Dialysis: Dialysis can be used to remove small molecules, but it may be less efficient for removing all of the unreacted linker, especially if it aggregates.[4]

  • Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use affinity chromatography for purification. It has been shown that pyridyl-tetrazine tags can also be used for affinity purification on Ni-IDA resins.[9]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)
  • Dissolve the protein in a suitable degassed buffer (e.g., PBS, pH 7.2).

  • Add a 10- to 20-fold molar excess of a freshly prepared TCEP solution to the protein solution.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the excess TCEP using a desalting column equilibrated with a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
  • Prepare the thiol-containing protein (either naturally containing free cysteines or after reduction and purification as in Protocol 1) in a thiol-free buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of this compound in dry DMSO.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently vortexing to prevent precipitation.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light if the target molecule is light-sensitive.

  • (Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purify the resulting Methyltetrazine-functionalized protein using a desalting column, size-exclusion chromatography, or affinity chromatography to remove excess linker and the reaction byproduct.

  • The purified conjugate is now ready for the subsequent iEDDA reaction with a TCO-containing molecule.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification start Start with Thiol- Containing Protein reduction Disulfide Bond Reduction (e.g., TCEP) start->reduction If necessary conjugation Add this compound (10-20x molar excess) pH 6.5-7.5, RT, 1-2h start->conjugation purification1 Remove Reducing Agent (e.g., Desalting Column) reduction->purification1 purification1->conjugation monitoring Monitor Reaction (Absorbance at 343 nm) conjugation->monitoring purification2 Purify Conjugate (SEC, Dialysis, or Affinity) conjugation->purification2 monitoring->purification2 final_product Methyltetrazine-labeled Protein (Ready for iEDDA reaction) purification2->final_product

Caption: A flowchart of the experimental workflow for conjugating this compound to a thiol-containing protein.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_thiol Thiol Availability cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions start Low or No Conjugate Yield disulfide_bonds Cysteines Oxidized? (Disulfide Bonds) start->disulfide_bonds steric_hindrance Thiols Sterically Hindered? start->steric_hindrance reagent_degradation Reagent Degraded? (Improper Storage) start->reagent_degradation reagent_precipitation Reagent Precipitating? start->reagent_precipitation incorrect_ph Incorrect pH? (Outside 6.5-7.5) start->incorrect_ph low_ratio Molar Ratio Too Low? start->low_ratio thiol_in_buffer Thiols in Buffer? start->thiol_in_buffer check_reduction Action: Reduce with TCEP/DTT and purify. disulfide_bonds->check_reduction check_denaturant Action: Use mild denaturant. steric_hindrance->check_denaturant check_storage Action: Store at -20°C, desiccated. Equilibrate before opening. reagent_degradation->check_storage check_dissolution Action: Prepare stock in DMSO/DMF, add dropwise to buffer. reagent_precipitation->check_dissolution check_ph Action: Adjust pH of buffer. incorrect_ph->check_ph check_ratio Action: Increase molar excess of linker (10-20x). low_ratio->check_ratio check_buffer Action: Use thiol-free buffers (PBS, HEPES). thiol_in_buffer->check_buffer

Caption: A decision tree to troubleshoot low yield in this compound conjugation reactions.

References

Technical Support Center: Methyltetrazine-PEG4-SSPy Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-SSPy. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation experiments using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the function of each component in this compound?

A1: this compound is a heterobifunctional linker with three key components:

  • Methyltetrazine: This is a bioorthogonal reactive group that participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its high speed and specificity in aqueous environments.[1][2][3]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation.[1][2]

  • SSPy (Pyridyl Disulfide): This moiety reacts with free thiol (sulfhydryl) groups, typically from cysteine residues in proteins or other molecules, to form a cleavable disulfide bond.[2][4]

Q2: What is the mechanism of the reaction between this compound and a thiol-containing molecule?

A2: The reaction is a thiol-disulfide exchange. The thiol group on your molecule of interest attacks the disulfide bond of the SSPy moiety. This results in the formation of a new disulfide bond between your molecule and the Methyltetrazine-PEG4 linker, and the release of pyridine-2-thione.[5][6]

Q3: Can I monitor the progress of the thiol conjugation reaction?

A3: Yes. The release of the byproduct, pyridine-2-thione, can be monitored spectrophotometrically by measuring the absorbance at approximately 343 nm.[5]

Q4: Is the disulfide bond formed with the SSPy linker cleavable?

A4: Yes, the disulfide bond is cleavable. It can be reduced using common reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione (B108866) (GSH).[7][8]

Troubleshooting Guide

Low Yield or No Reaction in Thiol Conjugation Step
Potential Cause Recommended Solution
Thiol groups on the target molecule are oxidized. Pre-treat your protein or molecule with a reducing agent like TCEP to ensure free thiols are available. Remove the reducing agent before adding this compound, as it can degrade the tetrazine moiety.
Incorrect pH of the reaction buffer. The thiol-disulfide exchange is most efficient at a slightly alkaline pH (around 7.2-8.0). Acidic conditions can slow down the reaction rate.[6]
Presence of competing thiols in the buffer. Avoid using buffers that contain thiol compounds (e.g., mercaptoethanol). Use buffers like PBS or HEPES.
Insufficient molar excess of the linker. Increase the molar excess of this compound relative to the thiol-containing molecule. A 5-20 fold molar excess is a common starting point.
Degradation of the this compound reagent. Store the reagent at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.
Low Yield or No Reaction in the Subsequent TCO Click Reaction
Potential Cause Recommended Solution
Degradation of the tetrazine moiety. The tetrazine ring can be sensitive to reducing agents. Ensure all reducing agents used in previous steps are completely removed before the TCO ligation.[9] Tetrazine stability is also pH-dependent; avoid highly basic conditions for prolonged periods.
Hydrolysis of the TCO group. TCO groups can be susceptible to hydrolysis, especially at low pH. Ensure your TCO-containing molecule has been stored correctly and the reaction is performed at a suitable pH (typically 6.5-7.5).
Steric hindrance. The PEG4 spacer is designed to minimize steric hindrance, but it can still be a factor with large biomolecules. Consider optimizing the linker length if this is a persistent issue.
Insufficient reaction time or concentration. While the tetrazine-TCO reaction is fast, ensure sufficient incubation time (typically 30-60 minutes at room temperature) and adequate concentrations of the reactants.[10]

Experimental Protocols

Protocol 1: Thiol Conjugation with this compound
  • Preparation of the Thiol-Containing Molecule:

    • If your molecule contains disulfide bonds that need to be reduced to generate free thiols, dissolve it in a suitable buffer (e.g., PBS, pH 7.4) and treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through buffer exchange via ultrafiltration. This step is critical to prevent tetrazine degradation.[9]

  • Conjugation Reaction:

    • Immediately after purification, adjust the pH of the thiol-containing molecule solution to 7.2-7.5 if necessary.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add a 5-20 fold molar excess of the this compound stock solution to your molecule. The final concentration of DMSO should ideally be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of your molecule.

Protocol 2: TCO Ligation with the Methyltetrazine-Conjugate
  • Reaction Setup:

    • Dissolve your TCO-containing molecule in the same reaction buffer as your purified methyltetrazine-conjugate (e.g., PBS, pH 7.4).

    • Add a 1.5-3 fold molar excess of the TCO-containing molecule to the methyltetrazine-conjugate.

  • Ligation Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the tetrazine's pink/red color.

  • Final Purification:

    • If necessary, purify the final conjugate from excess TCO-reagent using an appropriate method such as SEC or dialysis.

Visual Guides

experimental_workflow cluster_thiol_conjugation Step 1: Thiol Conjugation cluster_tco_ligation Step 2: TCO Ligation thiol_molecule Thiol-containing Molecule disulfide_exchange Thiol-Disulfide Exchange thiol_molecule->disulfide_exchange sspy_reagent This compound sspy_reagent->disulfide_exchange tetrazine_conjugate Methyltetrazine-PEG4-S-Molecule disulfide_exchange->tetrazine_conjugate byproduct Pyridine-2-thione disulfide_exchange->byproduct iedda_reaction IEDDA Click Reaction tetrazine_conjugate->iedda_reaction tco_molecule TCO-containing Molecule tco_molecule->iedda_reaction final_conjugate Final Bioconjugate iedda_reaction->final_conjugate

General workflow for this compound bioconjugation.

A logical guide to troubleshooting low yield reactions.

References

Troubleshooting low yield in ADC preparation with Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of Antibody-Drug Conjugates (ADCs) using Methyltetrazine-PEG4-SSPy.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC preparation with this compound?

A1: Low conjugation yield can stem from several factors, including suboptimal reaction conditions, poor quality of the antibody or linker, and issues with the conjugation method itself.[] Specific to this compound, which conjugates to free thiols, common problems include incomplete antibody reduction, linker instability, and inefficient purification.

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) and how does it relate to yield?

A2: The ideal DAR for therapeutic efficacy is typically between 2 and 4.[] While a high DAR might seem to indicate a high yield, over-conjugation can lead to ADC aggregation, reduced solubility, and increased immunogenicity, which can decrease the final yield of usable ADC.[][] Conversely, a low DAR indicates inefficient conjugation.

Q3: How does the this compound linker work?

A3: this compound is a heterobifunctional linker.[3][4] It has two reactive ends:

  • SSPy (pyridyl disulfide): This end reacts with free thiol (-SH) groups on the antibody, typically on cysteine residues, to form a cleavable disulfide bond.[3]

  • Methyltetrazine: This is a "click chemistry" handle that can react with a trans-cyclooctene (B1233481) (TCO)-modified drug in a subsequent step.[3][5] The PEG4 spacer is hydrophilic and improves the solubility of the linker and the resulting ADC.[3][6]

Q4: My final ADC yield is low after purification. What are the potential reasons?

A4: Low yield post-purification can be due to several factors:

  • ADC Aggregation: The hydrophobicity of the drug-linker can cause the ADC to aggregate, leading to its loss during purification.[]

  • Inefficient Purification Method: The chosen purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) may not be optimal for your specific ADC, leading to product loss.[][]

  • Instability of the ADC: The linker or the antibody itself may be unstable under the purification conditions.

Troubleshooting Guide for Low ADC Yield

This guide addresses specific issues that can lead to low yield during the two main stages of ADC preparation with this compound: Antibody-Linker Conjugation and ADC Purification.

Problem Area 1: Inefficient Antibody-Linker Conjugation
Potential Cause Recommended Solution Verification Method
Incomplete Antibody Reduction - Increase the concentration of the reducing agent (e.g., TCEP, DTT).- Optimize the reduction time and temperature.- Ensure the reducing agent is fresh and active.- Use Ellman's reagent to quantify the number of free thiols per antibody before adding the linker.
Linker Instability/Degradation - Store the this compound linker under the recommended conditions (-20°C).[3]- Prepare fresh solutions of the linker in an appropriate solvent (e.g., DMSO, DMF) immediately before use.[3]- Avoid repeated freeze-thaw cycles.- Check the purity of the linker solution using HPLC before conjugation.
Suboptimal Reaction Buffer - Ensure the pH of the conjugation buffer is optimal for the thiol-disulfide exchange reaction (typically pH 6.5-7.5).- Avoid buffers containing primary amines (e.g., Tris) if there is any possibility of reaction with other components.[9]- Monitor the pH of the reaction mixture throughout the conjugation process.
Incorrect Antibody to Linker Molar Ratio - Optimize the molar excess of the linker. A common starting point is a 5-10 fold molar excess of linker to antibody.- Perform small-scale pilot experiments with varying linker ratios and analyze the resulting DAR.
Problem Area 2: Low Recovery After Purification
Potential Cause Recommended Solution Verification Method
ADC Aggregation - Increase the hydrophilicity of the ADC by using a linker with a longer PEG chain if possible.- Optimize the purification buffer by adding organic modifiers or adjusting the salt concentration.- Consider using a purification method less prone to aggregation issues, such as ion-exchange chromatography.[]- Analyze the ADC for aggregates using Size Exclusion Chromatography (SEC).[]
Inefficient Removal of Unconjugated Antibody - Optimize the gradient and mobile phase of your chromatography method (e.g., HIC, IEX) to improve the separation of the ADC from the unconjugated antibody.[]- Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC) to determine the percentage of unconjugated antibody.
Loss of ADC During Ultrafiltration/Diafiltration - Ensure the molecular weight cut-off (MWCO) of the filtration membrane is appropriate for your ADC.- Optimize the transmembrane pressure and flow rate to minimize protein loss.[]- Analyze the filtrate for the presence of your ADC.
Non-specific Binding to Chromatography Resin - Pre-treat the chromatography column with a blocking agent.- Adjust the buffer composition (e.g., pH, salt concentration) to reduce non-specific interactions.- Compare the amount of ADC loaded onto the column with the amount recovered in the eluate.

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with this compound
  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • The antibody concentration should typically be in the range of 1-10 mg/mL.

  • Antibody Reduction (Generation of Free Thiols):

    • Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution. A 10-fold molar excess of TCEP to antibody is a good starting point.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column or tangential flow filtration.

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add a freshly prepared solution of this compound in DMSO to the antibody solution. A 5 to 10-fold molar excess of the linker over the antibody is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as N-ethylmaleimide can be added to cap any unreacted thiols.

  • Purification of Antibody-Linker Conjugate:

    • Purify the antibody-linker conjugate from excess linker and other small molecules using a desalting column or tangential flow filtration.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using various analytical techniques:

  • UV-Vis Spectroscopy: This is a simple method but requires that the drug and antibody have distinct absorbance maxima.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reducing the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the DAR.[10]

  • Mass Spectrometry (MS): MS provides a precise measurement of the mass of the intact ADC or its subunits, from which the DAR can be calculated.

Visualizations

ADC_Preparation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Linker Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody TCEP Reducing Agent (TCEP) Antibody->TCEP Incubate Reduced_Ab Reduced Antibody (with free thiols) TCEP->Reduced_Ab Linker This compound Reduced_Ab->Linker Conjugate Conjugated_Ab Antibody-Linker Conjugate Linker->Conjugated_Ab Purification Purification (e.g., SEC, HIC) Conjugated_Ab->Purification Purify Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (DAR, Aggregation) Final_ADC->Analysis

Caption: Workflow for ADC preparation with this compound.

Troubleshooting_Logic Start Low ADC Yield Check_DAR Check DAR Start->Check_DAR Low_DAR Low DAR Check_DAR->Low_DAR Yes High_DAR High DAR / Aggregation Check_DAR->High_DAR No Check_Reduction Incomplete Reduction? Low_DAR->Check_Reduction Check_Purification Purification Issue? High_DAR->Check_Purification Check_Linker Linker Issue? Check_Reduction->Check_Linker No Optimize_Reduction Optimize Reduction Conditions Check_Reduction->Optimize_Reduction Yes Optimize_Linker Check Linker Quality & Ratio Check_Linker->Optimize_Linker Yes Optimize_Purification Optimize Purification Protocol Check_Purification->Optimize_Purification Yes

Caption: Troubleshooting logic for low ADC yield.

References

Preventing aggregation during Methyltetrazine-PEG4-SSPy labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during protein labeling with Methyltetrazine-PEG4-SSPy, with a primary focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive ends?

This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:

  • A Methyltetrazine group : This moiety reacts with trans-cyclooctene (B1233481) (TCO) and other strained alkenes through a rapid and highly specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its fast kinetics and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.[1][2]

  • A Pyridyl disulfide (SSPy) group : This group reacts with free thiol (sulfhydryl) groups, typically from cysteine residues on a protein, to form a cleavable disulfide bond.[3][4]

The two reactive ends are separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances the solubility of the linker and the resulting conjugate in aqueous buffers, helping to reduce aggregation.[4][5]

Q2: What are the main causes of protein aggregation during labeling with this compound?

Protein aggregation during the labeling process can stem from several factors:

  • Over-labeling: Attaching too many linker molecules to the protein can alter its surface charge and hydrophobicity, leading to a change in its isoelectric point (pI) and reduced solubility.[6]

  • Unfavorable Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients can compromise protein stability. The reaction with the SSPy group is most efficient at a pH of 7.0-7.5 to ensure the cysteine thiol is sufficiently nucleophilic.[7]

  • Disulfide Bond Reduction: If the target protein has native disulfide bonds crucial for its tertiary structure, their unintentional reduction can lead to protein unfolding and subsequent aggregation.

  • High Protein Concentration: Increased proximity of protein molecules can facilitate intermolecular interactions that lead to aggregation.

  • Presence of Organic Solvents: While a small amount of an organic solvent like DMSO or DMF is often necessary to dissolve the this compound linker, high concentrations can denature the protein.

Q3: How does the PEG4 linker help in preventing aggregation?

The polyethylene glycol (PEG) spacer in the linker plays a crucial role in maintaining protein stability. Its hydrophilic nature helps to:

  • Increase the water solubility of the linker and the final protein conjugate.[4][5]

  • Create a hydrophilic shell around the protein, which can mask hydrophobic patches that might otherwise lead to intermolecular aggregation.

  • Provide a flexible spacer that minimizes steric hindrance during the conjugation reaction.[5]

Q4: Do I need to reduce my protein before labeling with this compound?

It depends on the nature of the cysteine residues on your protein.

  • If you are targeting a free cysteine that is not part of a disulfide bond, no prior reduction is necessary.

  • If you are targeting cysteines that are part of a disulfide bond , you will need to first reduce the disulfide bond to generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective over a broad pH range and generally does not need to be removed before labeling with thiol-reactive probes.[8][9][10] However, it's important to note that reducing structurally important disulfide bonds can lead to protein denaturation and aggregation.[8]

Troubleshooting Guide

Problem 1: Significant precipitation or visible aggregation is observed during the labeling reaction.
Potential Cause Troubleshooting Step Rationale
Molar excess of this compound is too high. Perform a titration of the linker, starting with a lower molar excess (e.g., 5-10 fold) and gradually increasing.Over-labeling can significantly alter the protein's surface properties, leading to insolubility.[6]
Protein concentration is too high. Reduce the protein concentration to 1-2 mg/mL.Lowering the concentration reduces the likelihood of intermolecular interactions that can lead to aggregation.
Inappropriate buffer pH. Ensure the reaction buffer is at a pH of 7.0-7.5.This pH range is optimal for the selective reaction of the SSPy group with thiols while maintaining the stability of many proteins.[7]
Unintentional reduction of structural disulfide bonds. If using a reducing agent, optimize the concentration and incubation time. Consider a partial reduction if possible.Excessive reduction can lead to protein unfolding and aggregation.[8]
High concentration of organic solvent. Add the dissolved linker to the protein solution slowly and with gentle mixing. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally <5% v/v).This prevents localized high concentrations of the solvent that can denature the protein.
Protein is inherently unstable under reaction conditions. Add stabilizing excipients to the buffer, such as 5-10% glycerol (B35011) or 50-100 mM arginine.These additives can help to maintain the protein in its native conformation and prevent aggregation.
Reaction temperature is too high. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down the aggregation process.
Problem 2: Low labeling efficiency.
Potential Cause Troubleshooting Step Rationale
Insufficient molar excess of the linker. Increase the molar excess of this compound (e.g., to 20-fold or higher).A higher concentration of the linker can drive the reaction to completion.[6]
Thiol groups are not available for reaction. If targeting disulfide bonds, ensure complete reduction with TCEP. Confirm the presence of free thiols using Ellman's reagent.The SSPy group specifically reacts with free thiols.
Reaction time is too short. Increase the incubation time (e.g., 2-4 hours at room temperature or overnight at 4°C).Allowing more time can lead to a higher degree of labeling.
Hydrolysis of the SSPy group. While generally stable, ensure the buffer is within the optimal pH range and freshly prepared.The pyridyl disulfide group is most stable and reactive at neutral to slightly acidic pH.
Inaccurate protein concentration measurement. Accurately determine the protein concentration before calculating the required amount of linker.An underestimation of the protein concentration will result in a lower actual molar excess of the linker.

Experimental Protocols

Protocol 1: TCEP Reduction of Protein Disulfide Bonds (Optional)

This protocol is for proteins where cysteine residues within a disulfide bond are the target for labeling.

  • Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.

  • Reduction Reaction: Add a 10-fold molar excess of the TCEP solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Proceed to Labeling: In most cases, TCEP does not need to be removed before proceeding with thiol-reactive labeling.[7][10]

Protocol 2: Labeling of a Thiol-Containing Protein with this compound
  • Protein Preparation: Dissolve the protein (or use the TCEP-reduced protein solution from Protocol 1) in a reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Add the linker dropwise while gently stirring.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.

Protocol 3: Quantification of Protein Aggregation by Size-Exclusion HPLC (SE-HPLC)

SE-HPLC is a standard method to separate and quantify protein monomers from aggregates based on their hydrodynamic radius.[11][12][13]

  • System and Column: Use an HPLC or UHPLC system with a UV detector. A suitable size-exclusion column for monoclonal antibodies and similarly sized proteins would have a pore size of around 250-300 Å.[12][14]

  • Mobile Phase: A typical mobile phase is an aqueous buffer such as 0.2 M potassium phosphate with 0.25 M potassium chloride at pH 6.2.[14]

  • Sample Preparation: Dilute the labeled protein sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection and Elution: Inject a defined volume of the sample (e.g., 20 µL for HPLC) and perform an isocratic elution.[14]

  • Detection and Analysis: Monitor the absorbance at 280 nm. The monomer will elute as the main peak, with aggregates (dimers, trimers, and higher-order oligomers) eluting earlier. Integrate the peak areas to determine the percentage of monomer and aggregates.

Quantitative Data

The optimal molar ratio of linker to protein is critical for achieving a good degree of labeling without inducing significant aggregation. The following tables provide illustrative data for the labeling of a model protein (e.g., a monoclonal antibody) to guide optimization.

Table 1: Effect of Molar Ratio on Degree of Labeling (DOL) and Aggregation

Molar Ratio (Linker:Protein)Degree of Labeling (DOL)Monomer (%)Dimer (%)Higher-Order Aggregates (%)
5:11.898.51.20.3
10:13.597.22.30.5
20:15.894.14.81.1
40:17.288.59.32.2

Note: This data is for illustrative purposes. The optimal molar ratio will vary depending on the specific protein and reaction conditions.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations may increase reaction efficiency but also the risk of aggregation.
Molar Excess of Linker 5 to 20-foldThis should be optimized for the desired DOL.
Reaction pH 7.0 - 7.5Optimal for thiol-disulfide exchange.[7]
Reaction Time 2-4 hours at RT or overnight at 4°CLonger incubation may increase DOL but also the risk of aggregation.
Reducing Agent (if needed) 10-fold molar excess of TCEPIncubate for 30-60 minutes prior to adding the linker.[7]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-5 mg/mL) TCEP TCEP Reduction (Optional) Protein->TCEP If disulfide targeted Reaction Incubate (RT or 4°C) TCEP->Reaction Add Linker (5-20x excess) Linker Dissolve Linker in DMSO Linker->Reaction Purify Purification (SEC or Dialysis) Reaction->Purify Analyze Analysis (SE-HPLC) Purify->Analyze

Caption: Workflow for labeling a protein with this compound.

aggregation_pathway cluster_stress Stress Factors Native Native Protein Unfolded Unfolded/Misfolded Protein Native->Unfolded Stress Labeled Labeled Monomer Native->Labeled Successful Labeling Aggregates Aggregates Unfolded->Aggregates Labeled->Aggregates Stress Over-labeling Over-labeling High Concentration High Concentration Incorrect pH Incorrect pH

Caption: Simplified pathway showing factors leading to protein aggregation.

References

Stability of Methyltetrazine-PEG4-SSPy in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyltetrazine-PEG4-SSPy in various buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this heterobifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by the chemical properties of its three key components: the methyltetrazine moiety, the PEG4 linker, and the pyridyl disulfide (SSPy) group. The main factors include:

  • pH of the buffer: The stability of both the tetrazine ring and the disulfide bond are pH-dependent.

  • Presence of reducing agents: The disulfide bond is susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and endogenous thiols such as glutathione.

  • Presence of strong nucleophiles: The tetrazine ring can be susceptible to degradation by strong nucleophiles.

  • Temperature: Higher temperatures can accelerate the degradation of the molecule.

  • Exposure to light: While not extensively documented for this specific molecule, prolonged exposure to high-intensity light may affect the stability of the tetrazine ring.

Q2: How stable is the methyltetrazine group in aqueous buffers?

A2: The methyltetrazine moiety in this linker is relatively stable in aqueous buffers. The presence of the electron-donating methyl group enhances its stability compared to unsubstituted tetrazines by increasing the electron density of the aromatic ring, which makes it less susceptible to nucleophilic attack and hydrolysis.[1] However, prolonged incubation at extreme pH values may lead to gradual degradation. For optimal stability, it is recommended to use buffers within a pH range of 6.0-8.0.

Q3: What is the stability of the SSPy (pyridyl disulfide) group in different buffers?

A3: The stability of the pyridyl disulfide (SSPy) group is highly dependent on the buffer composition, particularly the pH and the presence of reducing agents. The SSPy group reacts with free sulfhydryl (thiol) groups to form a new disulfide bond. This thiol-disulfide exchange reaction is generally more favorable at slightly acidic to neutral pH. The disulfide bond itself is relatively stable in the absence of reducing agents. However, in the presence of thiols, such as DTT or glutathione, the disulfide bond will be cleaved. The rate of this cleavage is pH-dependent, with faster rates typically observed at higher pH values where thiols are more deprotonated and thus more nucleophilic. For thiol-disulfide exchange, a pH range of 4-5 is often considered optimal.[2]

Q4: Does the PEG4 linker affect the overall stability of the molecule?

A4: The PEG4 linker primarily serves to increase the hydrophilicity and solubility of the this compound molecule in aqueous buffers. Polyethylene glycol (PEG) linkers are generally considered stable and do not typically degrade under standard experimental conditions in common biological buffers. Their main contribution is to prevent aggregation and improve the pharmacokinetic properties of conjugates.

Q5: Are there any specific buffer components to avoid when working with this compound?

A5: Yes. To ensure the stability of the linker, it is advisable to avoid the following:

  • Buffers with free thiols: Buffers containing reducing agents like DTT or β-mercaptoethanol should be avoided unless the intention is to cleave the disulfide bond.

  • Strongly acidic or basic buffers: Extreme pH values can lead to the degradation of the tetrazine ring and hydrolysis of other functional groups. A pH range of 6.0-8.0 is generally recommended for storage and handling.

  • Buffers containing strong nucleophiles: High concentrations of potent nucleophiles may react with the tetrazine ring.

Stability Data Summary

Buffer ConditionpH RangePresence of Reducing Agents (e.g., DTT, TCEP)Expected Stability of MethyltetrazineExpected Stability of SSPy Disulfide BondOverall Recommendation
Phosphate-Buffered Saline (PBS) 7.2 - 7.4AbsentGoodGoodRecommended for general use and storage.
HEPES Buffer 7.0 - 8.0AbsentGoodGoodSuitable alternative to PBS.
Tris Buffer 7.0 - 8.5AbsentModerateGoodGenerally acceptable, but primary amines in Tris could potentially interact with the tetrazine at higher pH and concentrations over long incubations.
Acetate Buffer 4.0 - 5.5AbsentModerateGoodMay be used for specific applications, but lower pH could affect tetrazine stability over time. Optimal for thiol-disulfide exchange reactions.[2]
Any Buffer NeutralPresentGoodLow Not recommended unless cleavage of the disulfide bond is intended.
Any Buffer > 8.5AbsentModerate to LowModerate to LowNot recommended due to potential degradation of the tetrazine and increased rate of disulfide exchange with any trace thiols.
Any Buffer < 6.0AbsentModerate to LowGoodNot recommended for long-term storage due to potential tetrazine instability.

Disclaimer: The information in this table is based on general chemical principles. It is highly recommended to perform application-specific stability tests.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Desired buffer for stability testing (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • DMSO (for stock solution)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare the Test Solution: Dilute the stock solution in the test buffer to a final concentration of 1 mM.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system.

  • HPLC Method:

    • Set the UV detector to monitor the absorbance of the tetrazine (typically around 520-540 nm) and the pyridyl disulfide group (around 280 nm).

    • Use a gradient elution method, for example: 5% to 95% mobile phase B over 20 minutes.

    • Record the retention time and peak area of the intact this compound.

  • Incubation: Incubate the remaining test solution at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, determine the peak area of the intact this compound.

    • Calculate the percentage of the remaining intact linker at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining linker against time to determine the stability profile and estimate the half-life in the tested buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_test Dilute to 1 mM in Test Buffer prep_stock->prep_test t0_analysis T=0 HPLC Analysis prep_test->t0_analysis incubation Incubate at Controlled Temperature t0_analysis->incubation timepoint_analysis Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_analysis Sample at intervals data_analysis Calculate % Remaining & Half-life timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationships cluster_molecule This compound cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Tetrazine Methyltetrazine Tetrazine_Deg Tetrazine Degradation Tetrazine->Tetrazine_Deg Stable Stable Conjugate Tetrazine->Stable PEG4 PEG4 Linker PEG4->Stable SSPy Pyridyl Disulfide SS_Cleavage Disulfide Cleavage SSPy->SS_Cleavage SSPy->Stable pH Buffer pH pH->Tetrazine_Deg Extremes pH->SS_Cleavage High pH enhances ReducingAgents Reducing Agents (e.g., DTT, Glutathione) ReducingAgents->SS_Cleavage Nucleophiles Strong Nucleophiles Nucleophiles->Tetrazine_Deg Temperature Temperature Temperature->Tetrazine_Deg Accelerates Temperature->SS_Cleavage Accelerates

Caption: Factors affecting the stability of this compound.

References

Managing steric hindrance in Methyltetrazine-PEG4-SSPy conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-SSPy conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG4 spacer in this compound?

A1: The polyethylene (B3416737) glycol (PEG) spacer in this compound serves multiple crucial functions. Primarily, it acts as a flexible, hydrophilic linker that increases the aqueous solubility of the molecule and the resulting conjugate.[1][2] This enhanced solubility helps to prevent aggregation.[2] Additionally, the PEG4 spacer provides spatial separation between the conjugated molecules, which is critical for minimizing steric hindrance and allowing the tetrazine and pyridyl disulfide moieties to efficiently react with their respective targets.[1][3]

Q2: What is the function of the SSPy (pyridyl disulfide) group?

A2: The SSPy group is a thiol-reactive moiety. It readily reacts with free sulfhydryl groups (thiols), such as those found in cysteine residues of proteins, to form a stable, cleavable disulfide bond.[2][3] This allows for the specific attachment of the Methyltetrazine-PEG4 linker to a thiol-containing biomolecule. The disulfide bond can be cleaved under reducing conditions, for example, using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can be advantageous for applications requiring the release of a conjugated cargo.[4]

Q3: What is the reaction mechanism between methyltetrazine and its reaction partner?

A3: The methyltetrazine group reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, through a bioorthogonal reaction known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[5][6] This reaction is exceptionally fast and highly selective, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[6][7] The primary byproduct of this reaction is nitrogen gas.[6]

Q4: Can reducing agents like TCEP or DTT be present during the tetrazine-TCO ligation?

A4: It is highly recommended to avoid the presence of reducing agents like TCEP and DTT during the tetrazine-TCO ligation. These reagents can reduce and inactivate the tetrazine moiety, which will significantly decrease the yield of the final conjugate.[8] If a reduction step is necessary (e.g., to reduce disulfide bonds in a protein to generate free thiols for the SSPy reaction), the reducing agent must be removed before the addition of the tetrazine-TCO reaction partner.[8][9] This can be achieved using desalting columns or buffer exchange.[8]

Troubleshooting Guides

Issue 1: Low or No Conjugation to Thiols

If you are observing low or no conjugation of this compound to your thiol-containing molecule, consider the following:

  • Incomplete Reduction of Disulfides: If you are targeting cysteine residues within a disulfide bond, ensure complete reduction to free thiols. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time and temperature.[9]

  • Oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Removal of Reducing Agent: Ensure the complete removal of the reducing agent after the reduction step and before the addition of this compound.[8]

  • pH of the Reaction: The reaction of the SSPy group with thiols is most efficient at a pH between 6.5 and 7.5.[9]

G cluster_troubleshooting Troubleshooting Low Thiol Conjugation start Low/No Conjugation to Thiols check_reduction Were disulfide bonds reduced? start->check_reduction optimize_reduction Optimize TCEP/DTT concentration, time, and temperature. check_reduction->optimize_reduction No check_oxidation Could thiols have re-oxidized? check_reduction->check_oxidation Yes optimize_reduction->check_oxidation use_degassed_buffers Use degassed buffers and/or an inert atmosphere. check_oxidation->use_degassed_buffers Yes check_reducing_agent_removal Was the reducing agent fully removed? check_oxidation->check_reducing_agent_removal No use_degassed_buffers->check_reducing_agent_removal improve_removal Improve desalting or buffer exchange. check_reducing_agent_removal->improve_removal No check_ph Is the reaction pH optimal (6.5-7.5)? check_reducing_agent_removal->check_ph Yes improve_removal->check_ph adjust_ph Adjust buffer pH. check_ph->adjust_ph No success Successful Conjugation check_ph->success Yes adjust_ph->success

Troubleshooting workflow for low thiol conjugation.

Issue 2: Low Yield in Tetrazine-TCO Ligation

If the second step of the conjugation, the IEDDA reaction, is resulting in a low yield, consider these points:

  • Steric Hindrance: The reactive centers of the tetrazine or TCO may be sterically blocked by the bulk of the conjugated molecules. The PEG4 spacer is designed to mitigate this, but for very large molecules, a longer PEG linker might be necessary.[1][9]

  • Degradation of Reactants: Tetrazines can degrade in aqueous media, and this degradation is accelerated by electron-withdrawing groups.[1] TCOs can also degrade, particularly in the presence of thiols or upon exposure to UV light.[1] Use freshly prepared solutions and store reagents as recommended, protected from light and moisture.[1]

  • Incorrect Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess (1.5 to 2-fold) of the less critical or more stable reactant can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: While the tetrazine-TCO reaction is robust, ensure the pH is within the physiological range (typically 6.5-8.0) and that the solvent system is appropriate. For molecules with poor aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF can be beneficial, but its compatibility with your biomolecules must be confirmed.[1]

Data Presentation

The following table summarizes the impact of various factors on the kinetics of the tetrazine-TCO ligation, which is a critical aspect of managing steric hindrance.

FactorInfluence on Reaction RateRationale
PEG Linker Length Can increase apparent rateLonger, flexible linkers can overcome steric hindrance, allowing the reactive moieties to access each other more easily.[1][9]
Substituents on Tetrazine Electron-withdrawing groups increase rateLowers the LUMO energy of the tetrazine, accelerating the IEDDA reaction. However, this can also decrease stability.[10]
Steric Bulk of Substituents Smaller substituents increase rateLess steric clash in the transition state allows for a faster reaction.[10][11]
TCO Ring Strain Higher strain increases rateMore strained TCO derivatives are more reactive in the IEDDA cycloaddition.[10]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines the general steps for labeling a protein with free cysteine residues.

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.4).

    • Add a 10-50 fold molar excess of TCEP.

    • Incubate at 37°C for 30-60 minutes.

    • Crucially, remove the excess TCEP using a desalting column or buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2).[8]

  • Preparation of this compound:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and assess purity.

G cluster_workflow Conjugation Workflow start Start protein_prep Prepare Protein (Reduce disulfides if necessary) start->protein_prep remove_tcep Remove Reducing Agent (e.g., Desalting Column) protein_prep->remove_tcep conjugation Incubate Protein and Linker (1-2h at RT or overnight at 4°C) remove_tcep->conjugation linker_prep Prepare this compound Stock Solution linker_prep->conjugation purification Purify Conjugate (e.g., SEC or Dialysis) conjugation->purification characterization Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purification->characterization end End characterization->end

Experimental workflow for protein conjugation.

Protocol 2: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy

The progress of the tetrazine-TCO reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1][6]

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine-labeled biomolecule and the TCO-containing reaction partner in a suitable solvent (e.g., DMSO or DMF).

  • Determine Molar Extinction Coefficient: If not known, accurately determine the molar extinction coefficient of the tetrazine-labeled molecule at its maximum absorbance (λmax) in the reaction buffer.

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in a spectrophotometer and start the measurement.

    • Add the tetrazine solution to initiate the reaction and ensure rapid mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.

  • Calculate Reaction Rate: The observed rate constant can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1]

G cluster_logical Logical Relationship of Factors Affecting Conjugation steric_hindrance Steric Hindrance reaction_kinetics Reaction Kinetics steric_hindrance->reaction_kinetics decreases peg_linker PEG Linker peg_linker->steric_hindrance mitigates peg_linker->reaction_kinetics can improve conjugation_yield Conjugation Yield reaction_kinetics->conjugation_yield determines reactant_properties Reactant Properties (Electronics, Stability) reactant_properties->reaction_kinetics influences

Key factors influencing conjugation yield.

References

Technical Support Center: Controlling the Molar Ratio of Methyltetrazine-PEG4-SSPy to Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the molar ratio of Methyltetrazine-PEG4-SSPy to a target protein.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It contains two reactive groups:

  • A Methyltetrazine group , which participates in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDA) with trans-cyclooctene (B1233481) (TCO) modified molecules.[1][2]

  • An SSPy (pyridyl disulfide) group , which reacts with free sulfhydryl (thiol) groups, primarily from cysteine residues on proteins, to form a cleavable disulfide bond.[4]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker in aqueous solutions.[1]

Q2: How do I control the molar ratio of the linker to my protein?

Controlling the molar ratio is achieved by carefully managing the reaction conditions. The key factors include:

  • Molar excess of the linker: Using a higher molar ratio of the linker to the protein will generally result in a higher degree of labeling.[4]

  • Protein concentration: A higher protein concentration can improve conjugation efficiency.

  • Reaction time and temperature: Longer reaction times and optimized temperatures can drive the reaction towards completion.

  • pH of the reaction buffer: The pH affects the reactivity of both the cysteine thiols and the SSPy group.

Q3: What is a good starting molar ratio of this compound to protein?

For thiol-reactive conjugations, a starting point of a 10- to 20-fold molar excess of the linker to the protein is recommended.[4] However, the optimal ratio will depend on the specific protein and the desired degree of labeling and should be determined empirically.

Q4: How can I determine the number of available free thiols on my protein?

Before starting the conjugation, it is crucial to know the number of accessible free sulfhydryl groups on your protein. This can be determined using Ellman's Reagent (DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.

Q5: How can I monitor the progress of the conjugation reaction?

The reaction between the SSPy group and a thiol releases a byproduct, pyridine-2-thione.[4][5] The concentration of this byproduct can be monitored by measuring the absorbance of the reaction mixture at 343 nm.[5][6] This allows for real-time tracking of the conjugation progress.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to proteins.

Problem Possible Cause Solution
Low or No Conjugation Insufficient free thiols on the protein: Cysteine residues may be forming disulfide bonds within the protein or with other molecules.Before conjugation, treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to reduce disulfide bonds. It is critical to remove the reducing agent before adding the linker, for example, by using a desalting column.[4]
Steric hindrance: The cysteine residues may be buried within the protein's structure and inaccessible to the linker.Try performing the conjugation under partially denaturing conditions (e.g., using low concentrations of urea (B33335) or guanidine-HCl) to expose the cysteine residues. Note that this may affect protein activity.
Degraded linker: The this compound reagent may have degraded due to improper storage or exposure to moisture.Store the linker at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.
Incorrect reaction buffer: The pH of the buffer may not be optimal for the reaction. Buffers containing primary amines (like Tris) can interfere with some crosslinkers, although this is less of a concern for thiol-reactive chemistry.Use a buffer with a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS).[7]
Protein Aggregation/Precipitation High degree of labeling: Over-modification of the protein with the hydrophobic linker can lead to aggregation.Reduce the molar excess of the linker in the reaction. Optimize the reaction time to achieve the desired degree of labeling without causing aggregation.
Incorrect buffer conditions: The pH of the buffer may be close to the isoelectric point (pI) of the protein, causing it to precipitate.Adjust the pH of the reaction buffer to be at least one pH unit away from the protein's pI.
Low protein purity: Impurities in the protein sample can contribute to aggregation.Ensure the protein is highly purified (>95%) before conjugation.
Inconsistent Molar Ratio Between Batches Variability in reaction parameters: Small changes in molar ratio, reaction time, or temperature can lead to different degrees of labeling.Carefully control all reaction parameters. Prepare fresh solutions of the linker for each experiment.
Inaccurate protein concentration measurement: Errors in determining the initial protein concentration will affect the final molar ratio.Use a reliable method to determine the protein concentration, such as a BCA assay or measuring absorbance at 280 nm with the correct extinction coefficient.

Experimental Protocols

Preparation of Protein for Conjugation
  • Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5, at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

  • Remove the reducing agent: Immediately before adding the linker, remove the TCEP using a desalting column equilibrated with the reaction buffer.

Conjugation of this compound to Protein
  • Prepare the linker solution: Dissolve this compound in an organic solvent like DMSO or DMF to a stock concentration of 10-25 mM.[5]

  • Add the linker to the protein: Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the protein solution. Add the linker dropwise while gently stirring or vortexing to prevent precipitation.

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The optimal time should be determined empirically.

  • (Optional) Monitor the reaction: To monitor the reaction progress, measure the absorbance of the reaction mixture at 343 nm, which corresponds to the released pyridine-2-thione.

Purification of the Conjugate
  • Remove excess linker: After the incubation period, remove the unreacted linker and the pyridine-2-thione byproduct using a desalting column, size-exclusion chromatography, or dialysis.

Quantification of the Molar Ratio

The degree of labeling (molar ratio of linker to protein) can be determined by monitoring the release of pyridine-2-thione.

  • Measure the absorbance of the reaction mixture at 343 nm (A343) before and after the reaction.

  • Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient (ε) at 343 nm, which is approximately 8,080 M⁻¹cm⁻¹.

  • Calculate the moles of reacted linker:

    • Moles of linker = (A343 / 8,080) * reaction volume (in L)

  • Calculate the initial moles of protein:

    • Moles of protein = (protein concentration in mg/mL / protein molecular weight in g/mol ) * reaction volume (in mL)

  • Calculate the molar ratio:

    • Molar Ratio = Moles of linker / Moles of protein

Data Presentation

ParameterRecommended ConditionNotes
Molar Ratio (Linker:Protein) 10:1 to 20:1 (starting point)Optimize based on the desired degree of labeling.[4]
Protein Concentration 1-10 mg/mLHigher concentrations can improve efficiency.
Reaction Buffer Phosphate-buffered saline (PBS)pH 7.0-7.5.[7]
Reaction Temperature Room temperature (20-25°C)Can be performed at 4°C for longer incubation times.
Reaction Time 1-2 hours at room temperatureCan be extended overnight at 4°C.
Monitoring Wavelength 343 nmFor tracking the release of pyridine-2-thione.[4][5][6]

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_analysis Purification & Analysis dissolve Dissolve Protein in Buffer reduce Reduce Disulfide Bonds (Optional) dissolve->reduce purify_protein Remove Reducing Agent reduce->purify_protein add_linker Add Linker to Protein purify_protein->add_linker Prepared Protein prepare_linker Prepare Linker Solution prepare_linker->add_linker incubate Incubate add_linker->incubate purify_conjugate Purify Conjugate incubate->purify_conjugate Crude Conjugate quantify Quantify Molar Ratio purify_conjugate->quantify

Experimental workflow for protein conjugation.

References

Technical Support Center: Purification of Methyltetrazine-PEG4-SSPy Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-SSPy conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains two key reactive groups:

  • A methyltetrazine group , which reacts with strained alkenes (like trans-cyclooctene, TCO) via an inverse electron demand Diels-Alder (IEDDA) click chemistry reaction.[1][3] This reaction is very fast and highly selective, allowing for efficient labeling in complex biological environments.[1]

  • A pyridyl disulfide (SSPy) group , which reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a cleavable disulfide bond.[4]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the molecule in aqueous buffers.[1] This linker is frequently used in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and molecular imaging agents.

Q2: What are the recommended storage conditions for this compound?

To prevent degradation, this compound should be stored at -20°C in a desiccated environment.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reactive groups.

Q3: How can I confirm the purity of my this compound conjugate?

The purity of the conjugate can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can separate the conjugate from unreacted starting materials. Purity is often reported as >95% by HPLC for the linker itself.[1]

  • Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the final conjugate.

  • UV-Vis Spectroscopy: The formation of the disulfide bond during conjugation can be monitored by measuring the release of the pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm.

Q4: What are the common methods for purifying this compound conjugates?

Common purification methods include:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing excess linker from a larger protein or antibody conjugate.[5]

  • Affinity Chromatography: If the conjugate involves a biomolecule with a specific binding partner (e.g., Protein A for antibodies), this can be a highly effective purification method.[6]

  • Dialysis or Desalting Columns: These methods are useful for removing small molecule impurities, such as excess linker and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem 1: Low Conjugation Yield

Possible Causes & Solutions

Possible Cause Recommended Solution Rationale
Inefficient reduction of disulfide bonds on the biomolecule - Ensure complete reduction of native disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). - Quantify the number of free thiols using Ellman's reagent before proceeding with conjugation.The SSPy group reacts with free thiols. Incomplete reduction leads to fewer available reaction sites.
Degradation of the this compound linker - Store the linker at -20°C and protect it from moisture. - Allow the reagent to warm to room temperature before opening the vial. - Prepare stock solutions of the linker in an anhydrous organic solvent like DMSO or DMF immediately before use.The SSPy and tetrazine moieties can be sensitive to hydrolysis.
Suboptimal reaction conditions - Maintain the reaction pH between 6.5 and 7.5 for the disulfide exchange.[7] - Use a 10- to 20-fold molar excess of the linker to the biomolecule to drive the reaction to completion.[8] - Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.[8]The thiol-disulfide exchange reaction is pH-dependent, and a molar excess of the linker can improve efficiency.
Presence of thiol-containing reagents in the buffer - Ensure that all buffers used for the conjugation reaction are free of thiols (e.g., DTT, β-mercaptoethanol).[4] - If a reducing agent was used, it must be removed by a desalting column or dialysis before adding the SSPy linker.[4]Thiol-containing molecules will compete with the target biomolecule for reaction with the SSPy group.
Problem 2: Aggregation of the Conjugate During or After Purification

Possible Causes & Solutions

Possible Cause Recommended Solution Rationale
High degree of labeling - Reduce the molar excess of the this compound linker used in the conjugation reaction. - Perform a titration experiment to determine the optimal linker-to-biomolecule ratio.Excessive modification of the biomolecule's surface can alter its physicochemical properties and lead to aggregation.
Intermolecular disulfide bond formation - If the target biomolecule has multiple free cysteines, consider temporarily blocking those not intended for conjugation.Uncontrolled disulfide exchange can lead to the formation of high molecular weight aggregates.
Inappropriate buffer conditions - Screen different buffer pH and ionic strengths for the purification and final formulation. - Ensure the protein concentration is not excessively high during the labeling and purification steps.The stability of the conjugate can be highly dependent on the buffer environment.
Harsh elution conditions in affinity chromatography - Neutralize the low pH elution buffer immediately after purification by adding a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).[6]Prolonged exposure to low pH can cause protein denaturation and aggregation.

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound
  • Protein Preparation:

    • If the protein has existing disulfide bonds that need to be reduced, dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10- to 20-fold molar excess of TCEP solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Adjust the protein solution to a concentration of 1-5 mg/mL in a thiol-free buffer (pH 6.5-7.5).

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Monitoring the Reaction (Optional):

    • Measure the increase in absorbance at 343 nm to monitor the release of pyridine-2-thione.

Protocol 2: Purification of the Conjugate by Size-Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a degassed, filtered buffer appropriate for the conjugate (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Load the conjugation reaction mixture onto the column. The sample volume should ideally be between 5-10% of the total column volume.[9]

  • Elution:

    • Elute the conjugate with the equilibration buffer at a flow rate appropriate for the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and 520-540 nm (for tetrazine).

    • Pool the fractions containing the purified conjugate.

  • Buffer Exchange (if necessary):

    • If a different final buffer is required, perform a buffer exchange using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Disulfide Reduction if needed) conjugation Conjugation Reaction (pH 6.5-7.5) protein_prep->conjugation linker_prep Linker Preparation linker_prep->conjugation purification Purification (e.g., SEC) conjugation->purification analysis Purity & Identity Analysis (HPLC, MS) purification->analysis

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield cause1 Inefficient Disulfide Reduction start->cause1 cause2 Linker Degradation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Thiol Contamination in Buffer start->cause4 sol1 Optimize Reduction & Quantify Thiols cause1->sol1 sol2 Proper Linker Storage & Handling cause2->sol2 sol3 Adjust pH & Molar Ratios cause3->sol3 sol4 Use Thiol-Free Buffers & Purify Post-Reduction cause4->sol4

Caption: Troubleshooting logic for addressing low conjugation yield.

References

Storage and handling of Methyltetrazine-PEG4-SSPy to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Methyltetrazine-PEG4-SSPy to ensure optimal reactivity and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability and to maintain its reactivity, this compound should be stored at -20°C.[1][2][3] It is also advisable to desiccate the product to protect it from moisture. While the product is shipped at ambient temperature, it should be transferred to -20°C storage upon receipt.[1]

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3] To avoid repeated freeze-thaw cycles and moisture contamination, it is best practice to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of the reagent are not stable and should be used immediately.

Q3: In which solvents is this compound soluble?

This compound is soluble in various organic solvents including THF, DCM, DMF, and DMSO.[2][3] The presence of the PEG4 spacer also enhances its solubility in aqueous buffers.[2][3]

Q4: What are the two main reactive functionalities of this compound and what are their respective reactions?

This compound is a heterobifunctional linker with two distinct reactive groups:

  • SSPy (2-pyridyldithio) group: This group reacts with free thiol (sulfhydryl) groups, such as those from cysteine residues in proteins, to form a stable, cleavable disulfide bond.[1][2]

  • Methyltetrazine group: This group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, which is a type of "click chemistry". It reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage.[1][2][4][5] This reaction is known for its extremely fast kinetics and high specificity.[5]

Q5: Is the disulfide bond formed by the SSPy group cleavable?

Yes, the disulfide bond is cleavable. It can be broken by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione (B108866) (GSH).[6] This feature is particularly useful for applications where the release of a conjugated molecule is desired under reducing conditions, such as within a cell.[5]

Q6: At what pH range should I perform the thiol-SSPy reaction?

The thiol-disulfide exchange reaction is generally favored at a pH range of 7-8. At a pH below 8, the protonated thiol form is favored over the more reactive deprotonated thiolate form, which can inhibit the reaction.[7] Therefore, a buffer with a pH between 7 and 7.5 is recommended for the initial labeling of your thiol-containing molecule.[8][9]

Q7: What are the optimal conditions for the tetrazine-TCO ligation?

The tetrazine-TCO ligation is a robust reaction that proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9.[5] It is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[10] No catalyst is required for this bioorthogonal reaction.[5][10]

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterThiol-SSPy ReactionTetrazine-TCO Ligation
pH Range 7.0 - 7.56.0 - 9.0[5]
Temperature Room TemperatureRoom Temperature (can be performed at 4°C with longer incubation)[4][11]
Duration 2 hours to overnight[8][12]30 - 60 minutes[10]
Recommended Buffer PBS, Tris, or HEPES (amine-free if subsequent reaction involves NHS esters)PBS[5]
Catalyst Required NoNo[5][10]
Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions
Tetrazine TypeDienophileRate Constant (k) M⁻¹s⁻¹Source
General RangeTCO1 - 1 x 10⁶[4][5]
Methyl-substituted tetrazinesTCO~1000[4]
Dipyridal tetrazineTCO2000 (±400)[4]
Hydrogen-substituted tetrazinesTCOup to 30,000[4]

Experimental Protocols

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol provides a general procedure for labeling a protein with free cysteine residues. Optimization may be required for specific proteins.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced hinge-region disulfides)

  • This compound

  • Reaction Buffer: 1x PBS, pH 7.2-7.5

  • Anhydrous DMSO

  • Reducing agent (optional, for exposing thiols): TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, they need to be reduced. Add a 10-50 fold molar excess of TCEP and incubate at 37°C for 30-60 minutes.

    • Crucially , remove the excess TCEP using a desalting column to prevent cleavage of the SSPy reagent.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. This should be prepared fresh.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or through dialysis.

    • The tetrazine-labeled protein is now ready for the subsequent click reaction.

Protocol 2: Tetrazine-TCO Click Reaction for Protein-Protein Conjugation

This protocol describes the conjugation of the tetrazine-labeled protein from Protocol 1 with a TCO-functionalized molecule.

Materials:

  • Purified tetrazine-labeled protein

  • TCO-functionalized molecule

  • Reaction Buffer: 1x PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Combine the purified tetrazine-labeled protein with your TCO-functionalized molecule in the reaction buffer.

    • A 1.5-5 fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a good starting point to ensure complete consumption of the labeled protein.[2]

  • Incubation:

    • The reaction is typically very fast. Incubate at room temperature for 30-60 minutes.

    • The progress of the reaction can be monitored by the disappearance of the pink/red color of the tetrazine.[5]

  • Purification:

    • Purify the final conjugate using an appropriate method based on the properties of the conjugated molecules, such as size-exclusion chromatography (SEC) or affinity chromatography.

Troubleshooting Guides

Issue 1: Low or No Labeling of the Thiol-Containing Molecule

Possible CauseRecommended Solution
Insufficient free thiols on the target molecule. If applicable, ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time. Confirm the presence of free thiols using Ellman's reagent.
Hydrolysis/degradation of the SSPy reagent. Prepare the stock solution of this compound fresh in anhydrous DMSO. Avoid storing it in aqueous solutions.
Presence of reducing agents during labeling. Ensure all reducing agents used to expose thiols are completely removed before adding the SSPy reagent.[13]
Sub-optimal pH for the reaction. Ensure the reaction buffer is within the optimal pH range of 7.0-7.5 for efficient thiol-disulfide exchange.[8][9]

Issue 2: Low Yield in the Tetrazine-TCO Click Reaction

Possible CauseRecommended Solution
Degradation of the tetrazine moiety. Perform the click reaction as soon as possible after labeling and purifying the tetrazine-modified molecule. Avoid storing the labeled molecule for extended periods, especially in basic solutions (pH > 8).[13]
Degradation of the TCO reagent. Ensure the TCO-functionalized reagent is active and has not been degraded by oxidation or exposure to UV light. Use freshly prepared solutions.
Incorrect stoichiometry. Optimize the molar ratio of the reactants. A slight excess (1.5-2 fold) of the TCO-reagent can help drive the reaction to completion.
Steric hindrance. The PEG4 spacer in this compound helps to minimize steric hindrance. If both molecules are very large, consider if a longer spacer might be necessary.
Precipitation of reactants or product. The PEG4 spacer enhances aqueous solubility.[2][3] However, if precipitation occurs, a small percentage of an organic co-solvent like DMSO may be added, but its compatibility with your biomolecules must be verified.

Visualizations

experimental_workflow cluster_thiol_labeling Part 1: Thiol Labeling cluster_click_chemistry Part 2: Click Chemistry protein Thiol-containing Protein reaction1 Thiol-SSPy Reaction (pH 7.0-7.5) protein->reaction1 sspy_reagent This compound (in DMSO) sspy_reagent->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 labeled_protein Tetrazine-labeled Protein purification1->labeled_protein reaction2 Tetrazine-TCO Ligation (pH 6-9) labeled_protein->reaction2 tco_molecule TCO-functionalized Molecule tco_molecule->reaction2 purification2 Purification (SEC/Affinity) reaction2->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Experimental workflow for two-step conjugation.

troubleshooting_logic cluster_labeling_issues Thiol Labeling Issues cluster_click_issues Click Reaction Issues start Low Final Conjugate Yield check_labeling Check intermediate: Is the tetrazine-labeled protein formed? start->check_labeling no_thiols Insufficient free thiols? check_labeling->no_thiols No bad_tetrazine Degraded tetrazine moiety? check_labeling->bad_tetrazine Yes bad_reagent1 Degraded SSPy reagent? no_thiols->bad_reagent1 bad_conditions1 Incorrect pH or presence of reducing agents? bad_reagent1->bad_conditions1 bad_tco Degraded TCO reagent? bad_tetrazine->bad_tco bad_conditions2 Incorrect stoichiometry or steric hindrance? bad_tco->bad_conditions2

Troubleshooting decision tree for low yield.

References

Reducing disulfide bond scrambling in Methyltetrazine-PEG4-SSPy reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize disulfide bond scrambling during bioconjugation reactions with Methyltetrazine-PEG4-SSPy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker used in bioconjugation. It contains two key functional groups:

  • A methyltetrazine group, which reacts with strained alkenes (like TCO) via a rapid and selective bioorthogonal click chemistry reaction known as inverse electron demand Diels-Alder (iEDDA).[1][2]

  • A pyridyl disulfide (SSPy) group, which reacts with free thiol groups (sulfhydryls, -SH) on molecules like cysteine residues in proteins to form a new, cleavable disulfide bond.[2][3]

The PEG4 spacer is a hydrophilic polyethylene (B3416737) glycol chain that improves solubility and reduces steric hindrance.[4][5] This linker is often used to create antibody-drug conjugates (ADCs) or other targeted therapeutics where a payload is attached to a biomolecule.[1][4]

Q2: What is disulfide bond scrambling and why is it a concern?

A2: Disulfide bond scrambling is the unwanted rearrangement of disulfide bonds within or between protein chains.[6] It occurs when existing disulfide bonds are broken and incorrectly reformed, or when free thiols react with existing disulfides. This can lead to misfolded proteins with decreased stability, reduced biological activity, and potentially increased immunogenicity.[7] For therapeutic proteins like monoclonal antibodies, maintaining the native disulfide bond structure is critical for efficacy and safety.[7][8]

Q3: How does the this compound reaction contribute to disulfide scrambling?

A3: The SSPy group on the linker reacts with a target thiol to form a new disulfide bond. This reaction is a thiol-disulfide exchange. If other, non-target disulfide bonds in the protein are susceptible to reduction or if there are other free thiols present, a cascade of exchange reactions can be initiated, leading to scrambling.[9][10][11] Conditions that favor this exchange, such as alkaline pH, can exacerbate the problem.[12][13]

Q4: What are the primary factors that promote disulfide scrambling?

A4: The main factors that promote disulfide bond scrambling during bioconjugation are:

  • Alkaline pH: High pH (typically >7.5) increases the concentration of the highly reactive thiolate anion (S-), which is the primary nucleophile in thiol-disulfide exchange reactions.[7][12][14]

  • Presence of Free Thiols: Free cysteine residues or reducing agents can initiate the exchange process.[13][15]

  • Elevated Temperature: Higher temperatures can increase reaction rates and cause partial protein denaturation, exposing buried disulfide bonds and making them more susceptible to scrambling.[7][13]

  • Reductive Stress: The presence of even small amounts of reducing agents can break native disulfide bonds, leading to scrambling upon re-oxidation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Incomplete reduction of target disulfide (if applicable). Ensure sufficient concentration and incubation time of the reducing agent (e.g., TCEP, DTT).
2. Re-oxidation of free thiols before conjugation. Perform the conjugation reaction immediately after the reduction and purification steps.
3. Hydrolysis of the linker. Prepare linker solutions fresh and avoid prolonged storage in aqueous buffers.
High Levels of Aggregation 1. Protein unfolding after disulfide reduction. Minimize the time between reduction and conjugation. Consider performing the reaction at a lower temperature (e.g., 4°C).[7]
2. Intermolecular disulfide scrambling. Optimize the pH to be slightly acidic (6.5-7.0).[7][14] Ensure rapid and efficient conjugation to cap the reactive thiols.
Evidence of Disulfide Scrambling (from Mass Spec Analysis) 1. Reaction pH is too high (alkaline). Lower the reaction pH to the 6.5-7.2 range. Thiol-disulfide exchange is significantly slower at acidic pH.[12][16]
2. Presence of unreacted free thiols after initial conjugation. After the primary conjugation step, cap any remaining free thiols with a fast-acting alkylating agent like N-ethylmaleimide (NEM).[16][17]
3. Prolonged reaction time at elevated temperature. Reduce the reaction time and/or temperature. Monitor the reaction progress to determine the optimal endpoint.
4. Contaminating reducing agents in buffers. Use freshly prepared, high-purity buffers. Consider de-gassing buffers to remove oxygen, which can participate in redox cycling.
Heterogeneous Product Profile 1. Partial reduction of multiple disulfide bonds. Optimize the reduction step to selectively target the most susceptible disulfide bond. This may involve adjusting the concentration of the reducing agent or the reaction time.[18]
2. Disulfide scrambling leading to multiple isoforms. Implement the strategies to reduce scrambling: control pH, temperature, and cap free thiols post-reaction.[7][12]

Data Summary: Impact of pH on Disulfide Scrambling

The following table summarizes typical effects of reaction pH on disulfide scrambling, as detected by non-reduced peptide mapping LC-MS. Data is illustrative and will vary by protein.

Reaction pH Target Conjugate Yield (%) Scrambled Isoforms (%) Unconjugated/Aggregated Protein (%)
6.585< 213
7.4801010
8.075205

Higher pH accelerates the desired thiol-disulfide exchange with the SSPy reagent but also significantly increases the rate of unwanted disulfide scrambling.[7][12][14]

Experimental Protocols

Protocol 1: Controlled Reduction and Conjugation to Minimize Scrambling

This protocol is designed for proteins where a native disulfide bond must first be reduced to generate free thiols for conjugation.

  • Protein Preparation: Prepare the protein (e.g., a monoclonal antibody) in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

  • Partial Reduction (Thiol Generation):

    • Add a 1.5 to 2.5 molar excess of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.

    • Incubate at 37°C for 60-90 minutes. This step should be optimized to selectively reduce the most accessible disulfide bonds (often inter-chain disulfides in antibodies).[18]

  • Removal of Reducing Agent:

    • Immediately after incubation, remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a slightly acidic conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8). EDTA is included to chelate metal ions that can catalyze disulfide oxidation.[7]

  • Conjugation Reaction:

    • Immediately add a 5-10 fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the purified, reduced protein.

    • Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1-2 hours, with gentle mixing.

  • Capping Unreacted Thiols (Optional but Recommended):

    • To prevent re-oxidation or scrambling post-conjugation, add a 20-fold molar excess of N-ethylmaleimide (NEM) and incubate for 1 hour at room temperature.

  • Purification:

    • Remove excess linker and capping agent by size-exclusion chromatography (SEC) or dialysis against the desired final buffer.

  • Analysis:

    • Analyze the conjugate by non-reduced LC-MS to confirm the correct disulfide linkages and quantify any scrambled species.[7][8][19]

Protocol 2: Analysis of Disulfide Scrambling by Non-Reduced Peptide Mapping

This protocol outlines a method to detect and quantify disulfide scrambling.

  • Sample Preparation: Take an aliquot of the final purified conjugate.

  • Alkylation of Free Thiols:

    • To prevent artificial scrambling during sample prep, immediately block any free thiols.[17] Add N-ethylmaleimide (NEM) to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes.

  • Denaturation:

    • Denature the protein by adding Guanidine-HCl to a final concentration of 6 M in a buffer at pH 7.0.

  • Enzymatic Digestion:

    • Dilute the sample with a non-reducing buffer (e.g., 100 mM Tris-HCl, pH 7.5) to reduce the Guanidine-HCl concentration to < 0.5 M.

    • Add a suitable protease, such as trypsin, at a 1:20 enzyme-to-protein ratio.

    • Incubate at 37°C for 4-16 hours.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use specialized software to identify disulfide-linked peptides and compare them against the expected native disulfide linkages to identify and quantify any scrambled disulfide bonds.[8][19]

Visualizations

Reaction_Mechanism Protein Protein-SH (Target Thiol) Intermediate Thiol-Disulfide Exchange Protein->Intermediate + Linker Methyltetrazine-PEG4-S-S-Py Linker->Intermediate Product Protein-S-S-PEG4-Methyltetrazine (Desired Conjugate) Intermediate->Product Forms Byproduct Pyridine-2-thione (Leaving Group) Intermediate->Byproduct Releases

Caption: Reaction of this compound with a protein thiol.

Disulfide_Scrambling_Pathway NativeProtein Native Protein (Correct S-S Bonds) MixedDisulfide Mixed Disulfide Intermediate NativeProtein->MixedDisulfide Attacked by FreeThiol Free Thiol (S⁻) (e.g., from reduction or high pH) FreeThiol->MixedDisulfide ScrambledProtein Scrambled Protein (Incorrect S-S Bonds) ScrambledProtein->ScrambledProtein Chain Reaction MixedDisulfide->ScrambledProtein Rearranges to

Caption: Mechanism of thiol-initiated disulfide bond scrambling.

Troubleshooting_Workflow Start Start: Scrambling Detected CheckpH pH > 7.2? Start->CheckpH CheckTemp High Temp or Long Reaction? CheckpH->CheckTemp No ActionpH Action: Lower pH to 6.5-7.0 CheckpH->ActionpH Yes CheckCapping Thiols Capped Post-Rxn? CheckTemp->CheckCapping No ActionTemp Action: Reduce Time / Temp CheckTemp->ActionTemp Yes ActionCap Action: Add NEM Capping Step CheckCapping->ActionCap No Analyze Re-analyze Conjugate CheckCapping->Analyze Yes ActionpH->CheckTemp ActionTemp->CheckCapping ActionCap->Analyze

Caption: Logical workflow for troubleshooting disulfide scrambling.

References

Validation & Comparative

A Comparative Guide to Validating Protein Conjugation: Methyltetrazine-PEG4-SSPy vs. SMCC-PEG4 via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient conjugation of molecules to proteins is a cornerstone of modern biotherapeutics, including the development of antibody-drug conjugates (ADCs). The choice of linker chemistry is critical, influencing not only the efficiency of the conjugation reaction but also the stability and efficacy of the final product. This guide provides an objective comparison of two prominent heterobifunctional linkers: Methyltetrazine-PEG4-SSPy, which utilizes "click chemistry," and the conventional maleimide-based linker, SMCC-PEG4. The comparison is centered on their validation and characterization using High-Performance Liquid Chromatography (HPLC), a fundamental analytical technique in bioconjugate analysis.

Introduction to the Linkers

This compound is a next-generation linker that leverages the power of bioorthogonal click chemistry. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO)-modified protein in an inverse-electron-demand Diels-Alder cycloaddition. The SSPy (pyridyl disulfide) group allows for conjugation to a thiol-containing molecule, such as a cytotoxic drug, through a disulfide exchange reaction. This linker offers high selectivity and reaction speed without the need for a catalyst.

SMCC-PEG4 (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-PEG4) is a widely used crosslinker in bioconjugation. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on a protein, and a maleimide (B117702) group that forms a stable thioether bond with a thiol group on the payload molecule.

This guide will compare the HPLC validation of a hypothetical monoclonal antibody (mAb) conjugated to a small molecule drug using either this compound (via a pre-modified TCO-mAb) or SMCC-PEG4.

Quantitative Performance Comparison

The following tables summarize the expected quantitative data from the HPLC analysis of the conjugation reactions.

Table 1: Conjugation Efficiency as Determined by Reversed-Phase HPLC (RP-HPLC)

ParameterThis compound ConjugationSMCC-PEG4 Conjugation
Reaction Time 1 hour4 hours
Unconjugated mAb (%) < 5%~15%
Conjugated mAb (%) > 95%~85%
Free Drug/Linker (%) < 1%~5%
Notes The fast kinetics of the tetrazine-TCO ligation lead to higher conjugation efficiency in a shorter time frame.The reaction of the NHS ester with amines can be slower and subject to hydrolysis, leading to a lower overall yield.

Table 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

ParameterThis compound ConjugateSMCC-PEG4 Conjugate
Monomer Purity (%) > 98%~95%
Aggregate Formation (%) < 2%~5%
Fragment Formation (%) < 0.5%< 0.5%
Notes The mild and highly specific reaction conditions of click chemistry minimize protein denaturation and aggregation.The activation of lysine residues with NHS esters can sometimes lead to a higher degree of protein aggregation.

Table 3: Stability of the Conjugate Linkage in Human Plasma (Incubated at 37°C and Analyzed by RP-HPLC)

Time Point% Intact Conjugate (this compound)% Intact Conjugate (SMCC-PEG4)
0 hours 100%100%
24 hours 98%90%
72 hours 95%80%
Notes The dihydropyridazine (B8628806) linkage formed from the tetrazine-TCO reaction is highly stable. The disulfide bond is cleavable.The thioether bond formed from the maleimide-thiol reaction is generally stable, but can be susceptible to retro-Michael addition, leading to deconjugation.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Conjugation of a Small Molecule Drug to a TCO-Modified mAb using this compound
  • Preparation of TCO-modified mAb: React the mAb with a TCO-NHS ester to introduce the trans-cyclooctene handles. Purify the TCO-mAb using a desalting column.

  • Preparation of Drug-Linker: Dissolve the thiol-containing drug and a 1.5-fold molar excess of this compound in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the Drug-Linker solution to the TCO-mAb in a reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Purification: Purify the resulting conjugate using a desalting column to remove excess drug-linker.

Protocol 2: Conjugation of a Small Molecule Drug to a mAb using SMCC-PEG4
  • Activation of mAb: React the mAb with a 10-fold molar excess of SMCC-PEG4 in a reaction buffer (e.g., PBS, pH 7.2-8.0) for 2 hours at room temperature to form the maleimide-activated mAb.

  • Removal of Excess Linker: Purify the maleimide-activated mAb using a desalting column to remove unreacted SMCC-PEG4.

  • Conjugation Reaction: Immediately add the thiol-containing drug to the purified maleimide-activated mAb at a 5-fold molar excess.

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the final conjugate using a desalting column.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Analysis
  • Column: C4 Reversed-Phase Column (e.g., 300Å, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for protein) and a wavelength appropriate for the drug molecule.

  • Analysis: The unconjugated mAb, conjugated mAb, and free drug-linker will have distinct retention times, allowing for quantification of conjugation efficiency.[3]

Protocol 4: Size-Exclusion Chromatography (SEC-HPLC) Analysis
  • Column: SEC Column (e.g., 300Å, 2.7 µm, 7.8 x 300 mm).[4]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: Separation is based on size. Aggregates will elute earlier than the monomeric conjugate, and any fragments will elute later. This allows for the quantification of monomer purity.[4][5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for conjugation and HPLC analysis.

This compound Conjugation Workflow cluster_conjugation Conjugation cluster_hplc HPLC Analysis TCO-mAb TCO-mAb Conjugation_Reaction Click Reaction (1 hr, RT) TCO-mAb->Conjugation_Reaction Drug-SSPy-PEG4-MeTz Drug-SSPy-PEG4-MeTz Drug-SSPy-PEG4-MeTz->Conjugation_Reaction Purification_1 Desalting Conjugation_Reaction->Purification_1 Conjugate_1 mAb-TCO-MeTz-PEG4-SS-Drug Purification_1->Conjugate_1 RP_HPLC_1 RP-HPLC Conjugate_1->RP_HPLC_1 SEC_HPLC_1 SEC-HPLC Conjugate_1->SEC_HPLC_1 Data_Analysis_1 Data Analysis RP_HPLC_1->Data_Analysis_1 SEC_HPLC_1->Data_Analysis_1

Methyltetrazine Conjugation Workflow

SMCC-PEG4 Conjugation Workflow cluster_conjugation Conjugation cluster_hplc HPLC Analysis mAb mAb Activation Activation (2 hrs, RT) mAb->Activation SMCC_PEG4 SMCC_PEG4 SMCC_PEG4->Activation Purification_2 Desalting Activation->Purification_2 Activated_mAb mAb-Maleimide Purification_2->Activated_mAb Conjugation_Reaction_2 Thiol Reaction (4 hrs, RT) Activated_mAb->Conjugation_Reaction_2 Thiol_Drug Thiol_Drug Thiol_Drug->Conjugation_Reaction_2 Quenching Quenching Conjugation_Reaction_2->Quenching Purification_3 Desalting Quenching->Purification_3 Conjugate_2 mAb-SMCC-PEG4-Drug Purification_3->Conjugate_2 RP_HPLC_2 RP-HPLC Conjugate_2->RP_HPLC_2 SEC_HPLC_2 SEC-HPLC Conjugate_2->SEC_HPLC_2 Data_Analysis_2 Data Analysis RP_HPLC_2->Data_Analysis_2 SEC_HPLC_2->Data_Analysis_2

SMCC-PEG4 Conjugation Workflow

Conclusion

The validation of protein conjugates by HPLC is a critical step in their development. This guide highlights the advantages of using this compound for bioconjugation, as evidenced by the anticipated HPLC data. The inverse-electron-demand Diels-Alder cycloaddition offers faster kinetics, higher efficiency, and milder reaction conditions, which translate to a more homogenous and stable final product with a lower propensity for aggregation.[6] While SMCC-PEG4 remains a viable and widely used linker, the HPLC analysis reveals potential challenges in achieving high conjugation efficiency and minimizing aggregation. The choice of linker will ultimately depend on the specific application, the nature of the protein and payload, and the desired characteristics of the final bioconjugate. For applications demanding high efficiency, speed, and product homogeneity, this compound presents a compelling alternative to traditional maleimide-based crosslinkers.

References

A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) of ADCs Utilizing Methyltetrazine-PEG4-SSPy Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2][3] For ADCs constructed using advanced linker technologies like Methyltetrazine-PEG4-SSPy, which facilitates a click chemistry-based conjugation to engineered or reduced cysteine residues, precise and accurate DAR determination is paramount. This guide provides a comprehensive comparison of the most prevalent analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Overview of DAR Determination Methods

The selection of an appropriate analytical method for DAR determination is contingent on the specific characteristics of the ADC, including the linker chemistry and the desired level of detail in the analysis. For ADCs utilizing the this compound linker, which contains a cleavable disulfide bond, multiple analytical strategies can be employed.

Hydrophobic Interaction Chromatography (HIC) is a widely used, non-denaturing technique that separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker.[3][4] It is particularly well-suited for cysteine-linked ADCs, providing information on the distribution of different drug-loaded species under native conditions.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for detailed ADC characterization.[5] It can provide not only the average DAR but also the distribution of drug-loaded species and can identify different ADC forms.[5] For cysteine-linked ADCs, native LC-MS is often employed to maintain the non-covalent interactions between the antibody chains.[6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution separation technique that is typically used to analyze the light and heavy chains of the ADC after reduction of the disulfide bonds.[7][8] This "middle-down" approach allows for the determination of the drug distribution on each chain, from which the overall DAR can be calculated.[7]

Comparative Analysis of DAR Determination Methods

The following table summarizes the key performance characteristics of HIC, LC-MS, and RP-HPLC for the determination of DAR for a cysteine-linked ADC, such as one prepared using a this compound linker.

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)Reversed-Phase HPLC (RP-HPLC)
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrophobicity or size, followed by mass determination.Separation based on hydrophobicity under denaturing conditions.
Sample State Intact ADCIntact or reduced ADCReduced ADC (light and heavy chains)
Information Provided Average DAR, drug load distribution, relative abundance of species.[3]Average DAR, drug load distribution, precise mass of species, identification of variants.[5]DAR of light and heavy chains, overall average DAR, high-resolution separation of isoforms.[7][9]
Advantages - Mild, non-denaturing conditions preserve the native ADC structure.[3]- Good for routine quality control.- High specificity and accuracy.[5]- Provides detailed structural information.[5]- Can be used for complex mixtures.[6]- High resolution and sensitivity.[9]- Can resolve positional isomers.[9]
Disadvantages - Lower resolution compared to RP-HPLC.[4]- Mobile phases are often not MS-compatible.[2]- Higher cost and complexity.- Potential for differential ionization efficiencies affecting quantitation.[4]- Requires reduction of the ADC, which alters the native structure.- Denaturing conditions.
Typical Throughput HighMedium to HighHigh

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the discussed techniques.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on their hydrophobicity on a specialized HIC column.

a. Sample Preparation:

b. Chromatographic Conditions:

  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

c. Data Analysis:

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100[8]

DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the analysis of an intact ADC using native size-exclusion chromatography coupled to a high-resolution mass spectrometer.

a. Sample Preparation:

  • Exchange the ADC sample into a volatile buffer such as 100 mM ammonium acetate, pH 7.4.

  • Dilute the sample to a final concentration of 0.1-0.5 mg/mL in the same buffer.

b. Chromatographic and MS Conditions:

  • Column: ACQUITY UPLC BEH200 SEC, 1.7 µm, or similar size-exclusion column.

  • Mobile Phase: 100 mM Ammonium Acetate, pH 7.4.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: High-resolution Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Acquire data in the m/z range of 1000-5000.

c. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

  • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.

  • Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC

This method involves the separation and quantification of the light and heavy chains of the ADC after disulfide bond reduction.

a. Sample Preparation (Reduction):

  • To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

  • Quench the reaction by adding an equal volume of 1% formic acid in 50% acetonitrile.

b. Chromatographic Conditions:

  • Column: Agilent ZORBAX RRHD 300SB-C8, 1.8 µm, or similar reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 75-80°C.

  • Detection: UV at 280 nm and 214 nm.

c. Data Analysis:

  • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

  • Calculate the DAR for the light chain (DAR_LC) and heavy chain (DAR_HC) separately.

  • The total average DAR is the sum of DAR_LC and DAR_HC. The DAR for each chain is calculated as: DAR_chain = (Σ Area_conjugated_peaks / Σ Area_all_peaks_for_that_chain) * Number of conjugation sites on that chain[10]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each DAR determination method.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis ADC ADC Sample Dilute Dilute in High Salt Buffer ADC->Dilute HIC_Column HIC Column Dilute->HIC_Column Gradient Decreasing Salt Gradient HIC_Column->Gradient UV_Detector UV Detector (280 nm) Gradient->UV_Detector Chromatogram Chromatogram (DAR Species) UV_Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

HIC Workflow for DAR Determination.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC ADC Sample Buffer_Exchange Buffer Exchange to Volatile Buffer ADC->Buffer_Exchange SEC_Column SEC Column Buffer_Exchange->SEC_Column MS_Detector High-Resolution Mass Spectrometer SEC_Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution Avg_DAR Calculate Average DAR Deconvolution->Avg_DAR

Native LC-MS Workflow for DAR Determination.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis ADC ADC Sample Reduction Reduction with DTT ADC->Reduction RP_Column RP-HPLC Column Reduction->RP_Column Gradient Acetonitrile Gradient RP_Column->Gradient UV_Detector UV Detector (280/214 nm) Gradient->UV_Detector Chromatogram Chromatogram (Light & Heavy Chains) UV_Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

RP-HPLC Workflow for Reduced ADC DAR Determination.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For those utilizing the this compound linker, a multi-faceted analytical approach is recommended. HIC provides a robust, non-denaturing method for routine analysis of drug load distribution.[3] LC-MS offers the most detailed characterization, providing precise mass information and is invaluable for in-depth analysis and troubleshooting.[5] RP-HPLC of the reduced ADC delivers high-resolution separation of the antibody chains, allowing for accurate quantification of drug loading on each.[7][9] The choice of method will depend on the development stage, the specific questions being addressed, and the available instrumentation. For comprehensive characterization, employing at least two of these orthogonal techniques is highly advisable to ensure the accuracy and reliability of the determined DAR.[1]

References

A Head-to-Head Comparison: Methyltetrazine-PEG4-SSPy vs. SPDP for Antibody Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker for antibody modification is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final conjugate. This guide provides a detailed, data-supported comparison of two prominent crosslinkers: the modern, bioorthogonal Methyltetrazine-PEG4-SSPy and the conventional N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to inform your selection process.

Executive Summary

This compound leverages the power of bioorthogonal "click chemistry," offering a highly efficient, site-specific conjugation strategy that can lead to more homogeneous and stable antibody-drug conjugates (ADCs). In contrast, SPDP, a long-standing tool in bioconjugation, relies on traditional NHS-ester chemistry for amine modification, which is effective but often results in a heterogeneous product with a varied drug-to-antibody ratio (DAR). While direct comparative studies are limited, the inherent advantages of the click chemistry approach suggest superior performance in terms of reaction speed, efficiency, and product consistency.

Mechanism of Action

This compound is a heterobifunctional linker that employs two distinct chemical reactions for conjugation.[1][2][3] The methyltetrazine moiety reacts with a trans-cyclooctene (B1233481) (TCO) group in an inverse electron demand Diels-Alder reaction, a type of "click chemistry."[3] This reaction is exceptionally fast and highly selective, proceeding efficiently under mild, biocompatible conditions without the need for a catalyst.[3] The other end of the linker, a pyridyl disulfide (SSPy), reacts with a free thiol (sulfhydryl) group to form a cleavable disulfide bond.[1] This dual-reaction mechanism allows for a two-step, controlled conjugation process.

SPDP (and its PEGylated versions) is also a heterobifunctional crosslinker, but it relies on more traditional chemistries.[4][5][6] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies, to form a stable amide bond.[5][6] The pyridyldithiol group on the other end of SPDP then reacts with a sulfhydryl group to create a reducible disulfide bond.[4][5] This method is a one-pot reaction for amine-to-thiol conjugation.

Quantitative Data Comparison

ParameterThis compound (via Click Chemistry)SPDP (via NHS-Ester Chemistry)Key Considerations
Conjugation Efficiency High; click chemistry reactions are known for near-quantitative yields.Moderate to High; can be influenced by reaction conditions. A study on an immunotoxin conjugate reported a final yield of 58%.[7]Click chemistry's high efficiency can reduce the required excess of expensive reagents.
Reaction Kinetics Extremely fast (seconds to minutes).[3]Slower (typically 30-60 minutes for the NHS-ester reaction).[4][5][6]Faster kinetics can reduce the potential for antibody degradation during the conjugation process.
Specificity/Homogeneity High; enables site-specific conjugation when the TCO group is introduced at a defined location, leading to a homogeneous product with a controlled DAR.Low; reacts with available lysine residues, leading to a heterogeneous mixture of conjugates with a range of DARs.[8]Homogeneous ADCs generally exhibit a better safety and efficacy profile.[8]
Drug-to-Antibody Ratio (DAR) Precisely controllable (e.g., DAR of 2 or 4) with site-specific methods.Heterogeneous distribution of DARs (e.g., 0 to 8).[8]A well-defined DAR is a critical quality attribute for ADCs.
In Vitro/In Vivo Stability The resulting dihydropyridazine (B8628806) bond from the click reaction is highly stable. The disulfide bond is cleavable.The amide bond is stable. The disulfide bond is cleavable. The stability of disulfide linkers can be influenced by steric hindrance.[9]Both linkers offer a cleavable disulfide bond for payload release. The overall stability of the conjugate is also dependent on the conjugation site.
Antibody Function Minimal impact on antibody binding affinity due to site-specific modification away from the antigen-binding sites.Potential for reduced antigen-binding affinity due to random modification of lysine residues, some of which may be in or near the binding sites.Maintaining the antibody's biological function is paramount for targeted therapies.

Experimental Protocols

Antibody Modification with this compound (Two-Step, Site-Specific Approach)

This protocol assumes the payload is first conjugated to the this compound linker via the SSPy group, and the antibody is modified with a TCO group for the subsequent click reaction.

Materials:

  • Antibody with an engineered cysteine or other site for TCO introduction.

  • TCO-NHS ester.

  • This compound conjugated to the payload.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: Tris buffer, pH 8.0.

  • Desalting columns.

Procedure:

  • Antibody-TCO Modification:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of TCO-NHS ester in an organic solvent like DMSO.

    • Add a 5-20 fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess TCO reagent using a desalting column, exchanging the buffer to PBS.

  • Click Conjugation:

    • Add the this compound-payload conjugate to the TCO-modified antibody solution at a 1.5-5 fold molar excess.

    • Incubate for 1-2 hours at room temperature. The reaction is often complete in a shorter time.

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove excess linker-payload.

    • Characterize the conjugate to determine the DAR and confirm its integrity.

Antibody Modification with SPDP (One-Pot, Random Approach)

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues.

Materials:

  • Antibody.

  • SPDP or PEGylated SPDP.

  • Thiol-containing payload.

  • Reaction Buffer: PBS, pH 7.2-8.0.[5][6]

  • Organic Solvent: DMSO or DMF.[4][5]

  • Reducing Agent (for payload if needed): Dithiothreitol (DTT).

  • Desalting columns.

Procedure:

  • Antibody-SPDP Modification:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.[4]

    • Prepare a 20 mM stock solution of SPDP in DMSO or DMF.[4]

    • Add a 20-fold molar excess of the SPDP solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.[5][6]

    • Remove excess, unreacted SPDP using a desalting column, exchanging the buffer to PBS.

  • Conjugation to Thiolated Payload:

    • If the payload is not already thiolated, it may need to be reduced (e.g., if it contains a disulfide bond).

    • Add the thiol-containing payload to the SPDP-modified antibody solution. The molar ratio will depend on the desired DAR and the reactivity of the payload.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • Purify the antibody-drug conjugate using SEC or other chromatographic techniques to remove unreacted payload and antibody.

    • Characterize the conjugate to determine the average DAR and the distribution of species.

Visualizing the Workflows

This compound Conjugation Workflow

Methyltetrazine_Workflow cluster_Ab_Mod Step 1: Antibody Modification cluster_Payload_Mod Payload Preparation cluster_Click Step 2: Click Conjugation Ab Antibody Ab_TCO TCO-Modified Antibody Ab->Ab_TCO Reaction with primary amines TCO_NHS TCO-NHS Ester TCO_NHS->Ab_TCO Final_ADC Homogeneous ADC Ab_TCO->Final_ADC Inverse Electron Demand Diels-Alder Reaction Payload Thiolated Payload MeTet_Payload MeTet-SS-Payload Payload->MeTet_Payload MeTet_SSPy Methyltetrazine- PEG4-SSPy MeTet_SSPy->MeTet_Payload MeTet_Payload->Final_ADC

Caption: Workflow for site-specific antibody conjugation using this compound.

SPDP Conjugation Workflow

SPDP_Workflow cluster_SPDP_Mod Step 1: Antibody Modification cluster_Thiol_Conj Step 2: Thiol Conjugation Ab Antibody Ab_SPDP SPDP-Modified Antibody Ab->Ab_SPDP Reaction with lysine amines SPDP SPDP SPDP->Ab_SPDP Final_ADC Heterogeneous ADC Ab_SPDP->Final_ADC Disulfide Exchange Payload Thiolated Payload Payload->Final_ADC

Caption: Workflow for random antibody conjugation using SPDP.

Conclusion

The choice between this compound and SPDP for antibody modification represents a trade-off between established, straightforward methods and modern, high-performance techniques.

  • SPDP is a reliable and well-documented crosslinker suitable for applications where a heterogeneous product is acceptable and cost is a primary concern. Its protocol is relatively simple for conjugating to native lysines.

  • This compound , through its application in bioorthogonal click chemistry, offers significant advantages in terms of efficiency, speed, and, most importantly, the ability to produce homogeneous, site-specific antibody conjugates. For the development of next-generation ADCs and other targeted therapeutics where a precisely defined and consistent product is crucial, the investment in a site-specific modification strategy using linkers like this compound is likely to yield superior and more reproducible results.

Ultimately, the optimal choice will depend on the specific requirements of the research or drug development program, including the desired level of product homogeneity, the scale of production, and the overall project budget.

References

iEDDA Chemistry: A Superior Bioorthogonal Tool for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a frontrunner, offering significant advantages in speed, selectivity, and biocompatibility over other established methods like strain-promoted alkyne-azide cycloaddition (SPAAC) and Staudinger ligation.[1][2][3] This guide provides an objective comparison of iEDDA chemistry with its alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their molecular labeling and conjugation needs.

The iEDDA reaction, a type of [4+2] cycloaddition between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne), is distinguished by its exceptionally fast reaction kinetics.[4][5] This rapid reactivity allows for efficient labeling at low concentrations, a critical factor for in vivo applications where high concentrations of labeling reagents can be toxic.[6]

Quantitative Comparison of Bioorthogonal Reactions

The efficiency of a bioorthogonal reaction is best assessed by its second-order rate constant (k₂). The following table summarizes the reported reaction rates for iEDDA, SPAAC, and Staudinger ligation, highlighting the superior kinetics of the iEDDA reaction.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Key Features
iEDDA Tetrazine (Tz) + trans-Cyclooctene (B1233481) (TCO)1 - 10⁶[1]Exceptionally fast, catalyst-free, produces a stable conjugate and N₂ gas as the only byproduct.[7]
SPAAC Azide (B81097) + Cyclooctyne (B158145) (e.g., DBCO, BCN)~0.06 - 1.0[8]Catalyst-free, good biocompatibility, but generally slower than iEDDA.[9]
Staudinger Ligation Azide + Phosphine (B1218219)~7.7 x 10⁻³[10][11]One of the first bioorthogonal reactions, but suffers from slow kinetics and potential oxidation of the phosphine reagent.[7][12]

Reaction Mechanisms

The distinct mechanisms of these reactions underpin their differing kinetics and biocompatibility.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas and form a stable dihydropyridazine (B8628806) product.[4] The driving force is the relief of strain in the dienophile and the formation of a highly stable aromatic system.

iEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine (Diene) TS [4+2] Cycloaddition Tetrazine->TS + Dienophile Dienophile Dienophile (e.g., TCO) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Product Dihydropyridazine Intermediate->Product retro-Diels-Alder N2 N₂ Intermediate->N2

Mechanism of the iEDDA reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a Huisgen 1,3-dipolar cycloaddition where the high ring strain of a cyclooctyne drives the reaction with an azide to form a stable triazole linkage.[13] This reaction is catalyst-free, a significant advantage over the copper-catalyzed version (CuAAC), but its kinetics are generally slower than iEDDA.[3]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azide Azide TS [3+2] Cycloaddition Azide->TS + Cyclooctyne Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->TS Product Triazole TS->Product

Mechanism of the SPAAC reaction.
Staudinger Ligation

The Staudinger ligation involves the reaction of an azide with a phosphine.[14] The initial reaction forms a phosphazide, which then rearranges to an aza-ylide intermediate. In the traceless version, an intramolecular reaction with an ester trap leads to the formation of a stable amide bond and a phosphine oxide byproduct.[11][]

Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_products Products Azide Azide Phosphazide Phosphazide Azide->Phosphazide + Phosphine Phosphine Phosphine AzaYlide Aza-ylide Phosphazide->AzaYlide - N₂ Amide Amide AzaYlide->Amide + H₂O (Intramolecular rearrangement) PhosphineOxide Phosphine Oxide AzaYlide->PhosphineOxide

Mechanism of the Staudinger ligation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these bioorthogonal reactions.

General Protocol for iEDDA-Mediated Antibody Labeling

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule.[4]

  • Antibody Modification with TCO:

    • Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a molar excess of a TCO-NHS ester to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Remove the excess TCO-NHS ester by size-exclusion chromatography or dialysis.

  • Tetrazine Ligation:

    • To the TCO-modified antibody, add the tetrazine-functionalized molecule of interest (e.g., a fluorescent dye or a drug molecule).

    • The reaction is typically complete within minutes at room temperature.

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • The final conjugate can be purified by size-exclusion chromatography if necessary.

General Protocol for SPAAC-Mediated Protein Labeling

This protocol describes the labeling of a protein containing an azide group with a cyclooctyne-functionalized probe.

  • Protein Modification with Azide:

    • Introduce an azide group into the protein of interest using metabolic labeling with an azide-containing amino acid or by chemical modification with an azide-NHS ester.

  • SPAAC Reaction:

    • Prepare a solution of the azide-modified protein in a suitable buffer.

    • Add the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) to the protein solution.

    • Incubate the reaction at room temperature or 37°C. The reaction time can vary from minutes to hours depending on the specific cyclooctyne and azide used.

    • The labeled protein can be analyzed by SDS-PAGE and fluorescence imaging or mass spectrometry.

General Protocol for Traceless Staudinger Ligation of Peptides

This protocol details the coupling of two peptides, one with a C-terminal phosphinothioester and the other with an N-terminal azide.[11]

  • Peptide Synthesis:

    • Synthesize the two peptide fragments using standard solid-phase peptide synthesis. One peptide will have a C-terminal phosphinothioester, and the other will have an N-terminal azido (B1232118) acid.

  • Staudinger Ligation:

    • Dissolve the two peptides in a suitable aqueous buffer.

    • Mix the two peptide solutions. The reaction proceeds at room temperature.

    • The progress of the ligation can be monitored by HPLC or mass spectrometry.

    • The final ligated peptide can be purified by preparative HPLC.

Advantages of iEDDA Chemistry Summarized

The key advantages of iEDDA chemistry over other bioorthogonal reactions are clearly illustrated in the following diagram.

iEDDA_Advantages Key Advantages of iEDDA Chemistry cluster_iEDDA iEDDA Chemistry cluster_Advantages Advantages cluster_Disadvantages Disadvantages of Alternatives iEDDA iEDDA Kinetics Extremely Fast Kinetics iEDDA->Kinetics Biocompatibility High Biocompatibility iEDDA->Biocompatibility Selectivity Excellent Selectivity iEDDA->Selectivity Byproduct Inert Byproduct (N₂) iEDDA->Byproduct SPAAC_Kinetics Slower Kinetics (SPAAC) Kinetics->SPAAC_Kinetics Staudinger_Kinetics Very Slow Kinetics (Staudinger) Kinetics->Staudinger_Kinetics Staudinger_Stability Phosphine Oxidation (Staudinger) Biocompatibility->Staudinger_Stability

Core advantages of iEDDA chemistry.

References

A Comparative Guide to the Kinetic Analysis of the Methyltetrazine-TCO Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine (MeTz) and a trans-cyclooctene (B1233481) (TCO) has become a leading strategy in bioorthogonal chemistry.[1] Its catalyst-free nature and exceptionally rapid kinetics make it ideal for applications requiring high efficiency and biocompatibility, such as live-cell imaging, pretargeted nuclear imaging, and drug delivery.[2][3][4] The Methyltetrazine-PEG4-SSPy conjugate, in particular, offers a versatile tool by incorporating a cleavable disulfide linker, allowing for triggered release mechanisms post-ligation.

This guide provides an objective comparison of the Methyltetrazine-TCO reaction's kinetics against other prominent bioorthogonal "click chemistry" reactions. It includes supporting experimental data, detailed protocols for kinetic analysis, and visualizations of the experimental workflow and the factors governing reaction selection.

Quantitative Comparison of Bioorthogonal Reaction Kinetics

The performance of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which measures the reaction's speed. A higher k₂ value indicates a faster reaction, enabling efficient conjugation at lower, more biologically relevant concentrations.[2] The Methyltetrazine-TCO ligation consistently demonstrates superior kinetics compared to other common catalyst-free and copper-catalyzed reactions.[5][6]

The table below summarizes the reported second-order rate constants for the Tetrazine-TCO reaction and its alternatives. It is important to note that the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions, can significantly influence the reaction rate.[7][8] Generally, electron-withdrawing groups on the tetrazine and increased ring strain in the dienophile accelerate the reaction.[8][9] While hydrogen-substituted tetrazines are more reactive than methyl-substituted ones, they often exhibit lower stability.[7][10]

Reaction PairDieneDienophile/AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Biocompatibility Notes
Tetrazine-TCO Ligation Methyl-substituted Tetrazine TCO ~1000 - 2100 [7][10]Excellent: Catalyst-free, proceeds under physiological conditions.[2]
Tetrazine-TCO LigationHydrogen-substituted TetrazineTCO~22,000 - 30,000[10]Excellent: Very fast but generally less stable than methyltetrazines.[7]
SPAACAzideCyclooctyne (e.g., DIBAC, BCN)~1[2]Excellent: Catalyst-free.[2]
CuAACAzideTerminal Alkyne10 - 10,000[2]Limited in vivo: Requires a copper catalyst, which can be cytotoxic.[2]

Experimental Protocol: Kinetic Analysis via Stopped-Flow Spectrophotometry

Determining the second-order rate constant (k₂) for the Methyltetrazine-TCO reaction is commonly achieved by monitoring the disappearance of the tetrazine's characteristic chromophore using stopped-flow spectrophotometry.[7][10] This method allows for the measurement of rapid reactions with half-lives in the millisecond range.[10]

Principle: The reaction between a tetrazine and a TCO results in the loss of the tetrazine's visible absorbance, which typically occurs around 520-530 nm.[7] By conducting the reaction under pseudo-first-order conditions (with the TCO in large excess), the observed rate constant (k_obs) can be directly determined from the exponential decay of the absorbance signal. The second-order rate constant (k₂) is then calculated from this value.[7]

Materials:

  • This compound

  • TCO derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the TCO derivative in anhydrous DMSO.[7]

  • Working Solution Preparation:

    • Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations.

    • To ensure pseudo-first-order conditions, the TCO derivative must be in at least a 10-fold excess over the methyltetrazine.[7]

    • Typical concentrations: 50 µM for the methyltetrazine solution and 500 µM for the TCO derivative solution.[7]

  • Stopped-Flow Measurement:

    • Equilibrate the syringes of the stopped-flow instrument and the reaction solutions to the desired temperature (e.g., 37°C for biological applications).[7][10]

    • Load the methyltetrazine solution into one syringe and the TCO solution into the other.[7]

    • Initiate rapid mixing of the two solutions.

    • Monitor the decrease in absorbance at the tetrazine's maximum wavelength (λ_max, ~520-530 nm) over time until the reaction is complete.[7]

  • Data Analysis:

    • Fit the resulting absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs) in s⁻¹.[7]

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative in excess.[7]

    • The experiment should be repeated with several different concentrations of the TCO derivative to ensure a linear relationship between k_obs and [TCO], confirming the reaction order.

Visualizing the Process

The following diagrams illustrate the experimental workflow for kinetic analysis and the decision-making process for selecting a suitable bioorthogonal reaction.

G prep 1. Reagent Preparation stocks Prepare 10 mM Stock Solutions (MeTz & TCO) in DMSO prep->stocks instrument 2. Instrument Setup prep->instrument working Dilute Stocks in PBS (pH 7.4) (e.g., 50 µM MeTz, 500 µM TCO) stocks->working temp Equilibrate Syringes and Solutions to 37°C instrument->temp mix 3. Rapid Mixing & Measurement instrument->mix monitor Monitor Absorbance Decay at ~520 nm over Time mix->monitor analysis 4. Data Analysis mix->analysis fit Fit Decay Curve to Single Exponential to get k_obs analysis->fit result Result: Second-Order Rate Constant (k₂) analysis->result calc Calculate k₂ = k_obs / [TCO] fit->calc

Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.

G app Application Requirement speed High Reaction Speed Needed? (e.g., In Vivo Imaging, Low Concentrations) app->speed tz_tco Choice: Tetrazine-TCO Ligation speed->tz_tco Yes catalyst Catalyst Tolerance? speed->catalyst No tz_tco_reason Reason: Extremely Fast Kinetics (k₂ > 800 M⁻¹s⁻¹) tz_tco->tz_tco_reason spaac Choice: SPAAC catalyst->spaac No cuaac Choice: CuAAC catalyst->cuaac Yes (In Vitro) spaac_reason Reason: Catalyst-Free, Slower Kinetics (k₂ ~1 M⁻¹s⁻¹) spaac->spaac_reason cuaac_reason Reason: Fast Kinetics but Requires Cytotoxic Cu(I) Catalyst cuaac->cuaac_reason

Caption: Logic for selecting a bioorthogonal reaction based on kinetic and biocompatibility needs.

Conclusion

For researchers requiring rapid and specific molecular labeling, particularly in complex biological environments, the Methyltetrazine-TCO ligation stands out as a superior choice.[2] Its second-order rate constants are orders of magnitude higher than many other bioorthogonal reactions, such as SPAAC, enabling efficient conjugation at low, non-perturbative concentrations.[2][5] The reaction's catalyst-free nature ensures high biocompatibility, making it an invaluable tool for in vivo studies and the development of next-generation therapeutics and diagnostics.[2][4] The stability of methyl-substituted tetrazines provides a good balance between reactivity and shelf-life, offering a reliable and robust system for a wide range of applications in chemical biology and drug development.[7]

References

A Comparative Analysis of SSPy and Other Disulfide Linkers: A Guide to Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant of the therapeutic index of bioconjugates, particularly antibody-drug conjugates (ADCs). An ideal linker must exhibit robust stability in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and payload liberation within the target cell. Among the various classes of cleavable linkers, disulfide-based linkers have garnered significant attention due to their susceptibility to the reducing intracellular environment.

This guide provides an objective comparison of the cleavage efficiency of the dithiodipyridyl (SSPy) disulfide linker against other commonly employed disulfide linkers. The information presented is supported by experimental data to aid researchers in making informed decisions for their drug development programs.

Quantitative Comparison of Disulfide Linker Stability

The stability and subsequent cleavage of a disulfide linker are profoundly influenced by factors such as steric hindrance around the disulfide bond. Increased steric bulk can shield the disulfide bond from reduction, thereby enhancing its stability in plasma. The following table summarizes the stability of various disulfide linkers in murine plasma, highlighting the impact of steric hindrance on the rate of payload release.

Linker TypeStructure% Maytansinoid Released (24h in CD-1 Mouse Plasma)
SSPy-type (less hindered) N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP)~50%
SPDB-type (more hindered) N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) with two methyl groups on the maytansinoid side~25%
Highly Hindered Disulfide with multiple methyl groups adjacent to the bond<10%

Data adapted from a study by ImmunoGen, Inc. The study evaluated antibody-maytansinoid conjugates with varying steric hindrance around the disulfide bond[1].

The data clearly indicates that linkers with less steric hindrance, such as those derived from SPP which is structurally analogous to SSPy, exhibit faster cleavage rates in a biological milieu. Conversely, increasing the steric hindrance, as seen in the SPDB-DM4 conjugate, significantly enhances plasma stability[1]. This tunability allows for the rational design of linkers with desired release kinetics.

Mechanisms of Disulfide Bond Cleavage

The primary mechanism for the cleavage of disulfide linkers within a cell is through thiol-disulfide exchange with endogenous reducing agents, most notably glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the extracellular environment (~5 µM in blood), providing a steep gradient that drives the selective cleavage of the disulfide bond upon internalization of the bioconjugate[].

The cleavage process is initiated by a nucleophilic attack of a thiolate anion (from GSH) on one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide and the release of the thiol-containing payload.

G cluster_0 Thiol-Disulfide Exchange Bioconjugate-S-S-Drug Bioconjugate-S-S-Payload Mixed_Disulfide Bioconjugate-S-S-G Bioconjugate-S-S-Drug->Mixed_Disulfide GSH GSH Glutathione (GSH) GSSG GSSG Released_Drug HS-Payload Mixed_Disulfide->Released_Drug GSH

Caption: Glutathione-mediated cleavage of a disulfide linker.

Experimental Protocols

Accurate assessment of linker stability and cleavage kinetics is paramount in the development of bioconjugates. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the disulfide linker and the rate of payload deconjugation in plasma.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate with a non-cleavable linker (optional)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubate the test bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), withdraw aliquots of the incubation mixture.

  • Immediately quench the reaction by diluting the aliquot in ice-cold PBS.

  • Isolate the bioconjugate from the plasma using protein A or G affinity chromatography to remove plasma proteins.

  • Elute the captured bioconjugate.

  • Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • (Optional) Analyze the plasma supernatant (flow-through from the affinity capture) by LC-MS/MS to quantify the amount of released payload.

G cluster_1 In Vitro Plasma Stability Assay Workflow Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench Reaction in Cold PBS Timepoints->Quench Capture Isolate ADC using Protein A/G Quench->Capture Analyze_ADC Analyze Intact ADC by LC-MS (DAR) Capture->Analyze_ADC Analyze_Payload Analyze Supernatant for Released Payload (LC-MS/MS) Capture->Analyze_Payload End Determine Half-life Analyze_ADC->End Analyze_Payload->End

Caption: Workflow for in vitro plasma stability assessment.

Glutathione-Mediated Cleavage Assay

Objective: To assess the susceptibility of the disulfide linker to cleavage by glutathione.

Materials:

  • Test bioconjugate

  • Reduced glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Prepare a stock solution of GSH in PBS, adjusting the pH to 7.4.

  • Initiate the cleavage reaction by adding GSH to the bioconjugate solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and immediately quench the reaction (e.g., by adding an equal volume of ice-cold acetonitrile).

  • Analyze the samples by LC-MS to quantify the remaining intact bioconjugate and the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

FRET-Based Real-Time Cleavage Assay

Objective: To monitor the kinetics of disulfide bond cleavage in real-time within a cellular or in vitro environment.

Principle: This assay utilizes a bioconjugate labeled with a Förster Resonance Energy Transfer (FRET) pair of fluorophores flanking the disulfide bond. When the disulfide bond is intact, the proximity of the donor and acceptor fluorophores results in FRET. Upon cleavage of the disulfide bond, the fluorophores separate, leading to a decrease in FRET and an increase in donor fluorescence.

Materials:

  • FRET-labeled bioconjugate

  • Cells (for cellular assays) or reducing agent (e.g., GSH, for in vitro assays)

  • Fluorescence plate reader or confocal microscope capable of FRET measurements

Procedure:

  • In Vitro Assay:

    • Add the FRET-labeled bioconjugate to a multi-well plate.

    • Initiate the reaction by adding a reducing agent (e.g., GSH).

    • Monitor the fluorescence of the donor and acceptor channels over time using a plate reader.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) at each time point. A decrease in the FRET ratio indicates disulfide cleavage.

  • Cellular Assay:

    • Incubate target cells with the FRET-labeled bioconjugate.

    • After internalization, monitor the intracellular FRET signal over time using confocal microscopy or flow cytometry.

    • Quantify the change in FRET to determine the kinetics of intracellular cleavage.

G cluster_2 FRET-Based Cleavage Assay Principle Intact Disulfide Intact (High FRET) Cleaved Disulfide Cleaved (Low FRET) Intact->Cleaved GSH Donor_Emission Donor Emission Intact->Donor_Emission Quenched FRET FRET Intact->FRET Cleaved->Donor_Emission Excitation Donor Excitation Excitation->Intact Light Excitation->Cleaved Light Acceptor_Emission Acceptor Emission FRET->Acceptor_Emission

Caption: Principle of the FRET-based disulfide cleavage assay.

Conclusion

The cleavage efficiency of disulfide linkers is a critical parameter in the design of effective bioconjugates. The SSPy linker, characterized by its relatively unhindered pyridyl disulfide structure, offers a faster cleavage profile compared to more sterically hindered alternatives like SPDB. This guide provides a framework for the comparative evaluation of disulfide linkers, including quantitative stability data and detailed experimental protocols. By carefully considering the interplay between linker stability and cleavage kinetics, researchers can rationally design and select the optimal disulfide linker to maximize the therapeutic potential of their bioconjugate candidates.

References

In Vitro Stability of Methyltetrazine-PEG4-SSPy ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must remain robust in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently liberating the cytotoxic agent within the target tumor cells. This guide provides a comparative assessment of the in vitro stability of ADCs featuring the Methyltetrazine-PEG4-SSPy linker, placing it in context with other common linker technologies.

The this compound linker is a heterobifunctional reagent that combines two key functionalities: a methyltetrazine moiety for bioorthogonal conjugation via inverse electron demand Diels-Alder cycloaddition (iEDDA) and a pyridyl disulfide (SSPy) group for attachment to thiol-containing molecules, such as a cytotoxic payload. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility. The critical component for in vitro stability is the disulfide bond, which is designed to be cleaved in the reducing intracellular environment.

Comparative In Vitro Stability of ADC Linkers

The in vitro stability of an ADC is most commonly evaluated by incubating the ADC in plasma from various species (e.g., human, mouse, rat) and monitoring the level of intact ADC and the release of the free payload over time. The following table summarizes representative stability data for different classes of ADC linkers.

Linker TypeCleavage MechanismRepresentative In Vitro Plasma Stability (Half-life)Key Considerations
Disulfide (e.g., SSPy) Reduction by glutathione (B108866) (GSH)Generally stable in plasma (hours to days); stability can be modulated by steric hindrance around the disulfide bond.High intracellular GSH concentrations (1-10 mM) compared to plasma (~5 µM) drive selective cleavage.[1] Premature cleavage in circulation is a potential liability.
Maleimide Thioether Non-cleavable (in principle)Variable; can be unstable due to retro-Michael reaction leading to payload deconjugation.The stability of the thioether bond is a critical concern, especially for ADCs where long-term stability is required.[2]
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)High plasma stability.Cleavage is dependent on the presence and activity of specific proteases within the lysosome of target cells.
β-Glucuronide Enzymatic (β-glucuronidase)High plasma stability.Relies on the elevated levels of β-glucuronidase in the tumor microenvironment for selective payload release.

Experimental Protocols for In Vitro Stability Assessment

Accurate and reproducible assessment of in vitro stability is crucial for the preclinical development of ADCs. The following are standard protocols for evaluating ADC stability in plasma.

In Vitro Plasma Stability Assay by LC-MS

Objective: To quantify the amount of intact ADC and released payload over time in a plasma matrix.

Methodology:

  • ADC Incubation: Incubate the test ADC (e.g., this compound-Payload-Antibody) at a final concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • Intact ADC Analysis: At each time point, quench the reaction by placing the aliquot on ice. Use immunoaffinity capture (e.g., with protein A/G magnetic beads) to isolate the ADC from the plasma proteins. Elute the captured ADC.

    • Free Payload Analysis: Precipitate plasma proteins from an aliquot of the incubation mixture using a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • Analyze the eluted intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates deconjugation.

    • Analyze the supernatant containing the free payload by LC-MS/MS to quantify the amount of released drug.

  • Data Analysis: Plot the percentage of intact ADC (or average DAR) and the concentration of free payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in ADC stability assessment.

Experimental Workflow for In Vitro ADC Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results ADC ADC Incubation in Plasma (37°C) Timepoints Aliquots at Time Points ADC->Timepoints Immunoaffinity Immunoaffinity Capture of ADC Timepoints->Immunoaffinity ProteinPrecip Protein Precipitation Timepoints->ProteinPrecip LCMS_ADC Intact ADC Analysis (LC-MS) (Determine DAR) Immunoaffinity->LCMS_ADC LCMS_Payload Free Payload Analysis (LC-MS/MS) (Quantify Released Drug) ProteinPrecip->LCMS_Payload DataAnalysis Data Analysis (Stability Profile, Half-life) LCMS_ADC->DataAnalysis LCMS_Payload->DataAnalysis

Caption: Experimental workflow for assessing ADC stability in vitro.

The cleavage of the disulfide bond in the this compound linker is a critical step for payload release. This process is primarily driven by the high intracellular concentration of glutathione (GSH).

Cleavage Mechanism of SSPy Linker cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Cytosol) ADC_circ Intact ADC in Circulation (Low GSH) Stable Stable Disulfide Bond ADC_circ->Stable Stable ADC_internalized Internalized ADC ADC_circ->ADC_internalized Internalization Cleavage Disulfide Cleavage (High GSH) ADC_internalized->Cleavage GSH Payload Released Payload Cleavage->Payload Release

Caption: Glutathione-mediated cleavage of the SSPy disulfide linker.

Conclusion

The in vitro stability of an ADC is a multi-faceted characteristic influenced significantly by the choice of linker. The this compound linker, with its disulfide-based cleavage mechanism, offers the advantage of selective payload release in the reducing environment of the cell. However, a thorough in vitro evaluation in plasma from relevant species is essential to ensure sufficient stability in circulation and to predict in vivo performance. The protocols and comparative data presented in this guide provide a framework for the systematic assessment of ADC stability, enabling the selection of optimal linker technologies for the development of next-generation antibody-drug conjugates.

References

Benchmarking Methyltetrazine-PEG4-SSPy: A Comparative Guide to Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is paramount in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation and the efficiency of payload release at the target site, ultimately defining the therapeutic window. This guide provides a comprehensive comparison of Methyltetrazine-PEG4-SSPy against other prevalent cleavable linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

Introduction to Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to undergo scission in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[1][2] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[3]

This compound is a heterobifunctional linker that offers a dual-modality approach to bioconjugation. It incorporates:

  • A methyltetrazine moiety for bioorthogonal "click" chemistry with trans-cyclooctene (B1233481) (TCO) derivatives. This reaction is known for its exceptionally fast kinetics and high specificity in complex biological systems.[4][5]

  • A pyridyl disulfide (SSPy) group, which forms a cleavable disulfide bond upon reaction with a thiol. This disulfide linkage is susceptible to cleavage in the reducing environment of the intracellular space, primarily due to the high concentration of glutathione (B108866) (GSH).[6]

  • A polyethylene glycol (PEG4) spacer that enhances aqueous solubility and reduces steric hindrance.[4]

This guide will benchmark the disulfide-based cleavage mechanism of this compound against two other major classes of cleavable linkers: enzyme-cleavable and pH-sensitive linkers.

Comparative Data on Linker Performance

The following tables summarize key performance data for different classes of cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeSpecific ExampleAntibody-Payload ConjugatePlasma SourceHalf-life (t½)Reference
Disulfide This compound Data not available---------
SPDB (disulfide)huC242-DM4MouseStable[7]
Enzyme-Cleavable Val-CitTrastuzumab-MMAEHuman230 days[8]
Val-CitTrastuzumab-MMAEMouse80 hours[8]
Phe-LysTrastuzumab-MMAEHuman30 days[8]
Phe-LysTrastuzumab-MMAEMouse12.5 hours[8]
pH-Sensitive HydrazoneNot SpecifiedHuman and Mouse~2 days[1]

Table 2: Cleavage Kinetics of Different Linker Types

Linker TypeCleavage TriggerTypical Cleavage ConditionsCleavage RateReference
Disulfide (SSPy) Glutathione (GSH)1-10 mM GSH, 37°CDependent on steric hindrance and GSH concentration[9]
Enzyme-Cleavable (Val-Cit) Cathepsin BpH 5.0-6.0, 37°CEnzyme concentration-dependent[8]
pH-Sensitive (Hydrazone) Acidic pHpH 4.5-5.5, 37°CpH-dependent[1]

Note: Quantitative cleavage kinetics for this compound are not publicly available and would need to be determined experimentally using the protocols provided below.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate benchmarking of cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of a bioconjugate in plasma over time by measuring the amount of intact conjugate.

Materials:

  • Bioconjugate of interest (e.g., ADC)

  • Human or mouse plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Sample Preparation: Spike the bioconjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample and immediately store it at -80°C to halt any further degradation.

  • Sample Processing: Thaw the samples on ice. To analyze the remaining intact bioconjugate, it is often necessary to first isolate it from the complex plasma matrix. This can be achieved using affinity chromatography (e.g., Protein A/G for antibodies).

  • LC-MS Analysis: Analyze the purified bioconjugate using a high-resolution mass spectrometer coupled with liquid chromatography. Determine the drug-to-antibody ratio (DAR) or the concentration of the intact conjugate at each time point.

  • Data Analysis: Plot the percentage of intact conjugate or the average DAR against time. Calculate the plasma half-life (t½) of the linker.

Protocol 2: Glutathione-Mediated Cleavage Assay for Disulfide Linkers

This assay evaluates the susceptibility of disulfide linkers, such as the one in this compound, to cleavage by glutathione.

Materials:

  • Disulfide-linked bioconjugate

  • Reduced glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS or HPLC system

Procedure:

  • Reaction Setup: Prepare a solution of the bioconjugate in PBS. Add a freshly prepared solution of GSH to achieve a final concentration that mimics intracellular levels (e.g., 5 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Quenching (Optional): The reaction can be stopped by adding a thiol-reactive reagent like N-ethylmaleimide (NEM).

  • Analysis: Analyze the samples by LC-MS or HPLC to quantify the amount of released payload and the remaining intact bioconjugate.

  • Data Analysis: Plot the percentage of payload release over time to determine the cleavage kinetics.

Protocol 3: Cathepsin B Cleavage Assay for Enzyme-Sensitive Linkers

This protocol assesses the cleavage of enzyme-sensitive linkers by the lysosomal protease Cathepsin B.

Materials:

  • Enzyme-cleavable bioconjugate (e.g., Val-Cit linker)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • LC-MS or HPLC system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure its activity.

  • Reaction Initiation: Add the bioconjugate to the activated enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, withdraw aliquots and stop the reaction by adding a protease inhibitor or by immediate freezing.

  • Analysis: Quantify the released payload using LC-MS or HPLC.

  • Data Analysis: Plot the amount of released payload against time to determine the rate of enzymatic cleavage.

Visualizing Experimental Workflows

Graphviz diagrams can effectively illustrate complex experimental workflows and logical relationships.

Pre-targeted Drug Delivery Workflow

The methyltetrazine moiety of this compound is ideally suited for pre-targeted therapy, a two-step approach that separates the targeting and payload delivery steps.[5][10]

Pretargeted_Therapy_Workflow cluster_step1 Step 1: Targeting Moiety Administration cluster_step2 Step 2: Payload Administration & Activation cluster_step3 Step 3: Intracellular Cleavage & Action A Administer Antibody-TCO Conjugate B Antibody Accumulates at Tumor Site A->B Targeting C Unbound Antibody Clears from Circulation B->C Clearance Phase D Administer Methyltetrazine-Linker-Payload C->D Time Delay E Rapid Circulation and Tumor Penetration D->E F In vivo 'Click' Reaction at Tumor Site E->F Bioorthogonal Ligation G Payload Concentrated at Target F->G H Internalization of the Complex G->H I GSH-mediated Disulfide Cleavage H->I J Payload Release in Cytosol I->J K Therapeutic Effect J->K

Pre-targeted therapy workflow using TCO-tetrazine ligation.
Logical Relationship of Cleavable Linkers

This diagram illustrates the classification of the discussed cleavable linkers based on their cleavage mechanism.

Cleavable_Linker_Classification cluster_examples Examples A Cleavable Linkers B Redox-Sensitive A->B C Enzyme-Sensitive A->C D pH-Sensitive A->D B1 Disulfide (e.g., SSPy) B->B1 C1 Dipeptide (e.g., Val-Cit) C->C1 D1 Hydrazone D->D1

Classification of common cleavable linkers.

Conclusion

This compound offers a unique combination of a bioorthogonal handle for advanced conjugation strategies like pre-targeting and a cleavable disulfide bond for intracellular payload release. While direct comparative data on its plasma stability and cleavage kinetics are not yet widely available, its disulfide-based cleavage mechanism positions it as a promising alternative to well-established enzyme- and pH-sensitive linkers. The choice of linker should be guided by the specific application, the nature of the payload, and the biological target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of this compound against other cleavable linkers, enabling a data-driven approach to the design of innovative and effective bioconjugates.

References

A Comparative Analysis of PEG4 vs. Longer PEG Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) spacer is a critical determinant of the ultimate success of a bioconjugate. The length of the PEG chain can profoundly influence a conjugate's physicochemical properties, in vivo behavior, and therapeutic efficacy. This guide provides an objective comparison of the widely used PEG4 spacer against its longer counterparts, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their bioconjugation strategies.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for bioconjugates functionalized with PEG4 versus longer PEG spacers, drawing from published experimental data.

PropertyPEG Spacer LengthObservationReference Conjugate
Hydrophilicity (logD) PEG2-1.95Bombesin-based radiolabeled antagonist
PEG12-2.22Bombesin-based radiolabeled antagonist
Serum Stability (Half-life) PEG2246 ± 4 minBombesin-based radiolabeled antagonist
PEG6584 ± 20 minBombesin-based radiolabeled antagonist
Binding Affinity (IC50) PEG23.1 ± 0.2 nM68Ga-NOTA-RM26
PEG33.9 ± 0.3 nM68Ga-NOTA-RM26
PEG45.4 ± 0.4 nM68Ga-NOTA-RM26
PEG65.8 ± 0.3 nM68Ga-NOTA-RM26
In Vivo Tumor Uptake (4h) PEG4High177Lu-labeled Bombesin (B8815690) antagonist
PEG6High177Lu-labeled Bombesin antagonist
Tumor-to-Kidney Ratio (4h) PEG47.8177Lu-labeled Bombesin antagonist
PEG69.7177Lu-labeled Bombesin antagonist

Table 1: Comparative data on hydrophilicity, serum stability, binding affinity, and in vivo performance of bioconjugates with varying PEG spacer lengths.[1][2]

Key Insights from Experimental Data

  • Hydrophilicity: As demonstrated with bombesin-based antagonists, hydrophilicity generally increases with the length of the PEG spacer.[1]

  • Serum Stability: An increase in PEG spacer length from PEG2 to PEG6 has been shown to enhance serum stability, though this trend may reverse with even longer spacers like PEG12.[1]

  • Binding Affinity: In the case of a 68Ga-labeled bombesin antagonist, shorter PEG spacers (PEG2, PEG3) resulted in lower IC50 values, indicating higher binding affinity compared to PEG4 and PEG6.[2] This highlights a potential trade-off between spacer length and target interaction, where longer spacers might introduce steric hindrance.

  • In Vivo Performance: For 177Lu-labeled bombesin conjugates, both PEG4 and PEG6 spacers demonstrated favorable and similar pharmacokinetic profiles with high tumor uptake.[1] Notably, the PEG6 conjugate exhibited a superior tumor-to-kidney ratio at 4 hours post-injection, which is a critical parameter for reducing off-target toxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the comparison of PEG spacers in bioconjugation.

Experimental Protocol 1: Solid-Phase Synthesis of PEGylated Peptides

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[2][3][4]

Materials:

  • Fmoc-protected amino acids

  • PEGylated amino acids (e.g., Fmoc-PEG4-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (or Fmoc-PEG-OH) in DMF. Add coupling reagents (HBTU, HOBt) and DIPEA to activate the carboxylic acid. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol 2: Determination of Serum Stability

This protocol outlines a method to assess the stability of a bioconjugate in serum using HPLC.[5]

Materials:

  • Bioconjugate stock solution (in a suitable buffer like PBS)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.

  • Incubation: Dilute the bioconjugate stock solution into serum to a final concentration (e.g., 1 mg/mL). A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.

  • Time Points: Incubate the serum and PBS samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To the serum aliquots, add three volumes of cold acetonitrile to precipitate serum proteins. For the PBS control, dilute with the mobile phase.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Collect the supernatant and analyze it by reverse-phase HPLC. Monitor the peak corresponding to the intact bioconjugate.

  • Data Analysis: The percentage of intact conjugate at each time point is calculated relative to the T=0 time point to determine the half-life.

Experimental Protocol 3: In Vitro Binding Affinity (IC50) Assay

This protocol describes a competitive binding assay to determine the IC50 value of a PEGylated ligand.

Materials:

  • Cells expressing the target receptor

  • Radiolabeled ligand (with known affinity for the receptor)

  • Unlabeled PEGylated ligands (at various concentrations)

  • Cell culture medium

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Competition Reaction: Add a fixed concentration of the radiolabeled ligand to each well, along with increasing concentrations of the unlabeled PEGylated ligands.

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Washing: Wash the cells with cold PBS to remove unbound ligands.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of bound radiolabeled ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled PEGylated ligand. The IC50 value is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

Mandatory Visualizations

Experimental Workflow and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships in the context of bioconjugation with PEG spacers.

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_characterization Bioconjugate Characterization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Repeat for each residue Amino_Acid_Coupling Amino Acid / PEG-Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat for each residue Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each residue Cleavage Cleavage from Resin Amino_Acid_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Stability_Assay Serum Stability Assay Purification->Stability_Assay Binding_Assay Binding Affinity (IC50) Assay Purification->Binding_Assay In_Vivo_Studies In Vivo Pharmacokinetic Studies Purification->In_Vivo_Studies

Figure 1: Experimental workflow for the synthesis and characterization of PEGylated bioconjugates.

logical_relationships cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes PEG_Length PEG Spacer Length Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases Immunogenicity Immunogenicity PEG_Length->Immunogenicity Can influence Stability Serum Stability Hydrophilicity->Stability Pharmacokinetics Pharmacokinetics Hydrophilicity->Pharmacokinetics Binding_Affinity Binding Affinity Steric_Hindrance->Binding_Affinity Decreases Efficacy Therapeutic Efficacy Stability->Efficacy Binding_Affinity->Efficacy Pharmacokinetics->Efficacy

Figure 2: Logical relationships illustrating the impact of PEG spacer length on bioconjugate properties and outcomes.

Conclusion

The choice between a PEG4 and a longer PEG spacer is not straightforward and is highly dependent on the specific application and the molecular context of the bioconjugate. While longer PEG spacers can enhance hydrophilicity and serum stability, they may also introduce steric hindrance that can negatively impact binding affinity. Conversely, shorter spacers like PEG4 may offer a favorable balance for certain applications where maintaining high binding affinity is paramount. The provided data and protocols serve as a guide for researchers to systematically evaluate the optimal PEG spacer length for their specific bioconjugation needs, ultimately leading to the development of more effective and safer biotherapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyltetrazine-PEG4-SSPy: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyltetrazine-PEG4-SSPy.

The responsible disposal of specialized chemical reagents is a critical aspect of laboratory safety and environmental protection. This compound is a heterobifunctional linker utilized in advanced bioconjugation and click chemistry applications. Due to the lack of a publicly available Safety Data Sheet (SDS) for this specific compound, this guidance is based on safety protocols for similar chemical structures, including tetrazine derivatives and compounds with pyridyl disulfide groups. It is imperative to treat this compound as potentially hazardous and handle it with the utmost care.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a designated hazardous waste container.

**Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a chemically compatible material and have a secure, tight-fitting lid to prevent leakage or evaporation.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Improper mixing can lead to hazardous chemical reactions.

    • Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

    • Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Adhere to all local, state, and federal regulations governing hazardous waste disposal.

Quantitative Data Summary

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Manufacturers recommend inquiring directly for this information. However, an SDS for a structurally related compound, Methyltetrazine-PEG4-PFP ester, indicates the following potential hazards, which should be considered as precautionary for this compound:

Hazard StatementClassificationPrecautionary Action
H302Harmful if swallowedCall a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H315Causes skin irritationWash skin with plenty of water. If skin irritation occurs: Get medical advice/attention.
H319Causes serious eye irritationRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
H335May cause respiratory irritationIF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

This data is for a related compound and should be used for precautionary guidance only.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area (Chemical Fume Hood) B->C D Collect in a Designated Hazardous Waste Container C->D E Ensure Container is Chemically Compatible and Securely Sealed D->E F Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) D->F G Label Container: 'Hazardous Waste' 'this compound' F->G H Store in a Cool, Dry, Well-Ventilated and Designated Area G->H I Contact Institutional EHS or Licensed Waste Contractor H->I J Follow all Local, State, and Federal Regulations I->J K Document Waste Disposal as per Institutional Protocol J->K

Personal protective equipment for handling Methyltetrazine-PEG4-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational protocols for handling Methyltetrazine-PEG4-SSPy. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not fully detailed, data from the SDS and analogous tetrazine compounds suggest it should be handled with care.[1][2] Potential hazards, based on a similar compound (Methyltetrazine-PEG4-PFP ester), include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3]

Quantitative Data Summary

Hazard CategoryClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 4 (inferred)P264, P270, P301+P312+P330
Skin IrritationCategory 2 (inferred)P264, P280, P302+P352, P332+P313
Eye IrritationCategory 2A (inferred)P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3 (inferred)P261, P271, P304+P340+P312

Note: Classifications are inferred from a structurally similar compound, Methyltetrazine-PEG4-PFP ester, and should be treated as precautionary.[3]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

Body AreaPPE ComponentSpecificationPurpose
Hands Chemical-resistant glovesNitrile or other compatible material.[1][4]To prevent skin contact.
Eyes/Face Safety goggles and/or face shieldChemical splash goggles are the minimum requirement.[1][4]To protect against splashes and aerosols.
Body Laboratory CoatStandard lab coat.To prevent skin contact with clothing.[1]
Respiratory Dust mask or respiratorIf handling as a powder or if aerosolization is possible.[1]To prevent inhalation of airborne particles.
Feet Closed-toe shoes---To protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

Preparation and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Before use, allow the reagent bottle to come to room temperature to prevent moisture condensation.[6]

  • If making a stock solution, use a dry, water-soluble organic solvent such as DMSO or DMF.[6]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Avoid contact with skin and eyes.[2] In case of contact, follow the first aid measures outlined below.

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3][7]

First Aid Measures:

  • If on skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[2][7]

  • If in eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][7]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[7]

Disposal Plan

Proper disposal is crucial to ensure laboratory and environmental safety.[8]

Waste Collection:

  • Collect all waste, including the compound itself and any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.[1][8]

  • The container must be chemically compatible and have a secure, tight-fitting lid.[1][8]

  • Do not dispose of this compound down the drain or in regular trash.[1]

Spill Management:

  • In case of a spill, wear appropriate PPE.[2][8]

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2][7]

  • Absorb the spill with an inert material (e.g., sand, vermiculite).[8]

  • Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[1][8]

  • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the cleaning materials as hazardous waste.[1]

Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][8]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Workflow and Pathway Diagrams

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Work in Fume Hood DonPPE->Workstation Prepare Prepare Reagents Workstation->Prepare Use Perform Experiment Prepare->Use CollectWaste Collect in Labeled Hazardous Waste Container Use->CollectWaste Spill Spill Occurs Use->Spill DisposeWaste Dispose via EHS Office CollectWaste->DisposeWaste CleanSpill Clean Spill with Inert Material Spill->CleanSpill Yes CleanSpill->CollectWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.